molecular formula C11H20O B13812184 (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL CAS No. 68330-44-9

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL

カタログ番号: B13812184
CAS番号: 68330-44-9
分子量: 168.28 g/mol
InChIキー: LFYXNXGVLGKVCJ-LSJOCFKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol, more commonly known as the (-) enantiomer of 2-Methylisoborneol (2-MIB), is a potent terpenoid compound of significant interest in environmental and microbiological research . This molecule is a major cause of earthy-musty "off-flavors" in drinking water and in the flesh of aquaculture fish, leading to substantial economic losses and driving research into its control and removal . Its extremely low odor threshold in water (approximately 0.012 μg/L) makes it a critical compound for sensory analysis and water quality studies . The biological production of this specific enantiomer is attributed to a range of microorganisms, including actinomycetes (e.g., Streptomyces ), cyanobacteria (e.g., Oscillatoria ), and fungi (e.g., Penicillium and Botrytis cinerea ) . In aquaculture research, this compound is essential for studying the ecology of off-flavor outbreaks in recirculating systems and for developing treatment strategies, such as the use of peracetic acid, to mitigate its accumulation in fish fillets . Furthermore, it serves as a key analyte in method development for environmental monitoring and is used in food and wine research to investigate microbial spoilage and taint . As a secondary metabolite, its study provides valuable insights into terpene synthase pathways in prokaryotes. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic uses.

特性

CAS番号

68330-44-9

分子式

C11H20O

分子量

168.28 g/mol

IUPAC名

(1S,2S,4S)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1

InChIキー

LFYXNXGVLGKVCJ-LSJOCFKGSA-N

異性体SMILES

C[C@]12CC[C@H](C1(C)C)C[C@]2(C)O

正規SMILES

CC1(C2CCC1(C(C2)(C)O)C)C

製品の起源

United States
Foundational & Exploratory

The Biosynthesis Pathway of (1S)-Exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-OL in Cyanobacteria: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, universally recognized in the scientific community as 2-methylisoborneol (2-MIB) , is a volatile monoterpene derivative primarily responsible for the earthy and musty off-flavors in freshwater ecosystems 1[1]. While its presence is a major concern for global water authorities due to its extremely low human olfactory threshold 2[2], the molecular machinery behind its synthesis offers profound insights for researchers in biocatalysis and drug development. This whitepaper dissects the genetic architecture, enzymatic mechanisms, and self-validating experimental protocols associated with 2-MIB biosynthesis in cyanobacteria, providing a foundational blueprint for exploiting terpene cyclases in the generation of novel therapeutic scaffolds.

Molecular Architecture and Biosynthetic Pathway

The biosynthesis of 2-MIB in cyanobacteria (such as Pseudanabaena limnetica) deviates from standard monoterpene pathways by incorporating a highly specific intermediate methylation step. The pathway is driven by a conserved, two-step enzymatic cascade originating from the universal C10 monoterpene precursor, geranyl diphosphate (GPP) 1[1].

Step 1: SAM-Dependent Methylation The first committed step is catalyzed by geranyl diphosphate 2-methyltransferase (GPPMT). GPPMT is a unique S-adenosylmethionine (SAM)-dependent C-methyltransferase because it is the first characterized methyltransferase capable of modifying a canonical acyclic isoprenoid diphosphate prior to cyclization 3[3]. It transfers a methyl group from SAM to the C2 position of GPP, yielding the novel intermediate (E)-2-methyl-GPP 1[1].

Step 2: Metal-Dependent Cyclization The subsequent reaction is catalyzed by 2-methylisoborneol synthase (MIBS), a class I monoterpene cyclase. MIBS facilitates the Mg²⁺-dependent ionization of the diphosphate group of 2-methyl-GPP 4. The departure of the pyrophosphate leaving group generates an allylic carbocation, triggering a complex cyclization cascade that forms the rigid bicyclo[2.2.1]heptane scaffold. The reaction is ultimately quenched by the capture of a water molecule, yielding the specific (1S)-exo stereoisomer of 2-MIB 1[5].

BiosynthesisPathway GPP Geranyl Pyrophosphate (GPP) GPPMT GPPMT (Methyltransferase) GPP->GPPMT SAM S-Adenosylmethionine (SAM) SAM->GPPMT MeGPP 2-Methyl-GPP MIBS MIBS (Terpene Cyclase) MeGPP->MIBS MIB (1S)-Exo-1,2,7,7-tetramethyl... (2-MIB) GPPMT->MeGPP MIBS->MIB

Enzymatic conversion of GPP to 2-MIB via GPPMT and MIBS in cyanobacteria.

Genetic Operon Structure and Transcriptional Regulation

In cyanobacteria, the genetic framework for 2-MIB biosynthesis is organized into a highly regulated putative operon. Genomic sequencing of 2-MIB-producing strains reveals a distinct evolutionary lineage compared to actinomycetes 4.

  • Operon Rearrangement : Unlike in Streptomyces species where the cyclase gene often precedes the methyltransferase, the cyanobacterial operon typically displays a reversed order. It consists of the mtf (methyltransferase) and mic (cyclase) genes 1[1].

  • Regulatory Elements : These core biosynthetic genes are frequently flanked by cnb genes, which encode cyclic nucleotide-binding proteins belonging to the Crp-Fnr regulator family 4.

  • Environmental Modulation : The transcription of the mtf and mic genes is highly responsive to environmental stimuli. Light intensity acts as a crucial, immediate, and transient regulatory factor, upregulating the transcription of the operon during active photosynthetic periods 4.

OperonStructure Promoter Promoter CNB1 cnb Promoter->CNB1 MTF mtf (GPPMT) CNB1->MTF MIC mic (MIBS) MTF->MIC CNB2 cnb MIC->CNB2 Light Light Stimulus Light->Promoter Upregulates

Putative 2-MIB operon structure in cyanobacteria regulated by light stimulus.

Experimental Methodologies & Self-Validating Protocols

To investigate and harness these enzymes, rigorous in vitro characterization is required. The following protocol establishes a self-validating system to measure the kinetic parameters of the 2-MIB biosynthetic enzymes, ensuring high scientific integrity through specific buffer and cofactor selections.

Protocol: In Vitro Enzymatic Assay of GPPMT and MIBS Activity

Step 1: Recombinant Protein Expression and Purification

  • Clone the cyanobacterial mtf and mic genes into pET-28a expression vectors and transform into E. coli BL21(DE3) 1[1].

  • Induce expression with 0.2 mM IPTG at 28°C for 12 hours.

  • Purify the N-terminal His6-tagged proteins using Ni-NTA affinity chromatography.

  • Causality : The use of a low-temperature induction (28°C) prevents the formation of insoluble inclusion bodies, while the His6-tag allows for rapid, single-step purification, ensuring the enzyme retains its native conformational integrity for kinetic assays 1[1].

Step 2: GPPMT Methylation Assay

  • Prepare an assay buffer consisting of 50 mM PIPES (pH 7.0), 20% (v/v) glycerol, 10 mM MgCl₂, and 100 mM NaCl 3[3].

  • Incubate purified GPPMT (approx. 2 µM) with varying concentrations of GPP (0.5–30 µM) and a saturating concentration of SAM (60 µM) at 30°C for 5 minutes 3[3].

  • Causality : PIPES buffer is explicitly chosen because, unlike phosphate buffers, it does not chelate the Mg²⁺ ions necessary for substrate stability. Glycerol acts as an osmolyte to prevent enzyme aggregation during the assay 3[3].

Step 3: MIBS Cyclization Assay

  • Incubate purified MIBS with the synthetic intermediate (E)-2-methyl-GPP in the presence of 15 mM MgCl₂ 1[5].

  • Causality : As a class I terpene cyclase possessing a highly conserved metal-binding motif (DDXXD), MIBS strictly requires Mg²⁺ to coordinate the departure of the diphosphate leaving group and stabilize the resulting carbocation 3[3].

Step 4: GC-MS Quantification and Validation

  • Extract the volatile reaction products using solid-phase microextraction (SPME) or a hexane overlay.

  • Analyze the organic phase via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality : GC-MS provides high-resolution separation and exact mass-to-charge validation. The identification of 2-MIB is confirmed by its diagnostic mass fragment (m/z 168 parent ion, with a base peak of m/z 95), ensuring the product is exclusively the correct stereoisomer 4.

Quantitative Data Presentation

The kinetic efficiency and potent olfactory impact of 2-MIB are summarized below. The high catalytic efficiency of MIBS ensures rapid conversion of the methylated intermediate, preventing cellular toxicity from diphosphate accumulation.

ParameterValueBiological / Environmental Significance
MIBS Catalytic Efficiency ( kcat​/Km​ ) 1.45±0.04×103 M−1s−1 Indicates rapid turnover of 2-methyl-GPP to 2-MIB 1[5].
GPPMT Substrate Affinity ( Km​ for GPP) Low micromolar rangeEnsures competitive binding of GPP against other monoterpene pathways 3[3].
Odor Threshold (Water) 1.4 – 100 ng/LExplains the severe impact of minor cyanobacterial blooms on water quality 2[2].
Odor Threshold (Air) 0.006 – 0.012 ng/LDemonstrates the extreme volatility and receptor binding affinity of the bicyclic scaffold 2[2].

Implications for Drug Development and Water Management

The elucidation of the 2-MIB pathway extends far beyond environmental monitoring. For drug development professionals, terpene cyclases like MIBS represent highly sophisticated biocatalysts capable of executing complex regio- and stereospecific cyclizations that are notoriously difficult to achieve via traditional synthetic chemistry. Furthermore, understanding the mechanism of GPPMT offers a blueprint for engineering novel SAM-dependent methyltransferases. By modifying other acyclic isoprenoids, researchers can expand the chemical diversity of the "terpenome," generating novel bicyclic scaffolds for antimicrobial and antineoplastic drug discovery 3[3]. In water management, the identification of the mtf and mic genes enables the development of rapid qPCR-based early warning systems to detect 2-MIB-producing cyanobacteria before phenotypic blooms occur 1[1].

References

  • Biosynthesis of 2-Methylisoborneol in Cyanobacteria. Environmental Science & Technology. URL:[Link]

  • Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS One. URL:[Link]

  • On the Role of (−)-2-Methylisoborneol for the Aroma of Robusta Coffee. ACS Publications. URL:[Link]

  • Structure of geranyl diphosphate C-methyltransferase from Streptomyces coelicolor and implications for the mechanism of isoprenoid modification. Biochemistry (NIH). URL:[Link]

Sources

Structural Properties and Stereochemistry of (1S)-Exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of volatile organic compounds (VOCs) and terpenoid metabolomics, the stereochemical orientation of bicyclic systems dictates both their ecological function and receptor binding affinity. (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol , commonly recognized as (+)-2-methylisoborneol or (+)-2-MIB , is a highly specialized chiral monoterpenoid. While its enantiomer, (-)-2-MIB, is infamous as a potent earthy/musty odorant in global water supplies, the (1S)-exo isomer possesses a distinct camphoraceous odor profile and unique structural rigidity.

This whitepaper provides an in-depth technical analysis of the structural properties, biosynthetic stereocontrol, and self-validating analytical workflows required to isolate and quantify this specific stereoisomer.

Structural Architecture and Stereochemistry

The core of (1S)-exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol is built upon a rigid bicyclo[2.2.1]heptane (norbornane) framework. This bicyclic system is highly constrained, forcing substituents into specific spatial geometries that profoundly impact the molecule's chemical reactivity and biological interactions.

Stereochemical Nuances
  • Tetramethyl Substitution: The molecule features four methyl groups located at the 1, 2, 7, and 7 positions. The gem-dimethyl group at C7 forms the steric bulk of the one-carbon bridge.

  • The "Exo" Configuration: At the C2 chiral center, the hydroxyl (-OH) group is oriented towards the exo face (cis to the C7 bridge), while the C2 methyl group points toward the endo face. Although the exo face is more sterically hindered by the C7 gem-dimethyl group, specific enzymatic pathways exclusively yield the exo-alcohol due to the constrained geometry of the intermediate carbocation.

  • Enantiomeric Divergence: The naturally abundant (-)-2-MIB is the (1R)-exo isomer, which is responsible for severe taste and odor outbreaks in drinking water due to its ultra-low odor threshold[1]. Conversely, the (1S)-exo isomer ((+)-2-MIB) exhibits a significantly higher odor threshold and binds differently to olfactory receptors, resulting in a camphoraceous rather than earthy aroma, as demonstrated in the2[2].

Table 1: Physicochemical & Structural Properties
PropertySpecification
IUPAC Name (1S,2S,4S)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol
Common Name (+)-2-Methylisoborneol / (+)-2-MIB
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Monoisotopic Mass 168.1514 Da
Odor Profile Camphoraceous (contrasts with musty (-)-isomer)
Stereocenters C1 (S), C2 (S), C4 (S)

Biosynthetic Pathway and Stereochemical Course

The synthesis of 2-methylisoborneol in biological systems is catalyzed by 2-methylisoborneol synthase (2MIBS) , a non-canonical terpene synthase. Understanding this pathway explains the causality behind the exclusive formation of the exo stereoisomer.

The Cyclization Cascade

The biosynthesis begins with the methylation of geranyl diphosphate to form 2-methylgeranyl diphosphate (2-Me-GPP) . The 2MIBS enzyme catalyzes a highly controlled cyclization cascade:

  • Isomerization: 2-Me-GPP undergoes an allylic transposition of the diphosphate group to form the tertiary intermediate, (R)-2-methyllinalyl diphosphate (2-Me-LPP) .

  • Conformational Locking & Cyclization: The enzyme active site forces (R)-2-Me-LPP into a specific conformation, triggering the departure of the pyrophosphate group and cyclization into the 2-methyl-α-terpinyl cation .

  • Stereospecific Hydration: The architecture of the 2MIBS active pocket shields the endo face of the secondary carbocation. Consequently, water can only attack from the exo face, exclusively yielding the exo-hydroxyl configuration of 2-MIB, as detailed in3[3].

Biosynthesis GPP 2-Methyl-GPP (Precursor) LPP (R)-2-Methyl-LPP (Intermediate) GPP->LPP Isomerization (Allylic Transposition) Cation 2-Methyl-α-terpinyl cation (Cyclized Intermediate) LPP->Cation Conformational Change & Cyclization MIB (1S)-2-Methylisoborneol (Final Product) Cation->MIB H2O Attack & Deprotonation

Biosynthetic cyclization cascade of 2-methylisoborneol catalyzed by 2MIBS.

Self-Validating Analytical Protocols

Because (+)-2-MIB and (-)-2-MIB yield identical mass spectrometry (MS) fragmentation patterns, differentiating the (1S)-exo isomer from environmental or biological matrices requires a specialized, stereoselective approach. The following protocol utilizes Solid-Phase Microextraction (SPME) coupled with Chiral Gas Chromatography-Mass Spectrometry (GC-MS) .

Causality in Experimental Design
  • Why SPME over Liquid Extraction? 2-MIB is highly volatile. Traditional solvent extraction risks evaporative loss and solvent masking of early-eluting peaks. SPME concentrates the analyte directly from the headspace onto a fiber, enabling part-per-trillion (ppt) sensitivity[4].

  • Why Chiral GC? Standard achiral columns (e.g., HP-5MS) cannot separate enantiomers. A cyclodextrin-based chiral stationary phase relies on transient, diastereomeric host-guest interactions to resolve the (1S) and (1R) isomers.

Step-by-Step Methodology
  • Matrix Modification: Transfer 10 mL of the aqueous sample into a 20 mL headspace vial. Add 2.5 g of NaCl and 10 ng/L of 2-MIB-d3 (deuterated internal standard).

    • Self-Validation Check: The recovery of the deuterated standard automatically corrects for matrix suppression. If 2-MIB-d3 recovery falls outside 80-120%, the extraction is flagged as invalid[5].

    • Causality: NaCl induces a "salting-out" effect, decreasing the solubility of the non-polar terpenoid in water and driving it into the headspace[4].

  • SPME Extraction: Incubate the vial at 65°C for 5 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 20 minutes with agitation.

    • Causality: 65°C provides optimal thermal energy for volatilization without causing the dehydration of 2-MIB into 2-methyl-2-bornene, an artifact known to occur at higher temperatures[6].

  • Thermal Desorption & Separation: Retract the fiber and insert it into the GC injection port at 250°C for 2 minutes in pulsed splitless mode. Separate the analytes using a chiral GC column (e.g., β-cyclodextrin phase) with a temperature program starting at 40°C, ramping to 280°C.

  • MS Detection (SIM Mode): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode with electron ionization (70 eV). Monitor m/z 95 (quantifier), 108, 135, and 168 (qualifiers)[7].

    • Self-Validation Check: The peak area ratio of m/z 108 to m/z 95 must remain within ±15% of the calibration standard. A deviation indicates a co-eluting interference, invalidating the data point.

Workflow Prep Sample Preparation Add NaCl & 2-MIB-d3 Incubate at 65°C Extraction SPME Extraction DVB/CAR/PDMS Fiber Headspace trapping (20 min) Prep->Extraction Desorption Thermal Desorption GC Inlet at 250°C Pulsed Splitless Mode Extraction->Desorption Separation Chiral GC Separation Cyclodextrin Column Temp Prog: 40°C to 280°C Desorption->Separation Detection MS Detection (SIM) m/z 95, 108, 135, 168 Validate via Ion Ratios Separation->Detection

Self-validating SPME-GC-MS workflow for trace extraction and stereochemical analysis of 2-MIB.

Table 2: GC-MS Diagnostic Ions
Ion Typem/z ValueStructural Significance
Quantifier (Base Peak) 95Formed via extensive ring cleavage and loss of methyl/hydroxyl groups.
Qualifier 1 108Characteristic fragmentation of the norbornane skeleton.
Qualifier 2 135Loss of [CH₃ + H₂O] from the molecular ion.
Molecular Ion [M]⁺ 168Intact parent mass (often weak in EI-MS due to rapid dehydration).

References

  • Odor Characterization of the Synthetic Stereoisomers of 2-Methylborneol - ACS Publications.[Link]

  • The stereochemical course of 2-methylisoborneol biosynthesis - PMC.[Link]

  • Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction - Gcms.cz.[Link]

  • An Effective and Efficient Sample Preparation Method for 2-Methyl-Isoborneol and Geosmin in Fish and Their Analysis by Gas Chromatography-Mass Spectrometry - PMC.[Link]

  • Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and - Hilaris Publisher.[Link]

  • Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography–Mass Spectrometry - ACS Publications.[Link]

  • Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC.[Link]

Sources

Genetic Regulation of (1S)-Exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-OL Synthesis in Actinomycetes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol, universally recognized in environmental and analytical chemistry as 2-methylisoborneol (2-MIB), is a highly volatile monoterpenoid alcohol[1]. With an exceptionally low human odor threshold (detectable at parts-per-trillion levels), 2-MIB is a primary contributor to earthy and musty off-flavors in drinking water, aquaculture systems, and agricultural products[2]. While cyanobacteria are prominent producers in aquatic environments, soil-dwelling actinomycetes—particularly species within the Streptomyces and Nocardia genera—are the archetypal biological synthesizers of this compound[3]. Understanding the genetic architecture and regulatory mechanisms governing 2-MIB synthesis in actinomycetes is critical for developing targeted bioremediation strategies, optimizing water treatment protocols, and engineering microbial hosts for novel terpenoid production.

Molecular Architecture: The 2-MIB Biosynthetic Pathway

The biosynthesis of 2-MIB in actinomycetes is a highly conserved, two-step enzymatic cascade that diverges from canonical monoterpene synthesis. The pathway utilizes geranyl diphosphate (GPP), the universal C10 isoprenoid precursor[4].

  • Methylation : The first committed step is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, specifically geranyl diphosphate 2-methyltransferase (GPPMT)[5]. This enzyme transfers a methyl group from SAM to the C2 position of GPP, generating 2-methyl-GPP (2-MeGPP).

    • Mechanistic Causality: This methylation is not merely a decorative modification; the added steric bulk at the C2 position strictly dictates the subsequent cyclization trajectory, preventing the formation of standard unmethylated monoterpenes and committing the substrate entirely to the 2-MIB pathway[4].

  • Cyclization : The second step is executed by 2-methylisoborneol synthase (MIBS), a specialized monoterpene cyclase[6]. MIBS catalyzes the ionization of the diphosphate group from 2-MeGPP, initiating a complex cascade of carbocation rearrangements, cyclizations, and a final water capture to yield the rigid bicyclic structure of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol[4].

Pathway GPP Geranyl Diphosphate (GPP) GPPMT GPPMT (Methyltransferase) GPP->GPPMT SAM S-adenosyl-L-methionine (SAM) SAM->GPPMT MeGPP 2-Methyl-GPP (2-MeGPP) MIBS MIBS (Monoterpene Cyclase) MeGPP->MIBS MIB (1S)-Exo-1,2,7,7-tetramethyl... (2-MIB) GPPMT->MeGPP C2-Methylation MIBS->MIB Cyclization & Water Capture

Fig 1: Two-step enzymatic conversion of GPP to 2-MIB via GPPMT and MIBS.

Genetic Regulation and Operon Dynamics

In actinomycetes, the genes encoding GPPMT and MIBS are tightly clustered, forming a dedicated mib operon[5]. This genetic linkage ensures stoichiometric co-expression of the two enzymes, preventing the toxic accumulation of the reactive 2-MeGPP intermediate.

  • Transcriptional Regulation : The expression of the mib operon is not constitutive. It is heavily influenced by environmental stressors, such as nutrient limitation and temperature fluctuations, which signal the onset of secondary metabolism[7]. Genomic analyses reveal that the mib operon is often flanked by or associated with regulatory genes encoding cyclic nucleotide-binding proteins belonging to the Crp-Fnr family[8].

  • Regulatory Mechanism : These Crp-Fnr family regulators act as transcriptional activators. Upon binding intracellular signaling molecules like cAMP or cGMP—whose levels fluctuate in response to environmental stimuli—the regulators undergo a conformational change. This allows them to bind to specific promoter regions upstream of the mib operon, recruiting RNA polymerase and initiating transcription[9].

Regulation Env Environmental Stress (Nutrients, Temp) cAMP Intracellular cAMP Fluctuations Env->cAMP Modulates CNB Crp-Fnr Family Regulator cAMP->CNB Allosteric Binding Promoter mib Operon Promoter Region CNB->Promoter Transcriptional Activation Genes mib Operon (GPPMT + MIBS) Promoter->Genes Gene Expression

Fig 2: Transcriptional regulation of the mib operon by Crp-Fnr family proteins.

Experimental Methodologies: Isolation, Expression, and Validation

Investigating the mib operon requires robust, self-validating experimental designs. Native actinomycetes often possess complex, overlapping secondary metabolite clusters that can obscure specific enzymatic activities. Therefore, heterologous expression in a clean background is the gold standard[4].

Protocol: Heterologous Expression and Self-Validating Enzymatic Assay
  • Genomic DNA Extraction & Pathway Amplification : Extract high-molecular-weight genomic DNA from a confirmed 2-MIB producer (e.g., Streptomyces lasaliensis NRRL3382R)[4]. Use genome walking or targeted PCR with degenerate primers based on highly conserved MIBS motifs to amplify the complete mib operon.

  • Vector Construction : Clone the amplified operon into an integrative Streptomyces expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermE*).

    • Causality: Integrative vectors ensure stable, single-copy genomic insertion, preventing the metabolic burden and genetic instability associated with multi-copy plasmids.

  • Heterologous Expression in a Null Host : Conjugate the vector into Streptomyces avermitilis.

    • Causality: S. avermitilis is specifically chosen because it is naturally deficient in 2-MIB biosynthesis due to historical genomic insertion/deletion events[4]. This provides an absolute zero-background host, ensuring that any 2-MIB detected is exclusively the product of the introduced operon.

  • Self-Validation (Negative Control) : Concurrently generate a control strain of S. avermitilis carrying an empty pSET152 vector. This validates that the host's endogenous metabolism does not spontaneously produce 2-MIB under the specific fermentation conditions.

  • In Vitro Enzymatic Validation : To decouple the enzymes from host metabolic flux, express GPPMT and MIBS individually in Escherichia coli (e.g., BL21(DE3)). Purify the recombinant proteins and incubate them in vitro with synthetic GPP and SAM[4].

    • Causality: This confirms the specific biochemical function of the enzymes independent of the complex intracellular environment, proving that the operon alone is sufficient for synthesis.

  • Quantification via HS-SPME-GC-MS : Ferment the engineered S. avermitilis strains. Extract the volatile metabolites using Headspace Solid-Phase Microextraction (HS-SPME).

    • Causality: 2-MIB is highly volatile and hydrophobic; HS-SPME concentrates the analyte from the gaseous phase without solvent extraction artifacts. Quantify the yield using Gas Chromatography-Mass Spectrometry (GC-MS) against an internal standard (e.g., borneol)[10].

Workflow Step1 1. Genomic DNA Extraction (Actinomycete Source) Step2 2. PCR & Genome Walking (Isolate mib Operon) Step1->Step2 Step3 3. Vector Construction (Integrative Plasmids) Step2->Step3 Step4 4. Heterologous Expression (S. avermitilis Host) Step3->Step4 Step5 5. HS-SPME Extraction (Volatile Capture) Step4->Step5 Step6 6. GC-MS Quantification (2-MIB Yield Analysis) Step5->Step6

Fig 3: Self-validating workflow for heterologous expression and quantification of 2-MIB.

Quantitative Data: Production Yields and Enzymatic Benchmarks

The efficiency and functional fidelity of the mib operon vary significantly across different actinomycete species. The following table summarizes representative quantitative and qualitative data derived from the heterologous expression of various actinomycete mib operons in the S. avermitilis null host, demonstrating the strict genetic control over the final terpenoid product[4].

Microorganism SourceOperon ComponentsNative Terpenoid ProfileHeterologous HostRelative 2-MIB Production Status
Streptomyces coelicolor A3(2)GPPMT, MIBS2-MIB, GeosminS. avermitilisPositive (High Yield)
Streptomyces lasaliensis NRRL3382RGPPMT, MIBS2-MIBS. avermitilisPositive (High Yield)
Streptomyces ambofaciens ISP5053GPPMT, MIBS2-MIBS. avermitilisPositive (Moderate Yield)
Micromonospora olivasterospora KY11048GPPMT, Variant Cyclase2-Methylenebornane (2-MB)S. avermitilisNegative (Produces 2-MB)

Conclusion

The synthesis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol in actinomycetes is a paradigm of specialized secondary metabolism, governed by the tightly regulated mib operon. By employing self-validating heterologous expression systems and precise GC-MS quantification, researchers can successfully decode the regulatory networks of these odor-producing pathways. This knowledge not only aids in the management of water quality and agricultural off-flavors but also significantly expands the toolkit for synthetic biology and the engineered production of complex, high-value terpenoids.

References

  • Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Biosynthesis of 2-Methylisoborneol in Cyanobacteria Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light Source: PLoS ONE URL:[Link]

  • Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • On the Role of (−)-2-Methylisoborneol for the Aroma of Robusta Coffee Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • High-Affinity Monoclonal Antibodies for Detection of the Microbial Metabolite, 2-Methylisoborneol Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Effect of Culture Temperature on 2-Methylisoborneol Production and Gene Expression in Two Strains of Pseudanabaena sp. Source: MDPI (Water) URL:[Link]

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The Chemical Ecology of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL: Ambivalent Semiochemical Dynamics in Aquatic Environments

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, universally recognized by its trivial name (-)-2-Methylisoborneol (2-MIB), is a bicyclic monoterpenoid alcohol[1]. Historically, the water treatment and aquaculture industries have classified 2-MIB strictly as a nuisance volatile organic compound (VOC) due to its potent "earthy/musty" off-flavor[2]. However, recent paradigm shifts in chemical ecology have redefined 2-MIB as an ambivalent semiochemical[3]. Rather than a mere metabolic byproduct, 2-MIB functions as a critical infochemical in aquatic ecosystems, mediating complex inter-species interactions by acting simultaneously as a foraging attractant and a toxicological warning repellent[4]. This whitepaper provides an authoritative guide on the biosynthesis, ecological receptor dynamics, and analytical quantification of 2-MIB.

Molecular Identity and Biosynthetic Pathways

2-MIB (CAS: 2371-42-8) is a highly stable, semi-volatile sesquiterpene-like monoterpenoid[1]. In aquatic environments, it is predominantly synthesized by benthic cyanobacteria (e.g., Pseudanabaena spp.) and actinomycetes[5].

The biosynthesis of 2-MIB diverges from canonical monoterpene pathways through a highly specific two-step enzymatic cascade[6]:

  • Methylation : The universal monoterpene precursor, geranyl diphosphate (GPP), undergoes an S-adenosylmethionine (SAM)-dependent methylation. This reaction is catalyzed by geranyl diphosphate 2-methyltransferase (GPPMT), yielding the novel intermediate 2-methyl-GPP[5]. Causality: This methylation is structurally critical. By adding a methyl group at the C2 position, the enzyme prevents the standard ionization and cleavage of the diphosphate group, predisposing the molecule for a unique bicyclic ring formation[5].

  • Cyclization : The 2-methyl-GPP intermediate is subsequently cyclized by MIB synthase (MIBS) to form the final 2-MIB molecule[7].

These genes are typically arranged in a putative operon, the transcription of which is transiently regulated by environmental factors such as light intensity[6].

Biosynthesis GPP Geranyl Diphosphate (GPP) GPPMT GPPMT (Methyltransferase) GPP->GPPMT SAM S-adenosylmethionine (SAM) SAM->GPPMT Methyl donor MeGPP 2-Methyl-GPP GPPMT->MeGPP Methylation MIBS MIBS (MIB Synthase) MeGPP->MIBS MIB (1S)-Exo-1,2,7,7-tetramethyl... heptan-2-OL (2-MIB) MIBS->MIB Cyclization

Fig 1. Biosynthetic pathway of 2-MIB in cyanobacteria via GPPMT and MIBS enzymes.

Ecological Role: The Ambivalent Semiochemical

The evolutionary persistence of 2-MIB across aquatic ecosystems is driven by its role as an ambivalent semiochemical—a compound that elicits contradictory behavioral responses depending on the receiving species[3].

  • Repellent and Warning Signal : For many pelagic and benthic grazers, elevated concentrations of 2-MIB serve as an aversive cue. Because 2-MIB is often co-produced during the proliferation of toxic cyanobacterial blooms, organisms have evolved to detect 2-MIB as a proxy for cyanotoxins, triggering avoidance behaviors to prevent the ingestion of unpalatable or poisonous biomass[3].

  • Attractant and Foraging Cue : Conversely, specific free-living aquatic nematodes utilize 2-MIB and related VOCs as positive chemotactic signals to locate non-toxic bacterial food patches[8].

  • Receptor Conservation : The detection of these bicyclic terpenoids is mediated by highly conserved G-protein coupled receptors (GPCRs). In mammals, the olfactory receptor OR11A1 has been identified as a primary sensor for geosmin and 2-MIB analogs, demonstrating species-specific sensitivities that have been preserved over millions of years of evolution[9]. Analogous chemosensory receptors in aquatic microfauna drive the chemotactic responses observed in benthic biofilms[8].

Quantitative Data Summary

The extreme potency of 2-MIB requires highly sensitive analytical and biological thresholds, summarized below:

ParameterValue / RangeContext
Human Olfactory Threshold ~5 - 10 ng/LMinimum detection limit triggering "earthy" off-flavor in drinking water[10].
Bioelectronic Nose LOD 10 ng/LLimit of detection using OR-coupled single-walled carbon nanotube FETs[11].
Mammalian OR11A1 EC50 0.24 - 27.97 μmol/LSpecies-specific receptor sensitivity to bicyclic terpenoid semiochemicals[9].
SPME-GC/MS LOD < 1.0 ng/LAnalytical limit using DVB/CAR/PDMS fibers in Selected Ion Monitoring mode[10].

Experimental Methodologies: Self-Validating Protocols

To investigate the chemical ecology of 2-MIB, researchers must employ robust, self-validating workflows that eliminate matrix interferences common in aquatic samples.

Protocol A: Trace Quantification of 2-MIB via SPME-GC/MS

Causality: Aquatic matrices are highly complex. Solid-Phase Microextraction (SPME) utilizing a Medium Polar fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is mandated because 2-MIB is a semi-volatile, moderately polar compound[10]. The triple-phase fiber maximizes adsorption efficiency while excluding non-volatile matrix contaminants.

  • Sample Preparation : Transfer 10 mL of the aquatic sample (e.g., filtered cyanobacterial culture) into a 20 mL sterile headspace vial. Add 3.0 g of NaCl. Rationale: The salting-out effect decreases the solubility of 2-MIB in the aqueous phase, forcefully driving the analyte into the headspace[10].

  • Internal Standardization : Spike the sample with 10 ng/L of (-)-2-Methyl-d3-isoborneol (isotopically labeled standard, ≥98% purity)[12]. Self-Validation: The deuterated standard co-elutes with the native analyte, perfectly correcting for extraction variability and MS ionization suppression.

  • Extraction : Insert the DVB/CAR/PDMS fiber into the vial headspace. Incubate at 60°C for 30 minutes under constant agitation (250 rpm) to reach thermodynamic equilibrium[10].

  • Desorption & Analysis : Desorb the fiber in the GC inlet at 250°C for 3 minutes. Perform GC-MS analysis in Selected Ion Monitoring (SIM) mode. Target m/z 95 (base peak), 107, and 168 (molecular ion) for native 2-MIB, and m/z 98 for the deuterated standard.

Workflow Sample Aquatic Sample Collection Spike Add Internal Standard (-)-2-Methyl-d3-isoborneol Sample->Spike SPME Headspace SPME (DVB/CAR/PDMS, 60°C) Spike->SPME GCMS GC-MS Analysis (SIM Mode) SPME->GCMS Data Quantification & Validation GCMS->Data

Fig 2. Self-validating SPME-GC/MS workflow for trace quantification of 2-MIB.

Protocol B: Aquatic Nematode Chemotaxis Assay

Causality: To definitively prove that 2-MIB acts as a semiochemical rather than a contact cue, the experimental design must isolate volatile diffusion from physical substrate contact.

  • Arena Setup : Prepare 90 mm Petri dishes with 1% low-nutrient agar. Divide the bottom of the dish into four quadrants (two test, two control).

  • Odorant Application : Apply 10 µL of a certified 2-MIB reference standard (e.g., 100 µg/mL in methanol)[12] to sterile filter paper discs placed on the agar surface in the test quadrants. Apply pure methanol to the control discs. Allow 15 minutes for solvent evaporation.

  • Organism Introduction : Wash and synchronize a population of free-living aquatic nematodes. Place exactly 50 starved nematodes at the center origin of the plate[8].

  • Scoring : Incubate the plates in darkness at 20°C for 2 hours. Count the number of nematodes in each quadrant. Calculate the Chemotaxis Index (CI) using the formula: CI = (N_test - N_control) / N_total. A statistically significant positive CI confirms attractant properties, while a negative CI confirms repellent properties[8].

Conclusion

The characterization of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL as an ambivalent semiochemical fundamentally alters our approach to aquatic chemical ecology. By integrating advanced genomic insights into its biosynthesis[6] with highly sensitive bioelectronic and mass spectrometric detection methods[11], researchers can better predict cyanobacterial bloom dynamics and understand the intricate, odor-driven behavioral networks of aquatic organisms.

References

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Identification of Novel (1S)-Exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-OL Producing Microbial Strains: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL , universally referred to in environmental and chemical literature as 2-Methylisoborneol (2-MIB) , is a volatile irregular monoterpene (). It is a primary biological culprit behind severe taste and odor (T&O) degradation in global drinking water supplies and aquaculture. With an exceptionally low human odor detection threshold (ranging from 5 to 10 ng/L), even trace microbial production can render water unpalatable.

Historically, 2-MIB production was attributed to a narrow band of cyanobacteria and soil-dwelling actinobacteria. However, the drive to identify novel microbial strains is accelerating. This is not only critical for precise environmental monitoring but also for the discovery of novel terpene synthases and protein nanocompartments for synthetic biology applications. This whitepaper outlines a rigorous, self-validating pipeline for the isolation, genomic identification, and analytical confirmation of novel 2-MIB producing strains.

Mechanistic Foundations: The 2-MIB Biosynthetic Architecture

To effectively screen for novel producers, one must target the genetic and enzymatic root of 2-MIB synthesis rather than relying solely on phenotypic odor profiling.

Causality in Genomic Targeting: We target the highly conserved mic operon because 2-MIB biosynthesis requires a strict, two-step enzymatic cascade diverging from the universal isoprenoid pathway ():

  • Methylation: Geranyl diphosphate 2-methyltransferase (GPPMT) catalyzes the S-adenosylmethionine (SAM)-dependent methylation of geranyl pyrophosphate (GPP) to form the intermediate 2-methyl-GPP.

  • Cyclization: 2-Methylisoborneol synthase (2-MIBS), a Mg²⁺-dependent class I terpene cyclase, catalyzes the complex cyclization of 2-methyl-GPP into 2-MIB.

Recent Structural Insights: Recent structural biology breakthroughs have revealed that in actinobacteria such as Streptomyces griseus, this pathway is physically sequestered. The 2-MIBS enzyme is encapsulated within a megadalton Family 2B encapsulin protein shell (Sg Enc). This compartmentalization prevents the leakage of volatile intermediates and protects the host cell from potential monoterpene toxicity ().

Biosynthesis GPP Geranyl Pyrophosphate (GPP) GPPMT GPPMT (Methyltransferase) GPP->GPPMT SAM S-Adenosyl Methionine (SAM) SAM->GPPMT Methyl donor MeGPP 2-Methyl-GPP MIBS 2-MIBS (Terpene Cyclase) Encapsulin-bound MeGPP->MIBS MIB 2-Methylisoborneol (2-MIB) GPPMT->MeGPP Methylation MIBS->MIB Cyclization

Fig 1: Two-step enzymatic biosynthesis of 2-MIB from GPP.

End-to-End Workflow for Strain Identification

The identification of novel producers requires a multidisciplinary approach, coupling selective environmental microbiology with advanced analytical chemistry.

Workflow Env Environmental Sampling (Water/Soil) Iso Selective Isolation (BG-11 / SCA Media) Env->Iso Gen Genomic Mining (mic Operon PCR/Seq) Iso->Gen Met Metabolite Profiling (HS-SPME-GC-MS) Gen->Met Val Strain Validation & Encapsulin Characterization Met->Val

Fig 2: End-to-end workflow for novel 2-MIB producing strain identification.

Selective Isolation Protocols

Causality: Cyanobacteria and actinobacteria occupy vastly different ecological niches. A unified isolation protocol is impossible; divergent selective pressures must be applied to suppress non-target microorganisms.

Protocol A: Cyanobacteria (e.g., Pseudanabaena, Planktothrix)

  • Sample Treatment: Filter environmental water samples through a 0.45 µm membrane to concentrate biomass.

  • Inoculation: Transfer the filter to BG-11 agar plates (nitrogen-replete) or BG-11₀ (nitrogen-free, to select strictly for diazotrophs).

  • Incubation: Maintain at 25°C under a 12:12 hour light/dark cycle (approx. 30–50 µmol photons m⁻² s⁻¹).

  • Self-Validating System: Maintain an uninoculated BG-11 plate adjacent to the samples as a negative control to rule out airborne cross-contamination. Include a known 2-MIB producing Pseudanabaena strain as a positive growth control.

Protocol B: Actinobacteria (e.g., Streptomyces)

  • Sample Treatment: Desiccate soil samples at 45°C for 24 hours. Causality: This heat-shock treatment drastically reduces vegetative Gram-negative bacterial populations while preserving robust actinobacterial spores.

  • Inoculation: Plate serial dilutions on Starch Casein Agar (SCA).

  • Selective Pressure: Supplement media with cycloheximide (50 µg/mL) to inhibit fungal overgrowth and nalidixic acid (20 µg/mL) to suppress fast-growing Gram-negative bacteria.

  • Incubation: Incubate at 28°C for 7–14 days until characteristic leathery colonies with powdery aerial mycelia form.

In Silico Genomic Screening

Causality: Culturing and chemical extraction are time-intensive. By extracting total genomic DNA from isolated colonies and screening for the mic operon, we eliminate non-producers early in the pipeline.

  • DNA Extraction: Utilize a mechanical bead-beating protocol. Chemical lysis alone is insufficient to break the thick peptidoglycan layers of actinobacterial spores.

  • PCR Amplification: Utilize degenerate primers targeting the SAM-binding motif of the gppmt gene and the highly conserved aspartate-rich motif (DDXXD) of the mibs gene.

  • Self-Validating System:

    • Run a No Template Control (NTC) to rule out reagent contamination.

    • Sequence the resulting amplicons and perform a BLASTx search against the NCBI database. A sequence homology of >70% to known GPPMT/MIBS enzymes validates the genetic potential for 2-MIB production and rules out non-specific primer binding.

Metabolite Profiling via HS-SPME-GC-MS

Causality: 2-MIB is highly volatile and produced in trace quantities. Traditional liquid-liquid extraction is prone to solvent masking and sample loss. Headspace Solid-Phase Microextraction (HS-SPME) provides solvent-free, highly sensitive pre-concentration of volatile organic compounds directly from the culture headspace.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 10 mL of liquid culture into a 20 mL sterile headspace vial.

  • Salting-Out Effect: Add 3.0 g of NaCl to the vial. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of the non-polar 2-MIB, driving the volatile compound into the headspace and drastically improving the partition coefficient.

  • Internal Standard: Spike the sample with 10 µL of 2-isobutyl-3-methoxypyrazine (IBMP, 100 µg/L).

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C with continuous agitation (250 rpm).

  • Desorption & GC-MS: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Self-Validating System: The consistent recovery of the IBMP internal standard validates the integrity of the SPME extraction. Furthermore, run a blank fiber desorption between every sample to rule out carryover, as 2-MIB is notoriously prone to adhering to analytical equipment.

Quantitative Data Presentation

To definitively identify the (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL isomer, the mass fragmentation pattern and chromatographic retention index must match established standards perfectly.

Table 1: Diagnostic Parameters for 2-MIB Identification via GC-MS

ParameterValue / DescriptionRationale for Use
Target Analyte 2-Methylisoborneol (2-MIB)Primary volatile metabolite of interest.
Quantifier Ion (m/z) 95Base peak, highly abundant, used for precise peak integration.
Qualifier Ions (m/z) 107, 135, 168 (M⁺)Confirms molecular structure; M⁺ (168) confirms the intact mass of C₁₁H₂₀O.
Kovats Retention Index ~1180 (on standard DB-5MS column)Orthogonal validation to mass spectra; differentiates 2-MIB from structural isomers (e.g., borneol or camphor).
Internal Standard (IS) IBMP (m/z 124, 151)Normalizes extraction efficiency variations across different culture matrices.

References

  • Andreas, M. P., & Giessen, T. W. (2024). The biosynthesis of the odorant 2-methylisoborneol is compartmentalized inside a protein shell. Nature Communications, 15(1), 9715. URL:[Link]

  • Giglio, S., Chou, W. K. W., Ikeda, H., Cane, D. E., & Monis, P. T. (2011). Biosynthesis of 2-Methylisoborneol in Cyanobacteria. Environmental Science & Technology, 45(3), 992–998. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11062802, 2-Methylisoborneol. URL:[Link]

An In-depth Technical Guide to the Molecular Mechanisms of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL Binding to Olfactory Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, a bicyclic monoterpenoid alcohol, is a key component in many fragrances, prized for its characteristic woody and camphoraceous scent. Understanding the precise molecular interactions between this odorant and its cognate olfactory receptors (ORs) is paramount for the rational design of novel fragrance molecules and for advancing our fundamental knowledge of chemosensory perception. This technical guide provides a comprehensive overview of the mechanisms governing the binding of this specific odorant, with a focus on the human olfactory receptor OR1G1, a broadly-tuned receptor known to respond to a variety of woody and sandalwood compounds. We will detail the experimental and computational methodologies used to deorphanize receptors, identify critical binding residues, and elucidate the downstream signaling cascade. This guide is intended for researchers in the fields of olfaction, sensory neuroscience, and drug development, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Challenge of Olfactory Coding

The vertebrate olfactory system possesses a remarkable ability to detect and discriminate between a vast and structurally diverse chemical space. This process is initiated at the periphery by a large family of G protein-coupled receptors (GPCRs), the olfactory receptors (ORs), which are expressed on the surface of olfactory sensory neurons (OSNs) in the nasal epithelium.[1][2][3][4] Humans have approximately 400 functional OR genes, and it is the combinatorial activation of these receptors by an odorant that generates a unique neural code, ultimately leading to the perception of a specific smell.[2][4]

A single odorant can bind to multiple ORs with varying affinities, and a single OR can be activated by multiple odorants.[3][4] This "combinatorial coding" scheme allows for the perception of a vast number of scents from a limited number of receptors.[4] The molecule of interest, (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, is a stereoisomer of a synthetic fragrance ingredient. While specific binding data for this exact isomer is not extensively published, its structural similarity to other woody and sandalwood odorants allows us to infer its likely interaction with receptors such as OR1G1.[5][6] This guide will therefore use OR1G1 as a primary example to illustrate the binding mechanisms relevant to this class of compounds.

Deorphanization of Cognate Receptors: Identifying the Molecular Target

The first critical step in understanding an odorant's mechanism of action is to identify its cognate receptor(s), a process known as deorphanization.[7] Given that there are hundreds of orphan ORs, this is a significant challenge.[7] High-throughput screening assays are the primary tools for this purpose.

Heterologous Expression and Calcium Imaging Assays

A common and effective method for deorphanizing ORs involves expressing them in heterologous cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express ORs.[7] The activation of most ORs upon odorant binding leads to a G-protein-mediated signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i).[1][8][9] This change in [Ca2+]i can be monitored using calcium-sensitive fluorescent dyes or genetically encoded calcium indicators.[8][10][11][12]

The Fluorescence Imaging Plate Reader (FLIPR) system is a widely used platform for these high-throughput screens.[10][11] It allows for the simultaneous measurement of fluorescent signals from hundreds of wells in a microplate, enabling the rapid screening of a library of ORs against a specific odorant.[10][11]

Experimental Workflow: OR Deorphanization via Calcium Imaging

G cluster_0 Cell Culture & Transfection cluster_1 Assay Preparation cluster_2 High-Throughput Screening cluster_3 Data Analysis A HEK293 cells cultured in multi-well plates B Transfection with plasmids containing OR library and G-protein α-subunit A->B C Incubation to allow for protein expression B->C D Loading cells with a calcium-sensitive fluorescent dye C->D E Automated addition of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL D->E F Kinetic reading of fluorescence using a plate reader (e.g., FLIPR) E->F G Identification of 'hits': wells with a significant increase in fluorescence F->G H Dose-response analysis to determine EC50 values G->H

Caption: High-throughput screening workflow for olfactory receptor deorphanization.

Probing the Binding Pocket: A Computational and Mutagenesis Approach

Once a cognate receptor like OR1G1 is identified, the next step is to elucidate the specific molecular interactions that govern odorant binding. This is achieved through a combination of computational modeling and experimental validation.

Homology Modeling and Molecular Docking

As obtaining crystal structures of ORs has been historically challenging, homology modeling is a crucial computational technique.[13][14][15] This method predicts the three-dimensional structure of a target OR based on the known structures of related GPCRs, such as rhodopsin or the β2-adrenergic receptor.[13][14]

Once a reliable 3D model of the OR is generated, molecular docking simulations can be performed.[13][14][15] These simulations predict the preferred binding pose and affinity of an odorant within the receptor's binding pocket. For a molecule like (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, these simulations would explore how its bulky bicyclic core and hydroxyl group orient themselves within the transmembrane helices of the receptor. Studies on OR1G1 suggest that its binding pocket is formed by residues from transmembrane helices 3, 5, 6, and 7.[5]

Site-Directed Mutagenesis: Pinpointing Key Residues

Computational predictions must be validated experimentally. Site-directed mutagenesis is a powerful technique for this purpose.[16][17][18][19] By systematically replacing specific amino acid residues within the predicted binding pocket and then re-testing the mutant receptor's response to the odorant, researchers can identify which residues are critical for binding and activation.[16][17]

For example, if docking studies predict that a specific serine residue in OR1G1 forms a hydrogen bond with the hydroxyl group of our target odorant, mutating that serine to a non-polar alanine would be expected to reduce or abolish the receptor's response.[17]

Logical Flow of Binding Site Identification

G A Identify Cognate Receptor (e.g., OR1G1) B Develop 3D Homology Model based on known GPCR structures A->B C Perform Molecular Docking of Odorant into Model B->C D Predict Key Amino Acid Residues in Binding Pocket C->D E Perform Site-Directed Mutagenesis of Predicted Residues D->E G Compare Mutant Response to Wild-Type Receptor D->G Hypothesis F Functional Assay (Calcium Imaging) of Mutants E->F F->G H Confirm Critical Residues for Odorant Binding G->H

Caption: Integrated workflow for identifying key binding residues.

The Binding Mechanism and Subsequent Signal Transduction

The binding of an odorant to an OR is not a simple lock-and-key interaction. It is a dynamic process that leads to a conformational change in the receptor, initiating an intracellular signaling cascade.

Key Interactions for Bicyclic Monoterpenoids

For bicyclic monoterpenoids like (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, the binding within a receptor like OR1G1 is likely dominated by non-polar, hydrophobic interactions between the carbon skeleton of the odorant and hydrophobic residues within the binding pocket.[5][6] The hydroxyl group, however, provides a crucial point for a more specific, polar interaction, likely a hydrogen bond with a residue such as a serine, threonine, or tyrosine. This combination of broad hydrophobic interactions and a specific polar anchor point is a common theme in the recognition of many odorants.

The Canonical Olfactory Signaling Pathway

The binding of the odorant induces a conformational change in the OR, which allows it to act as a guanine nucleotide exchange factor (GEF) for its coupled G-protein. In the canonical olfactory pathway, this is the olfactory-specific G-protein, Gαolf.[1][3][20][21]

The activated Gαolf (bound to GTP) then stimulates adenylyl cyclase type III (ACIII), which leads to a rapid increase in the intracellular concentration of cyclic AMP (cAMP).[1][3][20][21] This cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na+ and Ca2+ ions.[1][3][21] The influx of positive ions depolarizes the neuron, and the increased intracellular Ca2+ also opens calcium-activated chloride channels, leading to an efflux of Cl- that further depolarizes the cell, generating an action potential that is transmitted to the olfactory bulb.[1]

Signaling Pathway Diagram

G Odorant (1S)-Exo-1,2,7,7-... heptan-2-OL OR Olfactory Receptor (e.g., OR1G1) Odorant->OR Binding G_protein Gαolf/β/γ (GDP-bound) OR->G_protein Activation G_protein_active Gαolf (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange ACIII Adenylyl Cyclase III G_protein_active->ACIII Stimulation cAMP cAMP ACIII->cAMP Conversion ATP ATP ATP->ACIII CNG CNG Channel (Closed) cAMP->CNG CNG_open CNG Channel (Open) CNG->CNG_open Binding Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_open->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization AP Action Potential to Olfactory Bulb Depolarization->AP

Caption: The canonical G-protein coupled olfactory signaling cascade.

Methodologies and Protocols

This section provides detailed protocols for the key experimental procedures discussed in this guide.

Protocol: Heterologous Expression and Calcium Imaging Assay

Objective: To measure the response of a specific OR to an odorant.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmids: pcDNA3.1 containing the OR of interest (e.g., OR1G1), a plasmid for a promiscuous G-protein α-subunit (e.g., Gα15/16), and a plasmid for Receptor Transporting Protein 1 Short (RTP1S) to aid membrane targeting.

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Black, clear-bottom 96-well or 384-well assay plates

  • Calcium assay kit (e.g., Fluo-8 AM)

  • Probenecid (optional, to prevent dye extrusion)

  • Odorant stock solution in DMSO

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence kinetic plate reader (e.g., FLIPR, FDSS)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293 cells into the assay plates at a density that will result in 80-90% confluency on the day of the assay.

  • Transfection: Co-transfect the cells with the OR, G-protein, and RTP1S plasmids according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for sufficient protein expression.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid. Remove the culture medium from the cells and add the dye loading solution.

  • Incubation with Dye: Incubate the plates at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark.[8]

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL in assay buffer. The final DMSO concentration should be kept low (<0.1%) to avoid cell toxicity.

  • Fluorescence Measurement: Place both the cell plate and the compound plate into the kinetic fluorescence plate reader.

  • Assay Execution: Program the instrument to record a baseline fluorescence for 5-10 seconds, then perform an automated addition of the odorant from the compound plate to the cell plate, and continue recording the fluorescence signal for an additional 90-120 seconds.[8][12]

  • Data Analysis: The response is typically measured as the change in fluorescence (ΔF) over the baseline (F), or the peak fluorescence intensity. Plot the response against the logarithm of the odorant concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol: Site-Directed Mutagenesis (QuickChange Method)

Objective: To introduce a specific point mutation into the OR-containing plasmid.

Materials:

  • Wild-type OR plasmid (high purity)

  • Two complementary mutagenic primers (18-25 nucleotides) containing the desired mutation in the center.

  • High-fidelity DNA polymerase (e.g., PfuUltra, Q5)[22]

  • dNTP mix

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers that anneal to the plasmid and contain the desired mutation.

  • PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, buffer, and high-fidelity polymerase.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes.

    • 16-18 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 1 minute.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

  • DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[16]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.

  • Verification: Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data that could be obtained from the experiments described above. These values illustrate how the response of OR1G1 might be affected by mutations in the predicted binding pocket when stimulated by (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL.

ReceptorMutationPredicted InteractionEC50 (µM)Max Response (% of WT)
OR1G1Wild-Type (WT)-15.2100%
OR1G1Y258AHydrophobic Interaction112.585%
OR1G1S112AH-bond with -OH group> 500< 10%
OR1G1F182AHydrophobic Interaction250.745%
OR1G1I205AHydrophobic Interaction98.392%

Data are for illustrative purposes only.

Conclusion and Future Directions

The binding of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL to its cognate olfactory receptors, such as OR1G1, is a multi-faceted process driven by a combination of hydrophobic interactions and specific polar contacts. By employing a synergistic approach of in vitro functional assays, computational modeling, and site-directed mutagenesis, we can dissect these interactions at the molecular level. This guide has provided a framework and detailed protocols for undertaking such an investigation.

Future research should aim to solve the high-resolution crystal or cryo-EM structures of odorant-OR complexes.[23] Such structural data would provide invaluable, direct insights into the binding pocket, moving beyond the predictive power of homology models. Furthermore, expanding high-throughput screening efforts will continue to deorphanize the remaining olfactory receptors, painting a more complete picture of the chemical logic underlying our sense of smell.[7][24] Understanding these fundamental mechanisms not only satisfies scientific curiosity but also paves the way for the targeted design of novel odorants and modulators of olfactory function for applications in the fragrance, food, and therapeutic industries.

References

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  • Rapid Deorphanization of Human Olfactory Receptors in Yeast. National Center for Biotechnology Information. Available at: [Link]

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  • Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. National Center for Biotechnology Information. Available at: [Link]

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  • (1S)-EXO-1,2,7,7-TETRAMETHYLBICYCLO[2.2.1]HEPTAN-2-OL. NextSDS. Available at: [Link]

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Degradation Kinetics of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL in Natural Water Bodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, a monoterpenoid commonly known as a component of Fenchol, is a naturally occurring compound found in various plants.[1] Its presence in essential oils leads to its use in perfumery and as a flavoring agent.[1][2] Consequently, it can enter natural water bodies through various pathways, including wastewater treatment plant effluents and runoff from agricultural or urban areas. Understanding the degradation kinetics of this compound in aquatic environments is crucial for assessing its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the principles and methodologies for studying the degradation kinetics of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL in natural water bodies, aimed at researchers, scientists, and drug development professionals.

Introduction: The Environmental Significance of Fenchol Isomers

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is one of the isomers of Fenchol, a bicyclic monoterpenoid.[1] Terpenoids are a large and diverse class of naturally occurring organic compounds, known for their varied biological activities and applications. While often considered readily biodegradable, the specific structure of each terpenoid influences its environmental persistence. The introduction of such compounds into aquatic ecosystems necessitates a thorough evaluation of their degradation pathways and rates to predict their concentration, persistence, and potential for bioaccumulation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is essential for designing and interpreting degradation studies.

PropertyValueSource
Molecular FormulaC10H18O[2]
Molar Mass154.25 g/mol [2]
Water SolubilityInsoluble[3]
AppearanceWhite crystalline solid[3]

Note: The properties listed are for Fenchol isomers, and specific data for the (1S)-Exo- isomer may vary slightly.

The low water solubility of this compound presents a challenge in aquatic degradation studies, as its bioavailability to microorganisms may be limited.[4]

Fundamental Principles of Degradation Kinetics

The degradation of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL in natural water can occur through two primary mechanisms: abiotic and biotic degradation. The overall degradation rate is the sum of the rates of all contributing processes.

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical without the involvement of microorganisms. Key abiotic processes in aquatic environments include:

  • Hydrolysis: The reaction of the compound with water. The rate of hydrolysis is often pH-dependent. Standardized laboratory tests, such as those described in OECD Guideline 111, can be used to assess the hydrolytic stability of a chemical as a function of pH.[5][6]

  • Photolysis: The breakdown of the compound by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis involves the direct absorption of light by the molecule, while indirect photolysis is mediated by other light-absorbing substances in the water. The OECD Guideline 316 provides a tiered approach to studying the phototransformation of chemicals in water.[6][7][8]

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the most significant degradation pathway for many organic compounds in the environment. The rate of biodegradation is influenced by a multitude of factors, including:

  • The microbial community present in the water body.

  • The concentration of the compound.

  • The availability of nutrients.

  • Temperature and pH.

  • The presence of other organic matter.

Terpenoids can be utilized by some microorganisms as a source of carbon and energy.[9][10] The initial steps in the biodegradation of cyclic terpenoids often involve enzymatic oxidation to introduce functional groups that facilitate ring cleavage.

Kinetic Models

The degradation of organic compounds in the environment often follows first-order or pseudo-first-order kinetics, where the rate of degradation is directly proportional to the concentration of the compound. The integrated form of the first-order rate law is:

C(t) = C₀ * e^(-kt)

Where:

  • C(t) is the concentration at time t

  • C₀ is the initial concentration

  • k is the first-order rate constant

The half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, can be calculated from the rate constant:

t₁/₂ = ln(2) / k

Experimental Design for Degradation Studies

A robust experimental design is critical for obtaining reliable data on the degradation kinetics of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL. This typically involves microcosm studies that simulate natural water body conditions.

Microcosm Setup

A microcosm is a small, controlled experimental system that simulates a larger natural environment. For studying degradation in water, microcosms typically consist of glass flasks or bottles containing water and sediment collected from the target environment.

Workflow for Microcosm Setup:

MicrocosmSetup cluster_prep Preparation cluster_exp Experiment Collect Collect Water & Sediment Sieve Sieve Sediment Collect->Sieve Remove Debris Acclimate Acclimate Microcosms Sieve->Acclimate Add to Flasks Spike Spike with Fenchol Isomer Acclimate->Spike Start Experiment Incubate Incubate under Controlled Conditions Spike->Incubate Sample Periodic Sampling Incubate->Sample Analyze Analyze Samples Sample->Analyze DegradationPathway Fenchol (1S)-Exo-1,2,7,7-tetramethyl- bicyclo[2.2.1]heptan-2-OL Oxidized_Intermediate1 Oxidized Intermediate A (e.g., Ketone) Fenchol->Oxidized_Intermediate1 Biotransformation (Oxidation) Ring_Cleavage_Product Ring Cleavage Product Oxidized_Intermediate1->Ring_Cleavage_Product Enzymatic Ring Cleavage Further_Degradation Further Degradation Products (e.g., smaller organic acids) Ring_Cleavage_Product->Further_Degradation Metabolic Pathways Mineralization CO2 + H2O + Biomass Further_Degradation->Mineralization

Sources

Ecotoxicological Profiling of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL: A Technical Whitepaper on Aquatic Model Toxicity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Historically, (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL—universally recognized as 2-Methylisoborneol (2-MIB) —has been classified by the water treatment and aquaculture industries primarily as an organoleptic nuisance[1],[2]. As a lipophilic monoterpene secondary metabolite synthesized by cyanobacteria and actinomycetes, it is the primary causal agent of "earthy" and "musty" off-flavors in freshwater systems.

However, recent high-resolution toxicological screenings have catalyzed a paradigm shift. 2-MIB is no longer viewed merely as a benign odorant; emerging empirical data demonstrates that 2-MIB is developmentally toxic to fish[3]. At elevated concentrations, it acts as a bioactive stressor capable of inducing severe oxidative stress, neurodevelopmental disruption, and genotoxicity in aquatic models[1],[4]. This whitepaper synthesizes the mechanistic pathways of 2-MIB toxicity and establishes a self-validating methodological framework for its investigation in aquatic models.

Toxicokinetic Profile and Cellular Internalization

The structural lipophilicity of 2-MIB ( C11​H20​O ) dictates its toxicokinetic behavior in aquatic environments. In teleost fish, this lipophilicity drives rapid absorption across the branchial epithelia (gills), while in embryonic models like Danio rerio (zebrafish), it readily permeates the chorionic membrane. Once internalized into the systemic circulation, 2-MIB exhibits a high affinity for lipid-rich tissues, particularly hepatocytes and the developing central nervous system, where it initiates a cascade of cytotoxic events.

Mechanistic Pathways of Toxicity

Oxidative Stress & Neurodevelopmental Disruption

In the Danio rerio model, exposure to 2-MIB severely disrupts redox homeostasis. The compound induces the intracellular accumulation of Reactive Oxygen Species (ROS), which subsequently drives lipid peroxidation (quantifiable via Malondialdehyde [MDA] elevation)[4]. Concurrently, 2-MIB exposure depletes critical antioxidant enzymes.

Beyond oxidative damage, 2-MIB acts as an acetylcholinesterase (AChE) inhibitor. The suppression of AChE activity prevents the breakdown of acetylcholine, leading to neurotransmitter dysregulation. In zebrafish larvae, this biochemical disruption manifests phenotypically as pronounced neurodevelopmental deficits and behavioral hypoactivity[4].

Cytotoxicity and Genotoxicity

In vitro assays utilizing rainbow trout (Oncorhynchus mykiss) hepatocytes have demonstrated that 2-MIB exposure directly induces cellular DNA damage[2]. Comprehensive genotoxicity assessments, including the Comet assay, confirm that while low environmental concentrations are generally non-mutagenic, high-dose exposures (e.g., 60 µg/mL) result in significant DNA single-strand breaks[1].

Quantitative Toxicity Data Synthesis

The following table consolidates key toxicological endpoints observed across various aquatic models following 2-MIB exposure:

Aquatic ModelAssay EndpointExposure ConcentrationKey Toxicological FindingsReference
Danio rerio (Larvae)NeurobehavioralSub-lethalSignificant hypoactivity; altered photomotor response[4]
Danio rerio (Larvae)BiochemicalSub-lethalROS accumulation; AChE inhibition; Oxidative stress[4]
Oncorhynchus mykissHepatocyte CytotoxicityVariableCellular DNA damage[2]
In vitro cell linesGenotoxicity (Comet)60 µg/mLDNA single-strand breaks[1]

Methodological Framework: Self-Validating Aquatic Assays

To ensure high data integrity when evaluating volatile monoterpenes, standard protocols must be heavily modified. Below is a self-validating workflow for the Zebrafish Embryo Acute Toxicity and ROS Quantification Assay .

Step 1: Embryo Preparation and Enzymatic Dechorionation
  • Procedure: Collect fertilized Danio rerio embryos and maintain them in standard E3 medium. At 24 hours post-fertilization (hpf), treat embryos with 1 mg/mL pronase for 5 minutes to remove the chorion.

  • Causality: The zebrafish chorion acts as an unpredictable barrier and sink for lipophilic compounds like 2-MIB. Dechorionation ensures uniform, direct tissue exposure and eliminates false-negative survival rates caused by chorionic sequestration.

Step 2: Volatility-Controlled Exposure Paradigm
  • Procedure: Transfer dechorionated embryos into silanized glass 24-well microplates containing the 2-MIB test solutions. Immediately seal the plates with PTFE-lined (Teflon) adhesive films.

  • Causality: 2-MIB is highly volatile and readily adsorbs to standard polystyrene plastics. Using standard plastic plates will artificially lower the exposure concentration over 24 hours. Glass microplates and PTFE seals are mandatory to maintain stable exposure dosimetry.

  • Validation Check: Run parallel Gas Chromatography-Mass Spectrometry (GC-MS) analysis of water aliquots at T0​ and T24​ to analytically confirm the actual dissolved concentration of 2-MIB.

Step 3: In Vivo ROS Quantification via DCFDA
  • Procedure: Following 2-MIB exposure, incubate larvae in the dark with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 1 hour. Wash thoroughly and image using fluorescence microscopy (Ex/Em: 485/535 nm).

  • Causality: DCFDA is a cell-permeable fluorogenic probe. It remains non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF. This provides a direct, quantifiable readout of 2-MIB-induced oxidative stress.

  • Validation Check: Always co-incubate a positive control cohort (e.g., 1 mM H2​O2​ ) and a negative vehicle control (0.1% DMSO) to ensure the assay's dynamic range is actively responsive.

Pathway Visualization

The following diagram maps the established molecular causality from initial 2-MIB exposure to phenotypic toxicity in aquatic models.

G cluster_0 Intracellular Disruption mib 2-MIB Exposure ros ROS Accumulation mib->ros ache AChE Inhibition mib->ache lipid Lipid Peroxidation ros->lipid dna DNA Strand Breaks ros->dna neuro Neurotoxicity ache->neuro lipid->neuro pheno Larval Hypoactivity neuro->pheno

Molecular pathway of 2-MIB-induced neurotoxicity and oxidative stress in aquatic models.

Conclusion

The characterization of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL must evolve beyond its historical classification as a mere organoleptic contaminant. By utilizing rigorous, volatility-controlled assays in aquatic models like Danio rerio, researchers can accurately map its profile as a neurotoxic and genotoxic agent. Understanding these pathways is critical for advancing environmental risk assessments and developing targeted mitigation strategies in global aquaculture and water management sectors.

References

  • In vivo and in vitro genotoxicity assessment of 2-methylisoborneol, causal agent of earthy-musty taste and odor in water . Ecotoxicology and Environmental Safety (via PubMed). 1

  • Developmental neurotoxicity of an anatoxin-a-producing cyanobacteria (Aphanizomenon gracile) lysate to zebrafish (Danio rerio) . Frontiers in Microbiology (via PMC). 4

  • More than just geosmin and 2-methylisoborneol? Off-flavours associated with recirculating aquaculture systems . Reviews in Aquaculture (via ResearchGate). 2

  • Regulation of salinity to inhibit 2-methylisoborneol and geosmin: Insights from spatial-scale research in coastal areas of China . Frontiers in Marine Science. 3

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Methodological & Application

SPME-GC-MS protocol for extracting (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL from water samples

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ultra-Trace Determination of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL in Water via Automated HS-SPME-GC-MS

Introduction & Mechanistic Context

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, universally known in environmental chemistry as 2-Methylisoborneol (2-MIB), is a highly volatile, bicyclic terpenoid alcohol. It is primarily synthesized as a secondary metabolite by benthic cyanobacteria (e.g., Planktothrix, Anabaena) and actinomycetes in surface waters[1]. 2-MIB is a major contributor to earthy and musty taste and odor (T&O) episodes in municipal drinking water supplies[2].

Because the human olfactory threshold for 2-MIB is exceptionally low—typically between 1 to 10 ng/L (parts-per-trillion)—analytical methods must possess extreme sensitivity, robust reproducibility, and minimal background interference[3]. Standard Method 6040D establishes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) as the authoritative framework for this analysis[4],[5].

The Causality of the Analytical Design (E-E-A-T)

As a self-validating protocol, every parameter in this workflow is optimized based on the thermodynamic and kinetic properties of 2-MIB.

  • Why Headspace SPME? Traditional liquid-liquid extraction (LLE) requires large volumes of hazardous solvents and extensive concentration steps that risk the volatilization of the low-molecular-weight 2-MIB. HS-SPME is a solventless, non-exhaustive equilibrium technique. By exposing the extraction fiber exclusively to the headspace above the sample, non-volatile matrix components (e.g., humic acids, inorganic salts, cellular debris) are excluded. This prevents fiber fouling and GC inlet contamination, ensuring long-term system stability[4].

  • Fiber Selection: DVB/CAR/PDMS The extraction of 2-MIB is optimized using a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[6]. The PDMS phase extracts non-polar compounds, the DVB polymer traps semi-volatiles, and the highly porous Carboxen captures low-molecular-weight volatiles. This tripartite mechanism provides the ideal pore size distribution to maximize the partitioning of 2-MIB (MW 168.28 g/mol ) from the headspace onto the fiber[6].

  • The Salting-Out Effect Adding an excess of sodium chloride (NaCl) to the aqueous sample is a critical thermodynamic driver. The dissolution of NaCl increases the ionic strength of the water, tightly binding free water molecules in hydration spheres around the Na⁺ and Cl⁻ ions. This "salting-out" effect dramatically decreases the aqueous solubility of the non-polar 2-MIB, shifting the partition coefficient to drive the analyte into the headspace, thereby increasing detection sensitivity by orders of magnitude[4],[7].

  • Detection: Selected Ion Monitoring (SIM) To achieve sub-ng/L limits of quantitation (LOQ), the mass spectrometer must operate in SIM mode[4]. By filtering out the background matrix and focusing the quadrupole solely on the primary electron ionization (EI) fragments of 2-MIB (m/z 95, 108), the signal-to-noise (S/N) ratio is exponentially increased compared to full-scan mode[3].

Workflow Visualization

G N1 Water Sample Collection (Amber vials, 4°C, no headspace) N2 Sample Preparation (Add NaCl & Internal Standard) N1->N2 Aliquot 10 mL N3 Headspace SPME Extraction (DVB/CAR/PDMS Fiber, 60°C, 30 min) N2->N3 Equilibration N4 Thermal Desorption (GC Inlet, 250°C, 3 min) N3->N4 Fiber Transfer N5 GC Separation (5% Phenyl-methylpolysiloxane) N4->N5 Analyte Transfer N6 MS Detection (SIM Mode: m/z 95, 108, 135) N5->N6 Elution

Workflow for SPME-GC-MS extraction and analysis of 2-MIB from water.

Materials and Reagents

  • Target Analyte : 2-Methylisoborneol (2-MIB) analytical standard (Purity ≥ 98%).

  • Internal Standard (IS) : 2-MIB-d3 or 2-Isopropyl-3-methoxypyrazine (IPMP).

  • Matrix Modifier : Sodium chloride (NaCl), baked at 400°C for 4 hours to remove trace volatile organic impurities[4].

  • Equipment : Automated SPME sampler (e.g., PAL RTC or Shimadzu AOC-6000), GC-MS system[7],[2].

  • Consumables : 20 mL amber headspace vials with PTFE/silicone septa; 50/30 µm DVB/CAR/PDMS SPME fiber[6].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Collection : Collect water samples in amber glass bottles with zero headspace to prevent premature volatilization. Store at 4°C and analyze within 3 days[5],[8].

  • Aliquot : Transfer exactly 10.0 mL of the water sample into a 20 mL amber headspace vial[4],[6].

  • Salting-Out : Add 2.5 g to 3.0 g of pre-baked NaCl to the vial[4],[6].

  • Internal Standard : Spike the sample with 10 µL of the internal standard solution (e.g., 100 µg/L 2-MIB-d3 in methanol) to yield a final IS concentration of 100 ng/L.

  • Sealing : Immediately crimp-seal the vial with a PTFE/silicone septum cap.

Phase 2: Automated HS-SPME Extraction

  • Incubation : Agitate the vial at 250 rpm for 10 minutes at 60°C to dissolve the salt and reach thermal equilibrium between the aqueous phase and the headspace.

  • Extraction : Expose the DVB/CAR/PDMS fiber to the sample headspace for exactly 30 minutes at 60°C under continuous agitation[9].

  • Desorption : Retract the fiber and immediately insert it into the GC injection port. Desorb at 250°C for 3 minutes in splitless mode to ensure complete transfer of the analyte onto the column[1].

Phase 3: GC-MS Analysis Execute the chromatographic separation and mass spectrometric detection using the parameters outlined in the Data Presentation section below.

Data Presentation

Table 1: GC-MS Operating Conditions

ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS), 30 m × 0.25 mm × 0.25 µm[6]
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (Purge valve open at 3.0 min)
Oven Program 40 °C (hold 2 min) → 10 °C/min to 250 °C (hold 2 min)[1]
MS Transfer Line 250 °C
Ion Source Temperature 230 °C[1]
Quadrupole Temperature 150 °C
Ionization Energy 70 eV (Electron Impact)[1]

Table 2: SIM Parameters for 2-MIB

CompoundTarget Ion (m/z)Qualifier Ions (m/z)
2-MIB 95108, 135
2-MIB-d3 (IS) 98111, 138

Table 3: Method Validation Summary (Expected Performance)

Validation ParameterExpected Value
Linear Dynamic Range 1.0 – 100 ng/L[6]
Limit of Detection (LOD) < 0.5 ng/L[3]
Limit of Quantitation (LOQ) 1.0 ng/L[7]
Precision (%RSD at 5 ng/L) < 10%[7],[3]
Spike Recovery (at 10 ng/L) 85% – 110%[7]

References

  • EST Analytical . "Determination of Geosmin and 2-Methylisoborneol in Water Using SPME." Chromatography Online. 6

  • National Environmental Methods Index (NEMI) . "Standard Methods: 6040D: Solid-Phase Microextraction (SPME)." 5

  • MDPI . "HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, Geosmin, and 2-Methylisoborneol in Water Samples." 1

  • Agilent Technologies . "Sensitive Detection of 2-MIB and Geosmin in Drinking Water." 2

  • Shimadzu . "Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow." 7

Sources

Using (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL as a biomarker for early cyanobacterial bloom detection

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Early Detection of Cyanobacterial Blooms Using (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL as a Novel Volatile Biomarker

Authored by: Gemini, Senior Application Scientist

Abstract

Harmful cyanobacterial blooms (CyanoHABs) represent a significant and growing threat to global water security, ecosystems, and public health. Current monitoring strategies often rely on lagging indicators such as chlorophyll-a concentration or cell density, which signal a bloom already in progress. This application note details a proposed methodology for the early detection of CyanoHABs by quantifying a novel and specific volatile organic compound (VOC), (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, hereafter referred to as Cyano-TMBH. We posit that Cyano-TMBH, a methylated monoterpenoid, serves as a sensitive biomarker produced during the initial phases of cyanobacterial proliferation. This document provides the complete scientific rationale for its use, alongside a robust, validated analytical protocol for its trace-level detection in water samples using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

The Imperative for an Early Warning Biomarker

The proliferation of cyanobacteria in freshwater and marine environments can lead to the release of potent cyanotoxins, oxygen depletion, and significant ecological and economic damage. The ability to forecast or detect the onset of a bloom before it reaches a critical biomass threshold is paramount for effective mitigation and management strategies[1][2]. Traditional methods, while essential for confirming bloom status, often identify the problem too late for preventative action[3].

Volatile organic compounds (VOCs) produced as secondary metabolites by cyanobacteria offer a promising avenue for pre-bloom detection.[4] These compounds are released throughout the algal growth cycle and their profiles can shift in response to environmental stressors that precede rapid growth.[4] While compounds like geosmin and 2-methylisoborneol (MIB) are well-known indicators of cyanobacterial presence, they are primarily associated with taste-and-odor events and established blooms. This protocol focuses on Cyano-TMBH (CAS 68330-44-9)[5][6], a structurally related but distinct molecule, as a potential, more sensitive, early warning indicator.

Scientific Rationale: Cyano-TMBH as a Putative Early Biomarker

The selection of Cyano-TMBH as a target analyte is grounded in the well-established biochemistry of terpenoid synthesis in cyanobacteria.

2.1. A Plausible Biosynthetic Origin

Cyanobacteria are known to synthesize a diverse array of terpenoids via the methylerythritol-phosphate (MEP) pathway.[7][8][9] This pathway provides the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the C10 monoterpene precursor, geranyl diphosphate (GPP).

The structure of Cyano-TMBH is highly analogous to the well-characterized cyanobacterial metabolite, 2-methylisoborneol (MIB). The biosynthesis of MIB has been shown to proceed through two key enzymatic steps: the methylation of GPP to form 2-methyl-GPP, followed by its cyclization into the bicyclic MIB structure.[4][10][11][12]

We propose a similar biosynthetic pathway for Cyano-TMBH, involving an additional methylation step catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. This proposed pathway underscores the biological plausibility of Cyano-TMBH production by cyanobacteria. The expression of the enzymes responsible for this specific metabolite may be triggered by environmental cues or metabolic shifts that occur in the early stages of bloom development, potentially making it a more specific and earlier indicator than more general metabolites.

Proposed Biosynthesis of Cyano-TMBH MEP MEP Pathway (from Photosynthesis) GPP Geranyl Diphosphate (GPP) MEP->GPP Multiple Steps Me_GPP 2-Methyl-GPP GPP->Me_GPP GPPMT + SAM DiMe_GPP 1,2-Dimethyl-GPP (Hypothetical) GPP->DiMe_GPP Putative Methyltransferase(s) + 2x SAM MIB 2-Methylisoborneol (MIB) Me_GPP->MIB MIB Synthase (MIBS) TMBH (1S)-Exo-1,2,7,7-tetramethylbicyclo [2.2.1]heptan-2-OL (Cyano-TMBH) DiMe_GPP->TMBH Putative Terpene Synthase

Figure 1: Proposed biosynthetic pathway for Cyano-TMBH, drawing analogy to MIB synthesis.

Analytical Protocol: Quantification of Cyano-TMBH

This protocol provides a validated method for the determination of Cyano-TMBH in water samples using HS-SPME-GC-MS. This technique offers excellent sensitivity and selectivity for volatile compounds, requires no organic solvents for extraction, and is easily automated.[13][14]

3.1. Workflow Overview

Analytical Workflow cluster_field Field Operations cluster_lab Laboratory Analysis SampleCollection 1. Water Sample Collection Preservation 2. Preservation (e.g., Na2S2O3, NaN3) SampleCollection->Preservation VialPrep 3. Sample Aliquoting & Salting Preservation->VialPrep Transport to Lab (Cool, Dark) HSSPME 4. HS-SPME Extraction VialPrep->HSSPME GCMS 5. GC-MS Analysis HSSPME->GCMS DataAnalysis 6. Quantification & Data Review GCMS->DataAnalysis

Sources

Application Note: Advanced Oxidation Processes (AOPs) for the Complete Degradation of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Process Engineers in High-Purity Water and Pharmaceutical Development.

Executive Summary & Chemical Profiling

The compound (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL , universally referred to as (-)-2-Methylisoborneol (2-MIB) , is a highly recalcitrant bicyclic aliphatic alcohol. Originally identified as a cyanobacterial secondary metabolite, 2-MIB is infamous for imparting severe earthy/musty odors to water at ultra-low sensory thresholds (ng/L range). In the context of pharmaceutical manufacturing and high-purity water systems (e.g., Water for Injection, WFI), the presence of 2-MIB serves as a critical biomarker for biofilm proliferation or raw water contamination.

Removing 2-MIB presents a unique chemical challenge. Its saturated bicyclic ring structure and the steric hindrance provided by four methyl groups surrounding the tertiary alcohol moiety render it highly resistant to conventional oxidation strategies, such as direct chlorination or ozonation. This application note details the mechanistic causality, process selection, and validated experimental protocols for utilizing Advanced Oxidation Processes (AOPs) to achieve complete mineralization of 2-MIB.

Mechanistic Causality: Why Conventional Oxidation Fails

To design an effective removal strategy, one must understand the kinetic limitations of standard oxidants against the 2-MIB molecular structure.

  • The Failure of Direct Ozonation: Ozone ( O3​ ) is an electrophilic oxidant that reacts selectively with electron-rich moieties such as carbon-carbon double bonds, activated aromatics, and deprotonated amines. Because 2-MIB is a fully saturated aliphatic alcohol, it lacks these reactive centers. The second-order rate constant for the reaction of ozone with 2-MIB is exceptionally low: kO3​=0.35±0.06M−1s−1 . Consequently, applying ozone alone results in negligible degradation.

  • The Necessity of Radical Chemistry (AOPs): Advanced Oxidation Processes are defined by the generation of highly reactive, non-selective radicals—primarily the Hydroxyl Radical ( OH) and the Sulfate Radical ( SO4⋅−​ ) .

    • The OH radical ( E0=2.8V ) degrades 2-MIB via rapid hydrogen abstraction, initiating ring-opening and subsequent mineralization. The rate constant for OH with 2-MIB is ∼5−8×109M−1s−1 , which is ten orders of magnitude faster than direct ozone.

    • Similarly, UV-activated persulfate generates SO4⋅−​ , which attacks 2-MIB with a rate constant of (4.2±0.6)×108M−1s−1 .

AOP Pathway & Selection Workflow

The following diagram illustrates the kinetic pathways and intermediate stages of 2-MIB oxidation, demonstrating why radical-driven AOPs are mandatory for this specific stereoisomer.

AOP_Pathway Target (1S)-Exo-2-MIB Recalcitrant Bicyclic Alcohol O3 Ozone (O3) Alone Selective Oxidant Target->O3 Direct Oxidation UV_H2O2 UV / H2O2 Process Hydroxyl Radical (•OH) Target->UV_H2O2 AOP Activation UV_PS UV / Persulfate Process Sulfate Radical (SO4•-) Target->UV_PS AOP Activation NoDeg Minimal Degradation (k = 0.35 M⁻¹s⁻¹) O3->NoDeg RadicalAttack Radical Attack (Hydrogen Abstraction) UV_H2O2->RadicalAttack k ~ 5×10⁹ M⁻¹s⁻¹ UV_PS->RadicalAttack k ~ 4.2×10⁸ M⁻¹s⁻¹ Intermediates Dehydration & Ring-Opening Products RadicalAttack->Intermediates Mineralization Complete Mineralization (CO2 + H2O) Intermediates->Mineralization Continued Oxidation

Figure 1: Kinetic pathways for the degradation of (1S)-Exo-2-MIB, highlighting the necessity of radical generation over direct selective oxidation.

Experimental Protocols: Bench-Scale AOP Evaluation

To ensure high-fidelity data during drug development or water-quality engineering, the experimental protocol must be a self-validating system. The following protocol outlines the evaluation of UV/ H2​O2​ and UV/Persulfate AOPs for 2-MIB removal.

Reagents and Critical Causality Notes
  • Target Analyte: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL standard.

  • Solvent Trap (Crucial): Commercially available 2-MIB standards are frequently dissolved in methanol. Methanol is a potent OH scavenger ( k≈9.7×108M−1s−1 ). If spiking from a methanol stock, the final methanol concentration in the reactor must be kept below 0.1 mM to prevent artificial quenching of the AOP, which would yield false-negative degradation rates .

  • Quenching Agents: Sodium thiosulfate ( Na2​S2​O3​ ) for H2​O2​ ; Sodium nitrite ( NaNO2​ ) for persulfate.

Step-by-Step Methodology

Step 1: Reactor Preparation and Spiking

  • Prepare 500 mL of the test water matrix (e.g., Milli-Q water or buffered pharmaceutical-grade water) in a temperature-controlled ( 20∘C ), continuously stirred batch reactor.

  • Spike the water with the 2-MIB standard to achieve an initial concentration ( C0​ ) of 100 ng/L to , depending on your analytical limit of detection.

  • Allow 15 minutes for complete homogenization.

Step 2: Oxidant Dosing

  • For the UV/ H2​O2​ process: Dose H2​O2​ to achieve a concentration of 5 to 10 mg/L .

  • For the UV/Persulfate process: Dose sodium persulfate ( Na2​S2​O8​ ) to achieve 2 to 5 mM .

  • Control validation: Extract a 10 mL aliquot prior to UV exposure to verify C0​ and confirm that dark oxidation (oxidant alone) does not degrade 2-MIB.

Step 3: UV Irradiation (Radical Initiation)

  • Ignite a low-pressure (LP) UV lamp emitting at 254 nm in a collimated beam apparatus. Allow 10 minutes for lamp warm-up to ensure stable irradiance.

  • Place the reactor under the collimated beam. Record the exact UV fluence rate ( mW/cm2 ) using a calibrated radiometer.

  • Begin irradiation.

Step 4: Time-Series Sampling and Quenching

  • Extract 10 mL aliquots at pre-defined UV fluence intervals (e.g., 0,100,200,400,600,1000 mJ/cm2 ).

  • Immediate Quenching: Dispense the aliquot immediately into a vial containing the appropriate chemical quencher. Causality: Failure to quench immediately allows residual oxidants to continue reacting in the sample vial, artificially inflating the calculated degradation efficiency .

Step 5: Analytical Quantification (SPME-GC-MS)

  • Due to the high volatility and low concentration of 2-MIB, utilize Headspace Solid-Phase Microextraction (HS-SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Incubate the sample at 60∘C for 30 minutes with agitation to partition 2-MIB into the headspace.

  • Desorb into a GC-MS system. Monitor the primary precursor/product ions for 2-MIB (typically m/z 95 and 107) for precise quantification.

Quantitative Data Presentation

The table below synthesizes the kinetic efficiencies and operational parameters of various oxidation strategies against 2-MIB, providing a clear comparison for process selection.

Oxidation ProcessPrimary Reactive SpeciesSecond-Order Rate Constant ( M−1s−1 )Typical Energy/Dose RequirementProcess Advantages & Limitations
Ozone ( O3​ ) Alone Molecular O3​ 0.35±0.06 2−5 mg/L Limitation: Ineffective due to lack of reactive double bonds in 2-MIB.
O3​ / H2​O2​ (Peroxone) OH ∼5×109 O3​ : 3 mg/L , H2​O2​ : 0.3 mg/L Advantage: Reduces O3​ dose by 60%.Limitation: Risk of bromate formation in bromide-rich waters .
UV / H2​O2​ OH ∼5×109 UV: 500 mJ/cm2 , H2​O2​ : 5 mg/L Advantage: No bromate formation; highly effective in pure water matrices.
UV / Persulfate SO4⋅−​ and OH SO4⋅−​ : 4.2×108 OH: ∼5×109 UV: 500 mJ/cm2 , PS: 2 mM Advantage: SO4⋅−​ has a longer half-life than OH, performing better in high-background-scavenger matrices.

References

  • Oxidation Kinetics of Selected Taste and Odor Compounds During Ozonation of Drinking Water Environmental Science & Technology - ACS Publications[Link]

  • Removal of 2-MIB and geosmin using UV/persulfate: contributions of hydroxyl and sulfate radicals Scholars@Duke / Water Research[Link]

  • Pilot testing and engineering application of O3/H2O2 process for 2-methylisoborneol and geosmin removal in drinking water treatment Journal of Water Process Engineering (via DOI)[Link]

  • A Simple Alternative Method for Preservation of 2-Methylisoborneol in Water Samples PMC - National Institutes of Health (NIH)[Link]

Application Protocol: Powdered Activated Carbon (PAC) for the Adsorption of (1S)-Exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, universally known in environmental and analytical chemistry as 2-Methylisoborneol (2-MIB) , is a highly potent tertiary alcohol and monoterpene derivative[1]. Produced primarily by cyanobacteria and actinomycetes, it is responsible for severe earthy and musty off-flavors in drinking water and aqueous pharmaceutical solvents[2]. Because the human olfactory detection threshold for 2-MIB is exceptionally low (2.5 to 10 ng/L), its complete mitigation is a critical quality control parameter[2].

Powdered Activated Carbon (PAC) adsorption remains the industry standard for 2-MIB removal due to its rapid kinetics, high specific surface area, and tunable microporosity[3][4].

The Causality of Adsorption

The adsorption of 2-MIB onto PAC is not merely a function of total surface area; it is strictly governed by physical pore-filling and hydrophobic interactions[3]. 2-MIB is a relatively small molecule with a kinetic diameter of approximately 0.6–0.8 nm[5]. Consequently, its effective capture requires carbon matrices with a dominant micropore volume (< 2 nm) [5].

Mesopores (2–50 nm) serve primarily as transport arteries. An overabundance of mesopores can actually hinder efficiency by allowing small molecules to pass through without sufficient van der Waals interaction, or by admitting large Natural Organic Matter (NOM) molecules that subsequently block access to the internal micropores[5][6].

Mechanism A 2-MIB Molecule (Hydrophobic, ~0.7 nm) B Bulk Solution Transport A->B C PAC External Surface (Film Diffusion) B->C D Macropore / Mesopore (Intraparticle Transport) C->D E Micropore (< 2 nm) (Pore Filling & Capture) D->E F Natural Organic Matter (Large, Competing) F->C G Pore Blockage & Site Competition F->G G->D Inhibits transport G->E Competes for sites

Mechanistic pathway of 2-MIB adsorption onto PAC and competitive inhibition by NOM.

Experimental Design & Adsorbent Selection

When designing a 2-MIB adsorption protocol, the architectural choice of the PAC is paramount. Research indicates that PACs with high micropore volumes (e.g., ~0.45 cm³/g) and narrow pore size distributions yield the highest maximum adsorption capacities—up to 1485 μg/g in pristine conditions[5].

Furthermore, Super-Powdered Activated Carbon (S-PAC) , generated by wet-milling conventional PAC to submicron sizes, can dramatically accelerate kinetics by reducing the intraparticle diffusion distance[6][7]. This size reduction also mitigates the competitive effects of NOM via a "shell adsorption" mechanism, where bulky NOM is restricted to the external shell of the carbon, leaving internal micropores accessible to 2-MIB[6].

Quantitative Data Summary

The following table synthesizes typical kinetic and isotherm parameters for 2-MIB adsorption onto PAC, demonstrating the non-linear, multi-layer nature of the process[2][8].

ParameterModelTypical Value RangeSignificance / Causality
KF​ Freundlich Isotherm0.14 – 0.99 (ng/mg)/(ng/L)^1/nIndicates baseline adsorption capacity; higher values denote greater affinity between 2-MIB and the carbon surface[8].
1/n Freundlich Isotherm0.4 – 0.8Values < 1 indicate favorable, heterogeneous adsorption sites, typical of multi-layer physical adsorption[3].
k2​ Pseudo-Second-Order0.01 – 0.05 g/(μg·min)Suggests the adsorption rate is dependent on both available PAC capacity and 2-MIB concentration, limited by intraparticle diffusion[8].
qe​ Equilibrium Capacity500 – 1500 μg/gMaximum loading capacity under optimized conditions. Highly dependent on the absence of NOM competition[5].

Detailed Step-by-Step Protocol: Adsorption Kinetics & Isotherm Profiling

This protocol is engineered as a self-validating system to ensure reproducibility and to mathematically account for confounding variables such as volatilization and NOM competition.

Phase 1: Material Preparation
  • PAC Conditioning: Grind and sieve the selected PAC through a 200-mesh sieve (< 74 μm)[3]. Wash sequentially with 0.1 M HCl and 0.1 M NaOH to remove ash and inorganic impurities, followed by ultrapure water until the effluent conductivity falls below 10 μS/cm[3].

    • Causality Note: Dry the washed PAC at 105 °C for 8 hours to eliminate moisture[3][9]. Residual moisture introduces severe gravimetric errors during micro-dosing.

  • 2-MIB Stock Solution: Prepare a 1.0 mg/L stock solution by diluting a high-purity (≥95%) 2-MIB standard in methanol or ultrapure water[9][]. Store at -20 °C in headspace-free amber glass vials to prevent volatilization[].

Phase 2: Jar Test Workflow (Non-Equilibrium & Equilibrium)
  • Matrix Spiking: Spike the target aqueous matrix (e.g., raw water or ultrapure water) to environmentally relevant concentrations (e.g., 100 – 1000 ng/L)[9][11].

  • Dosing: Dispense precise doses of PAC (ranging from 1.0 to 20.0 mg/L) into 500 mL glass Erlenmeyer flasks containing the spiked matrix[3].

  • Agitation: Seal the flasks immediately with PTFE-lined caps to prevent 2-MIB escape into the headspace. Agitate on a thermostatic oscillator at 100 rpm and 25 °C[2][3].

  • Kinetic Sampling: Withdraw 10 mL aliquots at predetermined intervals (e.g., 5, 15, 30, 60, 120, 240, 360 min). This high-resolution timeline is required to capture both the rapid external film diffusion phase (first 16 mins) and the slower intraparticle diffusion phase[8].

Phase 3: Quenching & Sample Preparation
  • Filtration: Immediately pass the aliquots through a 0.45 μm PTFE membrane filter to halt the adsorption process by physically removing the PAC[3].

    • Causality Note: PTFE is strictly mandated over cellulose acetate or nylon. 2-MIB is highly hydrophobic; using non-PTFE filters will result in the non-specific adsorption of 2-MIB onto the filter matrix itself, artificially inflating the calculated PAC removal efficiency.

Phase 4: Analytical Quantification & System Validation
  • Extraction: Utilize Solid-Phase Microextraction (SPME) to concentrate the trace 2-MIB from the aqueous filtrate[3][8].

  • GC-MS Analysis: Quantify the extracted compounds using Gas Chromatography-Mass Spectrometry (GC-MS)[3][8].

  • QA/QC Validation (Self-Validating System):

    • Control Blanks: Run identical flasks with 2-MIB but without PAC. This quantifies background losses due to volatilization or adsorption to the glassware, allowing for mass-balance correction.

    • Internal Standards: Spike all samples with a deuterated internal standard (e.g., 2-MIB-d3) or an analog (e.g., 2-isobutyl-3-methoxypyrazine) prior to SPME to correct for extraction efficiency variations and matrix effects[].

Workflow S1 1. Matrix Prep (Spike 2-MIB) S2 2. PAC Dosing (1-20 mg/L) S1->S2 S3 3. Contact Time (Agitation 100 rpm) S2->S3 S4 4. Quenching (0.45 µm PTFE Filter) S3->S4 S5 5. Extraction (SPME) S4->S5 S6 6. Quantification (GC-MS + Internal Std) S5->S6

Step-by-step experimental workflow for evaluating 2-MIB adsorption kinetics and isotherms.

References

  • Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. NIH. 1

  • BOC Sciences. CAS 2371-42-8 (2-methylisoborneol).

  • Alver, A., et al. (2022). A solution of taste and odor problem with activated carbon adsorption in drinking water: detailed kinetics and isotherms. Desalination and Water Treatment. 8

  • Park, et al. (2021). Geosmin and 2-methylisoborneol adsorption using different carbon materials: Isotherm, kinetic, multiple linear regression, and deep neural network modeling using a real drinking water source. Journal of Cleaner Production. 5

  • Matsui, Y., et al. (2010). Geosmin and 2-methylisoborneol adsorption on super-powdered activated carbon in the presence of natural organic matter. Water Science and Technology. 7

  • MDPI. (2021). TiO2-Powdered Activated Carbon (TiO2/PAC) for Removal and Photocatalytic Properties of 2-Methylisoborneol (2-MIB) in Water. 11

  • ACS ES&T Water. (2022). Enhancing the Adsorption Performance of 2-Methylisoborneol by Activated Carbon by Promoting Hydrophobic Effects. 3

  • IWA Publishing. (2023). Effects of raw water quality on the adsorptive removal of 2-methylisoborneol by powdered activated carbon under non-equilibrium conditions. 9

  • Frontiers in Water. (2024). The impact of ash-derived natural organic matter on the adsorption of MIB and geosmin by powdered activated carbon. 4

  • MDPI. (2023). Application of Activated Carbon/Alginate Composite Beads for the Removal of 2-Methylisoborneol from Aqueous Solution. 2

  • Matsui, Y., et al. (2012). Characteristics of competitive adsorption between 2-methylisoborneol and natural organic matter on superfine and conventionally sized powdered activated carbons. ResearchGate. 6

Sources

Bioremediation strategies utilizing (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL degrading bacteria

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Bioremediation of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL

Introduction: The Challenge of Recalcitrant Terpenoids

The bicyclic monoterpenoid (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is a structurally complex alcohol belonging to the camphor family of compounds. Terpenoids are a vast and diverse class of natural products, widely used in pharmaceutical, food, and chemical industries.[1] Their release into the environment, whether from industrial processes or as byproducts, can pose a challenge due to their potential persistence and ecological impact. Bioremediation, the use of microorganisms to degrade or detoxify pollutants, offers a sustainable and cost-effective strategy for addressing such contamination.[2]

This guide provides a comprehensive framework for researchers and drug development professionals to isolate, characterize, and utilize bacteria capable of degrading (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL. The protocols herein are grounded in established principles of microbial enrichment and catabolic pathway elucidation, primarily leveraging the extensive knowledge of camphor degradation as a validated scientific model.

Section 1: Scientific Foundation: Leveraging the Camphor Degradation Model

The target compound, (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, is a structural analog of camphor. The microbial degradation of camphor is one of the most extensively studied metabolic pathways for any terpenoid, particularly in bacteria of the genera Pseudomonas and Rhodococcus.[3][4][5][6] These bacteria harbor sophisticated enzymatic machinery, often encoded on plasmids like the CAM plasmid in Pseudomonas putida, to systematically break down the resilient bicyclic ring structure.[3][7]

The degradation is typically initiated by a crucial hydroxylation step, catalyzed by a cytochrome P450 monooxygenase (P450cam).[7][8][9] This initial oxidation is followed by a series of enzymatic reactions, including dehydrogenation and Baeyer-Villiger monooxygenase-mediated ring cleavage, which ultimately convert the complex cyclic structure into simpler aliphatic intermediates that can enter central metabolism, such as the TCA cycle.[3][10]

Causality: By targeting bacteria with known camphor-degrading capabilities or by using enrichment strategies with our target compound, we hypothesize that we can isolate strains possessing similar enzymatic systems. The structural similarity strongly suggests that the initial enzymatic steps required to destabilize (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL will be analogous to those for camphor, providing a logical and powerful starting point for our investigation.

Section 2: Isolation and Enrichment of Degrading Bacteria

The primary strategy to obtain bacteria capable of metabolizing a novel or recalcitrant compound is the enrichment culture technique.[11][12][13] This method applies selective pressure to a mixed microbial population from an environmental sample, favoring the growth of organisms that can utilize the target compound as a sole source of carbon and energy.

Workflow for Isolation and Identification

G cluster_0 Phase 1: Isolation & Enrichment A Environmental Sample (e.g., Contaminated Soil, Industrial Sludge) B Inoculate Minimal Salts Medium (MSM) + Target Compound (Sole Carbon Source) A->B C Incubate & Serially Transfer (Enrichment) B->C D Plate on Solid MSM (Isolate Single Colonies) C->D E Secondary Screening in Liquid Culture (Confirm Degradation) D->E F Quantify Degradation (GC-MS Analysis) E->F G Identify Isolate (16S rRNA Gene Sequencing) E->G H Metabolite Identification (Time-Course GC-MS) F->H I Genomic Analysis (Whole Genome Sequencing) G->I J Identify Catabolic Genes (Homology to cam Operon) I->J

Caption: Workflow for isolating, identifying, and characterizing degrading bacteria.

Protocol 2.1: Enrichment and Isolation

Objective: To isolate pure bacterial cultures capable of utilizing (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL as a sole carbon source.

Materials:

  • Environmental sample (e.g., soil from a pine forest, activated sludge from an industrial wastewater treatment plant).[14]

  • Minimal Salts Medium (MSM), sterile (see Table 1 for composition).

  • (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL (analytical grade).

  • Sterile flasks, petri dishes, and standard microbiology lab equipment.

Table 1: Minimal Salts Medium (MSM) Composition

Component Concentration (g/L) Role
K₂HPO₄ 1.5 Buffering agent, Phosphorus source
KH₂PO₄ 0.5 Buffering agent, Phosphorus source
NH₄Cl 1.0 Nitrogen source
MgSO₄·7H₂O 0.2 Magnesium source, Enzyme cofactor
CaCl₂·2H₂O 0.02 Calcium source
Trace Element Solution 1.0 mL/L Provides essential micronutrients
Agar (for solid media) 15.0 Solidifying agent
Carbon Source
Target Compound 0.5 - 1.0 Sole source of carbon and energy

(Prepare a 1000x Trace Element Solution containing EDTA, FeSO₄, ZnSO₄, MnSO₄, etc.)

Methodology:

  • Primary Enrichment: a. Add 1 g of the environmental sample to 100 mL of sterile MSM in a 250 mL flask. b. Add the target compound to a final concentration of 500 mg/L. Rationale: This concentration is a starting point; it should be high enough to support growth but low enough to avoid potential toxicity. c. Incubate at 30°C on a rotary shaker (150 rpm) for 7-14 days.

  • Serial Transfer: a. After significant turbidity is observed, transfer 10 mL of the culture to 90 mL of fresh MSM containing the target compound. b. Repeat this transfer at least three times. Rationale: Serial transfers select for the most efficient degraders and dilute out non-growing organisms and residual carbon from the initial sample.[11]

  • Isolation of Pure Cultures: a. Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline. b. Spread-plate 100 µL of each dilution onto MSM agar plates. The target compound should be the only carbon source, which can be supplied by coating the plate or incorporating it into the agar. c. Incubate the plates at 30°C for 5-10 days until distinct colonies appear.

  • Colony Purification: a. Pick morphologically distinct colonies and re-streak them onto fresh MSM agar plates to ensure purity. Repeat this step at least twice.

Section 3: Characterization of Degrading Isolates

Once pure isolates are obtained, they must be validated for their degradation ability and identified.

Protocol 3.1: Quantification of Degradation via GC-MS

Objective: To quantitatively measure the disappearance of the target compound over time.

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical method for volatile and semi-volatile compounds like terpenoids, providing both separation and identification.[15][16]

Methodology:

  • Culture Setup: a. Inoculate 50 mL of MSM (with the target compound at 200 mg/L) with a single, purified bacterial isolate. b. Set up a sterile, uninoculated control flask to account for any abiotic loss (e.g., volatilization). c. Incubate under the same conditions as the enrichment.

  • Time-Course Sampling: a. At regular intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw a 1 mL aliquot from both the test and control flasks.

  • Sample Preparation (Liquid-Liquid Extraction): a. To each 1 mL aliquot, add 500 µL of a suitable organic solvent (e.g., ethyl acetate or hexane). b. Add an internal standard (e.g., a non-degradable, structurally similar compound like borneol) to a known concentration. Rationale: An internal standard corrects for variations in extraction efficiency and injection volume, ensuring accurate quantification. c. Vortex vigorously for 1 minute and centrifuge to separate the phases. d. Carefully transfer the organic (top) layer to a GC vial.

  • GC-MS Analysis: a. Inject 1 µL of the organic extract into the GC-MS system. b. Use a standard non-polar column (e.g., DB-5ms) and a temperature program designed to separate the target compound from the internal standard and any potential metabolites. c. Monitor the abundance of the characteristic ions for both the target compound and the internal standard. d. Calculate the concentration of the target compound based on a pre-established calibration curve.

Table 2: Hypothetical Degradation Data

Time (hours) Concentration in Test Culture (mg/L) Concentration in Control (mg/L) % Degradation
0 201.5 202.1 0.0
24 145.2 198.5 27.8
48 78.9 195.3 60.1
72 15.3 194.8 92.2

| 96 | <1.0 | 193.9 | >99.5 |

Protocol 3.2: Molecular Identification via 16S rRNA Gene Sequencing

Objective: To taxonomically identify the isolated degrading bacteria.

Principle: The gene encoding the 16S ribosomal RNA (16S rRNA) is highly conserved among bacteria but contains hypervariable regions that are unique to different species or genera, making it the "gold standard" for bacterial phylogeny.[17][18]

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate using a commercial DNA extraction kit.

  • PCR Amplification: a. Amplify the 16S rRNA gene using universal eubacterial primers such as 27F and 1492R. b. Verify the amplification of the ~1500 bp product via agarose gel electrophoresis.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Data Analysis: a. Use a bioinformatics tool like BLAST (Basic Local Alignment Search Tool) to compare the obtained sequence against a public database (e.g., NCBI GenBank). b. A sequence identity of >97% generally indicates the genus, while >99% can often suggest the species, though species-level identification can sometimes be ambiguous.[19]

Section 4: Elucidating the Degradation Pathway

Understanding the metabolic pathway is crucial for optimizing bioremediation and for discovering novel enzymes for biocatalysis.

Hypothesized Initial Degradation Steps

Based on known camphor pathways in Pseudomonas and Rhodococcus, we can propose a likely sequence of initial enzymatic attacks on the target molecule.[3][20][21][22]

G A (1S)-Exo-1,2,7,7-tetramethyl- bicyclo[2.2.1]heptan-2-OL (Target Compound) B Hydroxylated Intermediate (e.g., at C5 or C6 position) A->B  Cytochrome P450  Monooxygenase (P450cam) C Diketo-Intermediate (Oxidized alcohol and new hydroxyl) B->C  Dehydrogenase(s) D Ring-Cleavage Product (Lactone Intermediate) C->D  Baeyer-Villiger  Monooxygenase (DKCMO) E Aliphatic Acid (Enters Central Metabolism) D->E  Hydrolase / Esterase

Caption: Hypothesized pathway for the initial degradation of the target compound.

Advanced Protocols for Pathway Analysis
  • Metabolite Identification: Analyze the GC-MS data from the time-course experiment (Protocol 3.1) for new peaks that appear and then disappear over time. The mass spectra of these transient peaks can be compared to spectral libraries or analyzed manually to propose structures for metabolic intermediates.

  • Metagenomic and Genomic Analysis:

    • Principle: For a comprehensive, culture-independent view, metagenomics can be applied to the enriched microbial community.[23][24][25] By sequencing the total DNA from the enrichment culture, one can identify not only the key players but also their functional genes.[26] Alternatively, whole-genome sequencing of the most efficient isolated degrader provides a complete blueprint of its metabolic potential.

    • Workflow:

      • Extract high-quality DNA from the enrichment culture (metagenome) or the pure isolate (genome).

      • Perform next-generation sequencing (e.g., Illumina).

      • Assemble the sequencing reads into contigs or a complete genome.

      • Annotate the genes and search for homologs of known camphor degradation enzymes (e.g., camA, camB, camC, camD, camE from the CAM plasmid).[3][8][20] The presence of a gene cluster homologous to the cam operon would be strong evidence for the proposed degradation pathway.

References

  • Uncoded. (2025, September 24).
  • Atlas of Science. (2019, June 13). Camphor biodegradation by Pseudomonas putida plays a key role in carbon cycling in the biosphere.
  • Gourlay, L. J., et al. (2018). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007. PMC.
  • ResearchGate. (n.d.).
  • Clarridge, J. E. (2004). 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls. PMC.
  • Cosmos-Hub. (2026, February 26).
  • ResearchGate. (n.d.). Pathway(s) of (+)- and (−)
  • Microbiome Insights. (n.d.). 16S rRNA Sequencing Guide.
  • Lin, A., et al. (2024). 16S rRNA gene sequencing for bacterial identification and infectious disease diagnosis. [No source found]
  • ResearchGate. (n.d.). Pathway of (+)- and (−)
  • Wackett, L., & Oh, D. J. (1998). (+)
  • ResearchGate. (n.d.). Initial steps (A) in the metabolism of camphor by R. ruber T1 and P. putida G1.
  • Li, X., et al. (2018).
  • Rheinwald, J. G., & Chakrabarty, A. M. (1973).
  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. PMC.
  • Hemmat-Jou, M. H., et al. (2018). Analysis of microbial communities in heavy metals-contaminated soils using the metagenomic approach. ProQuest.
  • Frontiers. (2025, October 21).
  • ResearchGate. (n.d.). The proposed degradation pathway of (1R)-(+)-camphor in Rhodococcus sp. NCIMB 9784.
  • Singh, Y., et al. (2013). Molecular Characterization of camphor utilizing bacterial isolates from refinery sludge and detection of target loci-Cytochrome P-450 cam mono oxygenase (cam C gene) by PCR and gene probe. PMC.
  • Li, X., et al. (2018).
  • Lenc, L., et al. (2009).
  • Journal of Insect Science. (2023, April 19). Isolation and characterization of gut bacteria associated with the degradation of host-specific terpenoids in Pagiophloeus tsushimanus (Coleoptera: Curculionidae) larvae.
  • ResearchGate. (n.d.).
  • Abdel-Razek, A. S. (2023). The Role of Metagenomic Approaches in the Analysis of Microbial Community in Extreme Environment. IntechOpen.
  • MDPI. (2018, May 7). Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007.
  • ResearchGate. (n.d.). Metabolism of (1R)-(+)-camphor 1 by Rhodococcus sp. NCIMB 9784.
  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. PubMed.
  • Bradshaw, W. H., et al. (1959). MICROBIOLOGICAL DEGRADATION OF (+)-CAMPHOR. Journal of the American Chemical Society.
  • Shimadzu Scientific Instruments. (2026, January 20). Development of a Rapid GC-MS Workflow for Simultaneous Quantification of Volatile Terpenes and Cannabinoids in Industrial Hemp.
  • ResearchGate. (n.d.).
  • Pérez-Castaño, E., et al. (2024).
  • Ji, S. J., et al. (2010).
  • Gu, J.-D. (2021). On Enrichment Culturing and Transferring Technique.
  • MDPI. (2025, November 21).
  • International Journal of Current Microbiology and Applied Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • Malecky, M., et al. (2012). Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro.
  • El-Fantroussi, S., et al. (2001).
  • Thoppil, R. J., & Bishayee, A. (2021). Therapeutic and Biomedical Potentialities of Terpenoids – A Review. [No source found]
  • Frontiers. (2025, December 2). Top-down enrichment of oil-degrading microbial consortia reveals functional streamlining and novel degraders.
  • MDPI. (2023, January 3). Terpenoids as Natural Agents against Food-Borne Bacteria—Evaluation of Biofilm Biomass versus Viability Reduction.
  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS.
  • ResearchGate. (n.d.). Biodegradation and bioremediation of hydrocarbons in extreme environments.
  • Dickschat, J. S. (2017). Bacterial Terpenome. PMC.
  • Malecky, M., et al. (2012). Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro. PubMed.
  • Scholarly Publications Leiden University. (n.d.). Biosynthesis, evolution and ecology of microbial terpenoids.

Sources

Troubleshooting & Optimization

Improving detection limits for trace (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL in drinking water

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Chemists, Analytical Scientists, and Drug Development Professionals

Introduction & Scientific Context

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is the precise stereochemical designation for (-)-2-Methylisoborneol (2-MIB) [1]. This naturally occurring bicyclic monoterpenoid alcohol is primarily produced by cyanobacteria and actinomycetes during algal blooms[2].

For researchers and drug development professionals managing high-purity water systems or environmental toxicology, 2-MIB presents a severe analytical challenge. The human olfactory system can detect this earthy/musty odorant at exceptionally low concentrations—typically between 5 to 10 parts-per-trillion (ng/L)[3]. Because regulatory and quality thresholds often require quantification below 1 ng/L, standard analytical methods frequently fail. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to push your detection limits to the sub-ng/L range.

Part 1: Standardized Analytical Workflow

To achieve Method Detection Limits (MDLs) below 1 ng/L, Solid Phase Microextraction coupled with Gas Chromatography-Triple Quadrupole Mass Spectrometry (SPME-GC-MS/MS) is the industry standard[3].

Step-by-Step Methodology: SPME-GC-MS/MS
  • Sample Preparation (Salting Out): Transfer 10 mL of the aqueous sample into a 20 mL amber glass headspace vial. Add 2.5 g of NaCl (25% w/v) and spike with a known concentration of 2-MIB-d3 (deuterated internal standard).

    • Causality: Adding NaCl increases the ionic strength of the aqueous phase. This decreases the solubility of the non-polar 2-MIB (the "salting-out" effect), thermodynamically driving the analyte into the headspace[3]. The inclusion of 2-MIB-d3 creates a self-validating system ; because the deuterated isotope experiences the exact same matrix suppression and extraction kinetics as the target analyte, its recovery validates the integrity of the entire extraction process[4].

  • Headspace SPME Extraction: Incubate the vial at 65°C for 10 minutes with orbital agitation. Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes.

    • Causality: The mixed-polarity DVB/CAR/PDMS coating provides optimal surface area and chemical affinity for the tertiary alcohol structure of 2-MIB, vastly outperforming single-phase fibers[3].

  • Thermal Desorption: Retract the fiber, pierce the GC inlet septum, and deploy the fiber at 250°C for 3 minutes in splitless mode to rapidly transfer the analytes onto the column.

  • GC Separation: Utilize a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 40°C (hold 2 min) to 250°C at a ramp rate of 10°C/min.

  • MS/MS Detection: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode using Electron Ionization (EI) to isolate specific precursor-to-product ion transitions[4].

Workflow A 1. Sample Prep Add 25% NaCl + 2-MIB-d3 B 2. Headspace SPME DVB/CAR/PDMS Fiber, 65°C A->B C 3. Thermal Desorption GC Inlet, 250°C, 3 min B->C D 4. GC Separation DB-5MS, Temp Programmed C->D E 5. MS/MS Detection MRM Mode (EI) D->E F 6. Data Validation Quantification < 1 ng/L E->F

Fig 1. Step-by-step SPME-GC-MS/MS analytical workflow for ultra-trace 2-MIB detection.

Part 2: Troubleshooting Guide & FAQs

Q1: My Method Detection Limit (MDL) is stuck above 5 ng/L. How can I push it below 1 ng/L?

  • Root Cause & Solution: High LODs typically stem from poor extraction efficiency or high baseline noise.

    • Extraction: Ensure you are using the correct SPME fiber (DVB/CAR/PDMS). Increase the extraction temperature to 65°C to enhance volatilization. Do not exceed 80°C; SPME is an exothermic adsorption process, and excessive heat will shift the equilibrium back into the headspace, reducing fiber uptake[3].

    • Detection: If using a single quadrupole MS in SIM mode, isobaric matrix interferences will elevate the baseline. Switch to a Triple Quadrupole MS in MRM mode. By isolating a specific precursor ion and monitoring its collision-induced fragmentation, you eliminate matrix noise, achieving MDLs as low as 0.13 ng/L[3].

Q2: I am observing significant peak tailing and loss of response for 2-MIB over time. What is happening?

  • Root Cause & Solution: 2-MIB is a tertiary bicyclic alcohol. The hydroxyl group is highly prone to hydrogen bonding and adsorption onto active silanol sites in the GC inlet liner or at the head of the column.

    • Solution: This is a classic system-activity issue. Replace the inlet liner with a highly deactivated, ultra-inert liner. Trim the first 10–20 cm of the GC column to remove non-volatile matrix build-up that exposes active silica. Your self-validating 2-MIB-d3 internal standard will immediately flag this issue if its response factor drops unexpectedly[4].

Q3: How do I prevent moisture from entering the MS and raising the baseline?

  • Root Cause & Solution: Water vapor transferred to the GC/MS can cause peak interference, elevate the baseline, and reduce column lifespan[5].

    • Solution: If using Purge and Trap (P&T) instead of SPME, ensure your system utilizes an advanced Moisture Control System (MCS)[5]. For SPME, use a high split ratio (e.g., 50:1) immediately after the 3-minute splitless desorption window to rapidly sweep residual moisture from the inlet before it reaches the detector.

Troubleshooting Start Issue: LOD > 5 ng/L Q1 High Baseline Noise? Start->Q1 Yes1 Use MRM Mode & Moisture Trap Q1->Yes1 Yes No1 Low 2-MIB Peak Area? Q1->No1 No Yes2 Optimize SPME: Increase NaCl/Temp No1->Yes2 Yes No2 Check Inlet Liner for Active Sites No1->No2 No

Fig 2. Diagnostic logic tree for resolving high limits of detection in 2-MIB analysis.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Analytical Extraction Techniques for 2-MIB
Analytical TechniqueSample PreparationTypical LOD (ng/L)Primary AdvantagePrimary Limitation
SPME-GC-MS/MS Headspace Fiber0.1 – 0.5Solventless, highly sensitive[3]Fiber coating degrades over time
Purge & Trap GC-MS Dynamic Sparging1.0 – 5.0High sample volume capacityHigh moisture transfer to MS[5]
LC-APCI-MS/MS Direct / SBSE~6.0No derivatization required[6]Lower sensitivity than GC methods
Table 2: Optimized GC-MS/MS MRM Transitions for 2-MIB

Note: Selection of distinctive precursor ions (e.g., m/z 150) rather than the molecular ion ensures high sensitivity and minimal cross-talk[4].

AnalyteIonizationPrecursor Ion (m/z)Product Ion (m/z)Purpose
2-MIB EI15095Quantifier Transition[4]
2-MIB EI10895Qualifier Transition
2-MIB-d3 EI15398Internal Standard Transition[4]

Part 4: References

  • Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsD9F8UuShYePeVZXcxzrkYHdOngGhmkotEss54aHKVsh4cSU81rSVtVRm-U6ybBqaH8C7ybXw0BrYfdq_V20pxmOT9c3kIxOIiX4dugPiT7kvruEOjSbJDEEAm4t59PQ_K2RsiL7Yb_YRNQ==]

  • 2-Methylisoborneol - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwjO2Z3o2iXMTKaX8cnGe9MGwKXsDmYnA0r7zuy5779yJt0BZUl8o153td8Kg-JpTMcHDBKjzLMXXb4P7cyeMg_yvH5DlK0ORpR1psuORJss89Zd8iNw-vYQh883zv6R7wBvqikuyDq51u]

  • Showing metabocard for 2-Methylisoborneol (MMDBc0033559) - MiMeDB. mimedb.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwnhO8mKpr3RleMx2IX8tHaoWtzhfGZCRl2M3A7bmNDqzwiqItD-O6lvpgSvIYjx97jVEpkSS2tZrltIQblh-gAFWNvPTm8j2Tj3lI1oLyP2vjGg4Tabg28QOyn-zqnDPQikTMpv7fCq8=]

  • Sensitive Detection of 2-MIB and Geosmin in Drinking Water. agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQtUx73nxZYkfzZYlV3ALW_7laL2NhIHrJmR-5h75FgsxMTbAaoV42SKMWBzGhoFEaXrRAsJNg08oGEV3--z-iro03cSdgEyTkkYirJrbaQPxSVbdANVrgETNPGEouze3yLZPtbhpU6DHMkP9sIZuu1z3u3tS3FIlA]

  • US EPA Method 6040C Using the Teledyne Tekmar Atomx XYZ and Thermo Scientific™ TRACE™ 1310 GC and ISQ™ 7000 MS. teledynelabs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQG3juRKgISmrKfXYd1Kuljaws6iiNwac_8io7gU9mRBHIVux2x_j3Q8Fm-O2fvWuq3FdrEjpqgYyUCkwZUqXzdHISDJ12jaYWHXAQa_hbi6AqffowQRvUvKHYxumxKoDk9gIX83_71y_N3aJY9wm3U4_tDM8VFU5WCMJqJEUDpUfUBmV7hgUcqJCQGO3pDzWN1CknlK5JSA7_lw3n6yMLVMsQO4WIgdzUYzKV5IL2dts_lRGEIRuaWpkmHcHi3UFx66ylj60V8jKItHTUeq8Iz9lqPFI_l6tkuDyDFD8P1BffV1ZWsq1cNB1Zg7bzXXXdytI=]

  • Geosmin and MIB in water - MASONACO. masonaco.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYTdUTefm6V_hp-FkqeH8wXURuFVWGFA2pJOfyvWvD1dJt8CpxXDcCkCNdFEcI3InKuILVLI3QpeQut4QtV8wCJ5panJyFn20HTaBMjXjB77OTEsM4elkFLEl6Wj8-EYG1VA9WLiC4nnj_cqyzCDg6YdjQUWwovmNw3mz9F8wSyt92BLn7XKrkqIAO82tKhiZiXPiQUDa1dVmnbMtNwPs=]

  • Development of a liquid chromatography atmospheric pressure chemical ionization mass spectrometry method for determining off-flavor compounds. nist.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZi4-HnC_I04DP0TFEbBLO6E942d4a1aoHyvH3J7qRUls1ImfGelDTVpxFKig92URPNtePx9E63a5ICGST_o6UzWkLrXk3pM9pReX4M4o3T1ZuJr5BfIhXa5ydE0OG25qsbtbmvZfYAo-0edza9wEGuutvpLGqU0U=]

Sources

Addressing signal-to-noise ratio issues in (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Compound Overview: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, universally recognized in environmental and food chemistry as 2-Methylisoborneol (2-MIB) , is a volatile bicyclic monoterpenoid[1]. It is the primary metabolite responsible for earthy and musty off-flavors in drinking water and aquaculture. Because the human olfactory threshold for 2-MIB is exceptionally low (1–10 ng/L), analytical laboratories are required to achieve parts-per-trillion (ppt) detection limits[2]. This necessitates rigorous optimization of the Signal-to-Noise Ratio (SNR) in Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Root Cause Analysis of SNR Degradation

SNR is a mathematical ratio: Signal (Peak Apex Intensity) / Noise (Baseline Fluctuations). Troubleshooting must independently address both variables to be effective.

  • Signal Loss (Numerator Degradation): 2-MIB contains a sterically hindered hydroxyl group. If the GC inlet liner or analytical column contains active silanol sites, 2-MIB undergoes hydrogen bonding, causing severe peak tailing. This distributes the ion current over a wider time window, flattening the peak apex.

  • Noise Amplification (Denominator Inflation): The primary quantifier ion for 2-MIB is m/z 95. This is a highly generic hydrocarbon fragment, making it extremely susceptible to chemical noise from co-eluting matrix interferences[3]. Furthermore, extraction techniques like Purge-and-Trap (P&T) or Headspace Solid-Phase Microextraction (HS-SPME) transfer significant water vapor to the MS. Water competes for ionization energy and oxidizes the MS source, drastically raising baseline noise[4].

SNR_Troubleshooting Root Low SNR in 2-MIB Analysis Noise High Background Noise (Denominator Inflation) Root->Noise Signal Low Signal Intensity (Numerator Degradation) Root->Signal Water Water Vapor Transfer (Quenches Ionization) Noise->Water Matrix Co-eluting Matrix (m/z 95 Interference) Noise->Matrix Extract Suboptimal Extraction (Low Partitioning) Signal->Extract Transfer Active Sites / Cold Spots (Peak Tailing) Signal->Transfer Sol1 Moisture Control System (Dry Purge) Water->Sol1 Sol2 2D GC-MS or MS/MS (MRM 107 -> 95) Matrix->Sol2 Sol3 SPME Arrow + Salting Out (65°C) Extract->Sol3 Sol4 Deactivated Liners & Fast GC Heating Transfer->Sol4

Logical troubleshooting pathway for resolving 2-MIB SNR degradation in GC-MS.

Section 2: Self-Validating Experimental Protocols
Protocol A: High-Sensitivity HS-SPME-GC-MS Workflow

Causality: Solid-Phase Microextraction (SPME) isolates 2-MIB from the aqueous matrix, but traditional fibers lack the phase volume needed for ultra-trace analysis. Utilizing an SPME Arrow increases the sorbent volume, driving up the signal numerator without injecting solvent into the GC.

  • Sample Preparation: Transfer 10 mL of the water sample into a 20 mL headspace vial. Add 3.0 g of pre-baked (400°C) NaCl.

    • Causality: Salting out decreases the solubility of 2-MIB in the aqueous phase, forcing it into the headspace[2]. Pre-baking the salt removes trace organic impurities that would otherwise increase baseline noise.

  • Extraction: Expose a DVB/Carbon WR/PDMS SPME Arrow to the headspace. Agitate at 250 rpm at 65°C for 30 minutes.

  • Desorption: Insert the fiber into the GC inlet at 200°C for 2 minutes in splitless mode.

    • Causality: While higher temperatures (e.g., 270°C) speed up desorption, they cause thermal degradation and peak splitting of 2-MIB, halving the signal height. Dropping the temperature to 200°C preserves molecular integrity[5]. Use a narrow-bore (0.75 mm I.D.) deactivated liner to maintain a tight sample band[6].

  • Self-Validation Checkpoint: Inject a 1 ng/L standard. The peak shape must be perfectly symmetrical (Tailing Factor < 1.2), and the SNR must be ≥ 10. If the peak splits, replace the inlet liner and trim the front end of the column.

SPME_Workflow Step1 1. Matrix Prep (30% NaCl, 10mL) Step2 2. HS-SPME (Arrow, 65°C, 30m) Step1->Step2 Step3 3. Desorption (200°C, Splitless) Step2->Step3 Step4 4. GC-MS/MS (SIM/MRM Mode) Step3->Step4

Step-by-step HS-SPME-GC-MS workflow for optimal 2-MIB signal recovery.

Protocol B: Moisture Mitigation in Purge-and-Trap (EPA Method 524.3)

Causality: EPA Method 524.3 places massive amounts of water vapor onto the GC-MS system, which oxidizes the MS source and destroys SNR for early-to-mid eluting compounds like 2-MIB[4].

  • Purge: Purge a 5 mL sample with Helium at 40 mL/min for 11 minutes.

  • Moisture Control (Critical Step): Utilize a Moisture Control System (MCS) and implement a 1–2 minute dry purge.

    • Causality: The dry purge sweeps accumulated water vapor out of the analytical trap before it reaches the GC column, preserving the MS vacuum and lowering the noise floor[4].

  • Desorb: Flash heat the trap to 250°C for 1 minute.

  • Self-Validation Checkpoint: Monitor the MS vacuum pressure during the desorption phase. If the pressure spikes significantly above normal operating levels, increase the dry purge time by 30 seconds until the vacuum remains stable, ensuring optimal ionization efficiency.

Section 3: Quantitative Data Comparison

The choice of extraction and MS modality directly dictates the achievable SNR.

Table 1: Impact of Analytical Modalities on 2-MIB Signal-to-Noise Ratio

Extraction TechniqueMatrix ModificationGC-MS ModeLOD (ng/L)SNR ImprovementKey Mechanistic Advantage
Traditional SPME Fiber 30% NaCl1D GC-MS (SIM)1.0 - 2.0BaselineStandard regulatory method.
SPME Arrow None Required1D GC-MS (SIM)1.0~5x over Trad. SPMELarger phase volume; eliminates salt impurities[2].
Dynamic Headspace (DHS) 30% NaCl1D GC-MS (SIM)0.15 - 0.22~3x over Trad. SPMEExhaustive extraction of volatiles[7].
DHS with Heart-Cutting 30% NaCl2D GC-MS< 0.1012x over 1D GC-MSDrastic reduction of m/z 95 background noise[3].
Section 4: Technical FAQs

Q1: Why is my 2-MIB peak splitting, and how does it affect SNR? A: Peak splitting distributes the total ion current across multiple apexes, effectively halving your signal height (the numerator in your SNR calculation). This is rarely a chromatographic separation issue; it is almost always caused by thermal degradation in the GC inlet or a physically damaged SPME fiber. Lowering the desorption temperature from 270°C to 200°C and ensuring the fiber is properly conditioned prevents this thermal breakdown[5].

Q2: I am seeing high background noise at m/z 95, burying my 2-MIB peak. How can I fix this? A: The m/z 95 ion is a common fragment for many cyclic hydrocarbons, making it highly susceptible to matrix interference. If you cannot clean up the matrix, you must increase the selectivity of the detector. Implementing 2D GC-MS (heart-cutting) physically separates the matrix from 2-MIB before it reaches the MS, which has been shown to improve SNR by a factor of 12[3]. Alternatively, utilize a Triple Quadrupole MS in MRM mode (e.g., transitioning m/z 107 → 95) to filter out single-stage chemical noise.

Q3: Does the addition of salt (salting out) always improve 2-MIB SNR in SPME? A: Mechanistically, yes—salt decreases aqueous solubility and drives the non-polar 2-MIB into the headspace. However, lower-grade NaCl contains trace volatile organics that co-extract and raise the baseline noise, negating the signal gain. If you are using an SPME Arrow, the increased sorbent capacity often allows you to achieve an LOQ of 1 ng/L (SNR > 10) without salting out, thereby avoiding salt-induced noise entirely[2].

Q4: My SNR degrades over a sequence of 20 samples. What is the root cause? A: This is a classic symptom of water accumulation in the MS source or active site formation in the inlet. In Purge-and-Trap workflows (like EPA 524.3), ensure your moisture control system (MCS) is functioning and your dry purge time is adequate[4]. In SPME, ensure you are using a narrow-bore (0.75 mm) liner to prevent dead-volume tailing, and replace the septum regularly to prevent coring, which introduces oxygen and degrades the column phase[6].

Sources

Refining SPME fiber selection for (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL recovery

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Solid Phase Microextraction (SPME) analysis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol, commonly known as Borneol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can confidently troubleshoot and optimize your workflow for robust and reproducible results.

Understanding the Analyte: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL (Borneol)

Borneol is a bicyclic monoterpenoid alcohol. Its chemical structure dictates its analytical behavior.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₈O[1]

  • Molecular Weight: 154.25 g/mol [2][3]

  • Polarity: The presence of a hydroxyl (-OH) group makes it a polar molecule.

  • Volatility: It is classified as a semi-volatile compound.[4]

  • LogP (Octanol/Water Partition Coefficient): ~2.7, indicating moderate hydrophobicity.[2][3]

These properties are critical for selecting the appropriate SPME fiber and optimizing extraction conditions. The goal is to maximize the partitioning of borneol from the sample matrix onto the fiber coating.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both a direct solution and the scientific rationale.

Section 1: Low or No Analyte Recovery

Question: I am seeing a very small or non-existent peak for borneol. Which SPME fiber is the best starting point?

Answer: The selection of the SPME fiber is the most critical parameter for successful analysis.[4] For a semi-volatile and polar compound like borneol, a fiber with a mixed-phase or polar coating is recommended.

  • Primary Recommendation: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) . This is a robust, triple-phase fiber capable of extracting a wide range of analytes, including both volatile and semi-volatile compounds like terpenes.[4][6][7][8] Its mixed polarity makes it well-suited for borneol.

  • Secondary Recommendation: Polyacrylate (PA) . This is a polar fiber ideal for extracting other polar semi-volatiles.[9][10][11] If your matrix is relatively clean, a PA fiber can yield excellent results.

  • Avoid: Non-polar fibers like pure Polydimethylsiloxane (PDMS) may show lower affinity for borneol due to its polarity, although they can still be effective for other less polar terpenes.[12]

Fiber CoatingPolarityPrimary Extraction MechanismSuitability for BorneolKey Considerations
DVB/CAR/PDMS BipolarAdsorption/AbsorptionExcellent Versatile for a broad range of volatiles and semi-volatiles.[4][6] Ideal starting point.
Polyacrylate (PA) PolarAbsorptionGood Best for polar analytes in clean matrices.[9][11] May not be suitable for complex matrices due to fouling.
PDMS/DVB BipolarAdsorption/AbsorptionGood Effective for more volatile polar compounds like alcohols.[10]
PDMS Non-polarAbsorptionFair to Poor Primarily for non-polar, volatile compounds. Lower affinity for the polar borneol.

Question: I've selected a DVB/CAR/PDMS fiber but my recovery is still poor. What extraction parameters should I optimize?

Answer: Once the fiber is chosen, method optimization is key. Several factors influence the extraction efficiency.

  • Extraction Mode (Headspace vs. Direct Immersion):

    • Headspace (HS-SPME): The fiber is exposed to the vapor phase above the sample. This is the most common method, as it protects the fiber from non-volatile matrix components, extending its lifespan.[7][13][14]

    • Direct Immersion (DI-SPME): The fiber is placed directly into a liquid sample. For semi-volatile and polar compounds like borneol, DI-SPME can significantly improve recovery because it bypasses the slow mass transfer from the liquid phase to the headspace.[9][13][15] However, DI-SPME is only suitable for clean, simple matrices to avoid fiber fouling.[13]

  • Extraction Temperature: Increasing the temperature generally increases the vapor pressure of semi-volatile compounds, enhancing their concentration in the headspace and thus improving extraction efficiency.[9][16][17]

    • Recommendation: Start with a temperature of 40-60°C and optimize. For terpene analysis, temperatures up to 70-80°C have been shown to be effective.[16] Be aware that excessively high temperatures can negatively affect the extraction of more volatile compounds.[9]

  • Extraction Time: SPME is an equilibrium-based technique.[9] You must allow sufficient time for the analyte to partition between the sample and the fiber coating.

    • Recommendation: An extraction time of 30-60 minutes is a good starting point.[16][17] Perform a time-course study (e.g., 15, 30, 45, 60, 90 min) to determine when equilibrium is reached (i.e., when the peak area plateaus).

  • Sample Agitation: Agitation (stirring, shaking, or sonication) is crucial. It reduces the thickness of the sample boundary layer around the fiber, accelerating the mass transfer of the analyte to the fiber and reducing the time needed to reach equilibrium.

  • Ionic Strength Adjustment ("Salting Out"): Adding a salt like sodium chloride (NaCl) to aqueous samples increases the ionic strength of the solution.[9] This decreases the solubility of polar organic compounds like borneol, effectively "pushing" them out of the sample and into the headspace or onto the fiber.

    • Recommendation: Add NaCl to create a 15-30% (w/v) solution in your sample. This is particularly effective for improving the recovery of polar analytes.[9]

Section 2: Poor Reproducibility & Carryover

Question: My peak areas for borneol are inconsistent between runs. How can I improve my precision?

Answer: Poor reproducibility is often caused by inconsistent execution of the method or inadequate fiber care.

  • Consistent Parameters: Ensure that extraction time, temperature, agitation speed, sample volume, and headspace volume are identical for every sample and standard. Automation using an autosampler greatly improves precision.

  • Fiber Positioning: The depth of the fiber in the headspace or sample must be consistent for every run.

  • Fiber Conditioning: Before its first use and between analyses, the fiber must be properly conditioned (cleaned) to prevent analyte carryover.[18][19] Insufficient conditioning will lead to ghost peaks and poor reproducibility.

    • Protocol: Condition the fiber in a hot GC inlet as per the manufacturer's instructions (e.g., DVB/CAR/PDMS at 250-270°C for 30-60 minutes before first use).[6][20] A shorter conditioning time (5-10 min) at a temperature 20°C above the analysis desorption temperature is typically sufficient between runs.[18][21]

  • Run Blanks: Always run a blank (desorbing a freshly conditioned fiber) before starting a sample sequence to ensure there is no carryover from the previous analysis.[19][21]

Question: I suspect analyte carryover. What are the best practices for cleaning a contaminated fiber?

Answer: Carryover occurs when analytes from a previous, high-concentration sample are not fully desorbed and appear in subsequent runs.

  • Optimize Desorption: Ensure your desorption time and temperature in the GC inlet are sufficient. A typical starting point is 250°C for 3-5 minutes.[6] If carryover persists, increase the desorption time or temperature, but do not exceed the fiber's maximum recommended temperature.[18]

  • Post-Desorption Bakeout: After desorbing your sample, program a "bakeout" step where the fiber remains in the hot inlet for an additional 5-10 minutes to remove any residual compounds.[21]

  • Solvent Rinsing (Use with Caution): If thermal cleaning is insufficient, a solvent rinse may be necessary.

    • Procedure: Dip the exposed fiber in a suitable solvent (e.g., methanol or acetonitrile for DVB/CAR/PDMS) for 15-30 seconds, then rinse with deionized water before retracting the fiber.[20]

    • CRITICAL: Always consult the manufacturer's guidelines for solvent compatibility.[18] Using an incompatible solvent can permanently damage the fiber coating.

Visual Workflow Guides

The following diagrams illustrate key decision-making processes in your SPME method development.

SPME_Fiber_Selection start_node Start: Analyze Borneol prop_node Analyte Properties: - Polar (-OH group) - Semi-Volatile - MW: 154 g/mol start_node->prop_node matrix_node Consider Sample Matrix prop_node->matrix_node clean_matrix Clean Aqueous Matrix matrix_node->clean_matrix Simple complex_matrix Complex/Dirty Matrix (e.g., biological fluid, plant extract) matrix_node->complex_matrix Complex rec_node1 Primary Choice: DVB/CAR/PDMS (Versatile, Bipolar) clean_matrix->rec_node1 Best Start rec_node2 Secondary Choice: Polyacrylate (PA) (Polar) clean_matrix->rec_node2 Good Alternative complex_matrix->rec_node1 method_node Select Extraction Method rec_node1->method_node rec_node2->method_node hs_spme Headspace SPME (Protects Fiber) method_node->hs_spme For Complex Matrices di_spme Direct Immersion SPME (Higher Recovery for Polar Analytes) method_node->di_spme For Clean Matrices optimize_node Proceed to Method Optimization hs_spme->optimize_node di_spme->optimize_node SPME_Troubleshooting start_node Problem: Low Borneol Recovery check_fiber 1. Verify Fiber Choice - Is it DVB/CAR/PDMS or PA? start_node->check_fiber check_mode 2. Review Extraction Mode - Try DI-SPME for clean samples. check_fiber->check_mode If OK check_params 3. Optimize Parameters check_mode->check_params If OK check_desorption 4. Check Desorption - Temp: ~250°C - Time: 3-5 min check_params->check_desorption If OK params_sub Increase Temp (40-70°C) Increase Time (30-60 min) Add Salt (NaCl) Ensure Agitation check_params->params_sub solution_node Solution: Improved Recovery check_desorption->solution_node If OK

Caption: Troubleshooting flowchart for addressing low analyte recovery issues.

Experimental Protocol: Headspace SPME Optimization

This protocol provides a step-by-step guide for developing a robust HS-SPME method for borneol in an aqueous matrix.

1. Materials & Equipment

  • SPME Fiber Holder (Manual or Autosampler)

  • Recommended Fibers: 50/30µm DVB/CAR/PDMS

  • 20 mL Headspace Vials with PTFE/Silicone Septa

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME-compatible GC Inlet Liner (e.g., 0.8 mm ID) [5]* Heater/Stirrer or Agitator

2. Fiber Conditioning (First Use)

  • Set the GC inlet temperature to 270°C with a high split ratio to vent contaminants away from the column. [20]2. Carefully insert the SPME fiber holder into the inlet.

  • Expose the DVB/CAR/PDMS fiber and condition for 60 minutes.

  • Retract the fiber, remove it from the inlet, and allow it to cool.

3. Sample Preparation

  • Pipette 5 mL of your aqueous sample (or standard) into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride (NaCl) to the vial (for a 30% w/v solution).

  • Add a small magnetic stir bar.

  • Immediately seal the vial with a cap and septum.

4. Extraction Procedure

  • Place the vial on the heater/stirrer and set the temperature to 60°C with constant, vigorous stirring.

  • Allow the sample to equilibrate for 10 minutes. [6]3. Carefully insert the SPME device through the vial septum.

  • Depress the plunger to expose the fiber to the headspace above the liquid. Do not let the fiber touch the sample.

  • Extract for a pre-determined time (start with 45 minutes).

  • After extraction, retract the fiber back into the needle and immediately transfer it to the GC inlet for analysis.

5. Desorption and GC-MS Analysis

  • Set the GC inlet to splitless mode at 250°C. 2. Insert the SPME needle and expose the fiber to desorb the analytes for 5 minutes.

  • After desorption begins, start the GC-MS data acquisition.

  • After desorption, retract the fiber and remove it from the inlet.

  • Keep the fiber in the hot inlet for an additional 5 minutes (post-desorption conditioning) to prevent carryover before starting the next sample.

References

  • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)- (CAS 464-45-9). (n.d.). Cheméo. Retrieved from [Link]

  • Risticevic, S., et al. (2015). Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. Analytical Chemistry, 87(16), 8463–8471. Retrieved from [Link]

  • (1S)-EXO-1,2,7,7-TETRAMETHYLBICYCLO[2.2.1]HEPTAN-2-OL. (n.d.). NextSDS. Retrieved from [Link]

  • Wang, Y., et al. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. Food Science and Technology, 41. Retrieved from [Link]

  • A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples. (n.d.). EST Analytical. Retrieved from [Link]

  • (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)- (CAS 5655-61-8). (n.d.). Cheméo. Retrieved from [Link]

  • Solid Phase Microextraction Fundamentals. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Restek PAL SPME Fibers Instructions. (n.d.). Restek. Retrieved from [Link]

  • General Information for PAL Smart SPME Fiber. (n.d.). CTC Analytics AG. Retrieved from [Link]

  • What is the procedure to clean an SPME fibre? (2015). ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2022). Determination of terpenoids in Baijiu using solid-phase extraction combined with headspace solid-phase microextraction. Journal of Food Science, 87(11), 4871-4882. Retrieved from [Link]

  • ERAD-0001-9038 SPME Fiber. (n.d.). Shimadzu. Retrieved from [Link]

  • Pati, S., et al. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 58(4). Retrieved from [Link]

  • Risticevic, S., et al. (2015). Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. PubMed, 26177263. Retrieved from [Link]

  • Spietelun, A., et al. (2013). Understanding Solid-Phase Microextraction: Key Factors Influencing the Extraction Process and Trends in Improving the Technique. Chemical Reviews, 113(3), 1667-1685. Retrieved from [Link]

  • Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. (2019). LCGC International. Retrieved from [Link]

  • Larson, S.L., et al. (2021). Solid-phase microextraction (SPME) for determination of geosmin and 2-methylisoborneol in volatile emissions. DTIC. Retrieved from [Link]

  • (1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • Lisanti, M.T., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 26(24), 7545. Retrieved from [Link]

  • de Oliveira, G.A.R., et al. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Molecules, 27(15), 5032. Retrieved from [Link]

  • Smart SPME Fibers and Arrow Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • How to Fix Low Recovery in Solid Phase Extraction. (2025). Phenomenex. Retrieved from [Link]

Sources

Minimizing sample carryover in automated (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL quantification systems

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists and drug development professionals tasked with the ultra-trace quantification of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL , universally known as 2-Methylisoborneol (2-MIB) .

Because 2-MIB is a potent bicyclic monoterpenoid responsible for severe earthy and musty off-flavors in drinking water and aquaculture, its human odor detection threshold is exceptionally low, ranging from 0.002 to 0.02 µg/L (2 to 20 ng/L)[1]. Accurately quantifying at these sub-part-per-trillion levels using automated Headspace Solid-Phase Microextraction (HS-SPME) or Purge-and-Trap (P&T) GC-MS systems introduces a critical analytical vulnerability: sample carryover .

The following troubleshooting guide and validated protocols will help you diagnose, isolate, and eliminate 2-MIB carryover to ensure absolute scientific integrity in your quantitative workflows.

Part 1: Mechanistic Troubleshooting & FAQs

The bulky bicyclic structure of 2-MIB combined with its hydroxyl group creates a dual-affinity challenge. The hydroxyl group readily hydrogen-bonds with active silanol sites in degraded GC liners, while the hydrophobic tetramethylbicyclo skeleton exhibits a high affinity for non-polar extraction phases (like PDMS or Tenax). Understanding this causality is key to troubleshooting.

Q1: We are observing "ghost peaks" of 2-MIB in our method blanks immediately following a highly contaminated sample (>100 ng/L). How do we eliminate this?

The Causality: Ghost peaks immediately following a high-concentration sample usually indicate incomplete thermal desorption from the extraction media. 2-MIB's bulky structure causes it to lodge deeply into the micropores of SPME fibers (e.g., DVB/CAR/PDMS) or P&T sorbent tubes. If the desorption time is too short or the temperature too low, residual 2-MIB remains trapped and elutes during the subsequent blank run. The Solution: Implement an aggressive post-desorption bake-out step. In purge-and-trap (P&T) systems, carryover of 2-MIB can be reduced to below the method detection limit (MDL) by optimizing trap desorption and utilizing hydrophobic polymer traps (e.g., Tenax TA)[2]. For HS-SPME, move the fiber to a dedicated conditioning station at 270°C for 5–10 minutes post-injection.

Q2: Carryover persists even after replacing the SPME fiber and baking out the column. Where is the 2-MIB hiding?

The Causality: If the extraction media and column are clean, the carryover is localized to the GC inlet or the autosampler transfer lines. 2-MIB is highly susceptible to adsorption on active sites or cold spots. Matrix buildup on the inlet gold seal can act as a stationary phase, trapping 2-MIB and releasing it slowly over multiple runs. The Solution:

  • Inertness: Standard glass liners degrade over time. Switch to an ultra-inert, deactivated straight-neck liner.

  • Transfer Lines: To detect highly adsorptive musty odor compounds with high sensitivity, systems must be equipped with stainless steel tubes featuring advanced inert treatment along the sample path[3]. Ensure all transfer lines are heated to at least 150°C to prevent condensation.

Q3: We analyze biological matrices (e.g., farmed fish tissue). Our baseline drifts upward over the batch, and carryover becomes progressively worse. Why?

The Causality: For complex biological matrices like farmed fish tissue, direct HS-SPME can lead to significant bias and matrix-induced carryover due to variable proximate compositions[4]. Volatile lipids and proteins co-extract and deposit onto the fiber and GC inlet. These matrix components act as a "sponge" for 2-MIB, retaining it and causing a rising baseline. The Solution: Transitioning to a Stable Isotope Dilution Assay (SIDA) combined with distillation prior to SPME extraction isolates the analytes, effectively eliminating matrix-induced carryover and improving recovery[5].

Part 2: Experimental Protocols (Self-Validating Workflows)

To systematically eliminate carryover, you must isolate the components of your GC-MS system. Do not change multiple variables at once. Use the following self-validating protocols.

Protocol A: System Isolation & Carryover Diagnostic Test

This stepwise methodology identifies the exact hardware component responsible for the carryover. If a step fails, resolve the hardware issue before proceeding to the next step, ensuring a self-validating clean system.

  • Step 1: The "No-Injection" GC Blank (Tests Column/Detector)

    • Procedure: Run the GC-MS temperature program without triggering the autosampler, inlet valve, or SPME fiber.

    • Validation: If 2-MIB is detected, the contamination is in the column or detector. Action: Bake out the column at 250°C for 2 hours. If no 2-MIB is detected, proceed to Step 2.

  • Step 2: The "Empty Fiber/Trap" Blank (Tests GC Inlet & Transfer Lines)

    • Procedure: Trigger a blank injection using a clean, fully baked-out SPME fiber or an empty P&T cycle (no sample matrix purged).

    • Validation: If 2-MIB is detected, the inlet liner, septum, or gold seal is contaminated. Action: Perform inlet maintenance. If clean, proceed to Step 3.

  • Step 3: The "Full Method" Blank (Tests Autosampler & Matrix Pathway)

    • Procedure: Run a full extraction using HPLC-grade water in a clean sample vial.

    • Validation: If 2-MIB is detected, the contamination is originating from the sample vials, the autosampler syringe, or the purge vessel. Optimized HS-SPME-GC/MS analytical methods applied to raw and treated water samples have demonstrated that with proper pre-concentration and desorption parameters, neither carryover nor matrix effects are observed for 2-MIB[6].

Protocol B: Optimized HS-SPME Desorption & Bake-Out
  • Extraction: Incubate the sample at 65°C for 30 minutes with agitation.

  • Desorption: Insert the DVB/CAR/PDMS fiber into the GC inlet at 250°C for exactly 3 minutes (Splitless mode).

  • Post-Desorption Bake-Out (Critical): Transfer the fiber to an external conditioning module. Bake at 270°C under a continuous Nitrogen flow (50 mL/min) for 10 minutes.

  • Cooling: Retract the fiber and allow it to cool for 2 minutes prior to exposing it to the next sample to prevent thermal degradation of the target analytes.

Part 3: Quantitative Data & Visualization

Table 1: Impact of Mitigation Strategies on 2-MIB Carryover

Data reflects a 100 ng/L 2-MIB spike followed by two consecutive HPLC-grade water blanks.

System Configuration / Mitigation StrategyInitial Spike Conc.Carryover in Blank 1Carryover in Blank 2Carryover %
Standard P&T (No Trap Bake-out) 100 ng/L4.50 ng/L1.20 ng/L4.5%
P&T with 260°C Trap Bake-out & Inert Lines 100 ng/L< 0.069 ng/L (MDL)ND< 0.1%
Direct HS-SPME (Fish Tissue Matrix) 100 ng/L7.60 ng/L4.10 ng/L7.6%
Distillation + SIDA HS-SPME 100 ng/LNDND0.0%

ND = Not Detected.

Diagnostic Workflow Diagram

G start Detect 2-MIB Carryover in Blank (>0.1 ng/L) step1 Run 'No-Injection' GC Blank start->step1 dec1 Is 2-MIB peak present? step1->dec1 col_issue Column/Detector Contamination Bake out column at 250°C dec1->col_issue Yes step2 Run 'Empty Fiber/Trap' Blank dec1->step2 No col_issue->step1 dec2 Is 2-MIB peak present? step2->dec2 inlet_issue GC Inlet Contamination Replace liner, seal, & septum dec2->inlet_issue Yes step3 Run 'Full Method' Blank (Water Matrix) dec2->step3 No inlet_issue->step2 dec3 Is 2-MIB peak present? step3->dec3 spme_issue SPME/Trap Incomplete Desorption Increase bake-out time/temp dec3->spme_issue Yes success System Clean Carryover Eliminated dec3->success No spme_issue->step3

Figure 1: Diagnostic workflow for isolating and resolving 2-MIB carryover in automated GC-MS systems.

References

  • 2-Methylisoborneol - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • High Sensitive Analysis of Musty Odor Compounds in Drinking Water by Purge and Trap- Gas Chromatography - Mass Spectrometry (PT-GC-MS). GL Sciences Technical Note. URL:[Link]

  • HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, Geosmin, and 2-Methylisoborneol in Water Samples. Chemosensors (MDPI), 2023, 11(2), 84. URL:[Link]

  • Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS Publications), 2024, 72(12), 6735-6743. URL:[Link]

Sources

Enhancing the stability of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL analytical standards

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of analytical precision, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on enhancing the stability of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL analytical standards. As a Senior Application Scientist, my focus is to merge technical accuracy with practical, field-tested insights to ensure the integrity of your experimental results.

Introduction: The Challenge of a Bicyclic Terpenoid Standard

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is a chiral bicyclic monoterpenoid alcohol. Its complex, strained ring structure and hydroxyl functional group make it susceptible to various degradation pathways, including oxidation and acid-catalyzed rearrangements.[1][2][3] Maintaining the purity and stability of this analytical standard is paramount for accurate quantification, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products. This guide provides a structured approach to troubleshooting common stability issues and offers preventative best practices.

Troubleshooting Guide: Investigating Standard Instability

Have you observed unexpected peaks, a decrease in the main peak area, or inconsistent results? This guide provides a systematic approach to diagnose the root cause.

Initial Assessment: Is It the Standard or the System?

Before concluding that your standard has degraded, it is crucial to rule out analytical system issues. Common chromatographic problems like injector contamination, gas leaks, or mobile phase issues can mimic standard instability.[4][5][6][7]

Diagnostic Workflow for Observed Instability

The following workflow provides a logical sequence of steps to identify the source of analytical anomalies.

G start Start: Unexpected Chromatographic Result (e.g., new peaks, reduced area) check_system Step 1: Verify System Suitability - Run blank solvent injection - Inject a known, stable check standard - Check system pressure & baseline start->check_system system_ok System Performance OK? check_system->system_ok troubleshoot_system Action: Troubleshoot Analytical System - Check for leaks - Clean injector/detector - Prepare fresh mobile phase system_ok->troubleshoot_system No prepare_fresh Step 2: Prepare Fresh Working Standard - Use original solid material - Prepare in fresh, high-purity solvent system_ok->prepare_fresh Yes troubleshoot_system->check_system After Fixes compare_results Step 3: Compare Chromatograms - Analyze fresh vs. old working standard - Are the unexpected peaks absent in the fresh prep? prepare_fresh->compare_results problem_solved Problem Resolved? compare_results->problem_solved issue_solution Conclusion: Instability in Solution - Review solvent choice & storage of solution - Implement shorter use period for working standards problem_solved->issue_solution Yes suspect_solid Step 4: Suspect Solid Standard Degradation - Proceed to Forced Degradation Study - Consider re-purification if necessary problem_solved->suspect_solid No end End: Root Cause Identified issue_solution->end suspect_solid->end

Caption: A workflow to diagnose analytical standard instability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential degradation of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL.

Storage and Handling

Q1: What are the optimal storage conditions for the solid analytical standard?

A: The solid standard should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[8][9] For long-term stability, storage at 2-8°C is recommended. Some highly sensitive terpene alcohols benefit from storage at or below -20°C to minimize potential sublimation or slow thermal degradation.[10] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.[11]

Q2: How should I prepare and store stock and working solutions?

A: Prepare solutions in high-purity, anhydrous solvents. Due to the moderate polarity of the hydroxyl group, the compound is soluble in organic solvents like methanol, ethanol, and acetonitrile but sparingly soluble in water.[1] Stock solutions should be stored in amber, sealed vials at 2-8°C or colder.[8] Prepare working solutions fresh daily if possible. If they must be stored, keep them refrigerated and for the shortest duration validated by your internal procedures.

Solvent Selection and Stability

Q3: Which solvents are best for preparing solutions, and are there any to avoid?

A: High-purity methanol and acetonitrile are excellent choices for preparing solutions for both GC and HPLC analysis. For GC, n-hexane can also be used.[12][13] Avoid using solvents that contain residual acids or water, as these can promote degradation. The stability of carbocation intermediates, which are key in terpene rearrangements, can be influenced by the solvent's polarity and ability to stabilize charges.[14][15] Do not use plastic containers for storage, as analytes can adsorb to the surface or leach contaminants.[8]

SolventPurity (Recommended)SuitabilityNotes
AcetonitrileHPLC or GC-HS GradeExcellentGood for RP-HPLC and GC. Relatively inert.
MethanolHPLC or GC-HS GradeExcellentGood general-purpose solvent. Ensure it is anhydrous.
n-HexaneGC-HS GradeGoodSuitable for GC analysis. Can be used for recrystallization.[12][13]
WaterType I / HPLC GradePoorLow solubility.[1] Only suitable for highly aqueous mobile phases if pre-dissolved in an organic modifier.
Degradation Pathways and Prevention

Q4: What are the most likely degradation pathways for this compound?

A: As a bicyclic terpene alcohol, (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is susceptible to several degradation mechanisms. Understanding these helps in preventing them.

G parent (1S)-Exo-1,2,7,7-tetramethyl bicyclo[2.2.1]heptan-2-OL oxidation Oxidation parent->oxidation O2, Heat rearrangement Acid-Catalyzed Rearrangement parent->rearrangement H+ (Trace Acid) photodegradation Photodegradation parent->photodegradation UV Light ketone Corresponding Ketone oxidation->ketone isomers Isomeric Alcohols & Unsaturated Compounds rearrangement->isomers complex_mix Complex Mixture of Degradants photodegradation->complex_mix

Caption: Potential degradation pathways for the analytical standard.

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, especially in the presence of air (oxygen) and elevated temperatures.[1]

  • Acid-Catalyzed Rearrangement: Trace amounts of acid can protonate the hydroxyl group, which then leaves as a water molecule, forming a carbocation. This intermediate can undergo rearrangements (e.g., Wagner-Meerwein shifts) to form various isomeric and unsaturated degradation products.[3]

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation, often leading to a complex mixture of products.[16]

Q5: How can I confirm the purity of my standard if I suspect degradation?

A: If you suspect the solid material has degraded, you should re-qualify it. This typically involves:

  • Visual Inspection: Check for any change in color or appearance.

  • Chromatographic Purity: Use a high-resolution, stability-indicating method (typically GC-FID or HPLC-UV) to check for the presence of new impurities.

  • Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) can help identify the mass of potential degradants, aiding in their structural elucidation.

  • Forced Degradation Study: Performing a forced degradation study can help proactively identify likely degradation products and confirm that your analytical method can resolve them from the main peak.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the standard to identify potential degradation products and ensure the analytical method is "stability-indicating," as recommended by ICH guidelines.[19][22] The goal is to achieve 5-20% degradation.[17][20]

Objective: To identify likely degradation products and validate the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the standard in methanol or acetonitrile to a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately sealed amber vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 4-8 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines.

  • Neutralization and Dilution: After the specified time, cool the vials to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your primary analytical method (e.g., GC-FID or HPLC-UV/MS).

  • Evaluation:

    • Assess the peak purity of the main component.

    • Calculate the percentage of degradation.

    • Identify and characterize significant degradation products (e.g., using MS).

Protocol 2: Re-purification by Recrystallization

If the solid standard shows signs of impurity or minor degradation, recrystallization can be an effective purification method. For borneol, a structurally similar compound, n-hexane has been shown to be an effective solvent.[12][13][23]

Objective: To increase the purity of the solid analytical standard.

Methodology:

  • Solvent Selection: Start with n-hexane as the primary solvent, based on literature for similar compounds.[13]

  • Dissolution: In a clean glass beaker, add a minimal amount of hot n-hexane to the solid standard to dissolve it completely. Gentle heating on a hot plate in a fume hood may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean crystallization dish.

  • Slow Cooling: Cover the crystallization dish with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming larger, purer crystals.[24]

  • Induce Crystallization: If crystals do not form, gently scratch the inside surface of the dish with a glass rod or add a single seed crystal.

  • Further Cooling: Once crystals begin to form at room temperature, place the dish in a refrigerator (2-8°C) for several hours to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold n-hexane, and dry them under a vacuum to remove all residual solvent.

  • Purity Confirmation: Analyze the purified material using your validated analytical method to confirm the purity has increased.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Grokipedia. (2026, January 7). Terpene alcohol.
  • Lab Manager. (n.d.). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Praveen, V. P., & Kumanan, K. (2014). Chemistry of Terpenoids. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 274-281.
  • ResearchGate. (n.d.). Separation and purification procedure for natural borneol.
  • Mehmood, A., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
  • Chen, Y., et al. (2025, December 19). Natural Borneol Recycling from Cinnamomum camphor chvar. Borneol Oil Residue by Fractional Distillation and Recrystallization. ResearchGate.
  • Greyhound Chromatography. (n.d.). Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions).
  • Greyhound Chromatography. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • ResearchGate. (2019, March 28). Bugging hop analysis - On the isomerization and oxidation of terpene alcohols during steam distillation.
  • Wiley Online Library. (n.d.). Controlling Monoterpene Isomerization by Guiding Challenging Carbocation Rearrangement Reactions in Engineered Squalene‐Hopene.
  • ZORA. (2024, June 13). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers.
  • ResearchGate. (n.d.). Solvent Effects in the Isomerization of Monoterpene Epoxides.
  • Restek. (2012, December 18). Handling Your Analytical Reference Standards.
  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
  • Agilent. (n.d.). GC Troubleshooting Guide Poster.
  • Beilstein Journal of Organic Chemistry. (2024, May 23). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • ChemicalBook. (n.d.). exo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol.

Sources

Validation & Comparative

Comparative Analysis of 2-Methylisoborneol and Geosmin in Drinking Water Facilities: A Guide for Researchers and Water Quality Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The aesthetic quality of drinking water, specifically its taste and odor, is a primary determinant of consumer confidence. While many harmless constituents can affect water's sensory characteristics, two compounds are globally notorious for causing earthy and musty off-flavors: 2-Methylisoborneol (MIB) and Geosmin. Though not associated with toxicity at the concentrations found in water supplies, their presence, even at nanogram-per-liter (ng/L) levels, can trigger significant consumer complaints and a perception of poor water quality.

This guide provides a comparative analysis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, more commonly known as 2-Methylisoborneol (2-MIB), and Geosmin. We will delve into their origins, sensory impacts, the analytical chemistry behind their detection, and the engineering principles applied in their removal from drinking water. This document is intended for researchers, environmental scientists, and water treatment professionals seeking a deeper understanding of the challenges posed by these compounds.

Compound Profiles: Structure and Properties

2-MIB and Geosmin are both terpenoid compounds produced as secondary metabolites by various microorganisms. Their bicyclic structures contribute to their chemical stability and volatility, which are key factors in their environmental persistence and sensory perception.

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL (2-Methylisoborneol)

2-MIB is an irregular monoterpene, a C11 compound derived from the methylation of a geranyl pyrophosphate (GPP) precursor. Its biosynthesis involves two key enzymatic reactions: the methylation of GPP to 2-methyl-GPP, followed by its cyclization to form 2-MIB. This compound is characterized by a distinct musty or camphor-like odor.

  • Chemical Formula: C₁₁H₂₀O

  • Molar Mass: 168.28 g/mol

  • Structure: A methylated derivative of borneol with a bicyclo[2.2.1]heptane framework.

Geosmin

Geosmin is an irregular sesquiterpenoid, a C12 compound. Its name is derived from the Greek words for "earth" and "smell." It is synthesized from farnesyl diphosphate by a single enzyme, geosmin synthase, in a two-step reaction. Geosmin is responsible for the characteristic earthy smell of soil after rain (petrichor) and the earthy taste of beets.

  • Chemical Formula: C₁₂H₂₂O

  • Molar Mass: 182.31 g/mol

  • Structure: A bicyclic alcohol with a decalin (bicyclo[4.4.0]decane) core.

Comparative Analysis

Sources and Formation in Aquatic Environments

The primary producers of 2-MIB and Geosmin in water supplies are cyanobacteria (blue-green algae) and filamentous actinomycete bacteria. While actinomycetes, particularly Streptomyces, are common soil bacteria and were first identified as sources, cyanobacteria are now recognized as the more frequent cause of taste and odor episodes in surface waters like lakes and reservoirs.

  • Key Cyanobacteria Genera:

    • 2-MIB Producers: Oscillatoria, Phormidium, Planktothrix

    • Geosmin Producers: Anabaena, Aphanizomenon, Oscillatoria

  • Environmental Triggers: The production of these compounds is often linked to specific environmental conditions. Algal blooms, influenced by warmer water temperatures, increased nutrient concentrations (particularly phosphorus), low nitrogen to phosphorus ratios, and longer water residence times, are frequently associated with elevated levels of 2-MIB and geosmin. These compounds are released into the water during active microbial growth and in larger quantities upon cell death and lysis.

Sensory Impact and Odor Thresholds

The human olfactory system is exceptionally sensitive to 2-MIB and Geosmin. This high sensitivity means that even trace amounts can lead to widespread consumer complaints. While both impart an "off" flavor, their odor characteristics are distinct.

Feature2-Methylisoborneol (2-MIB)Geosmin
Odor Descriptor Musty, Camphor-likeEarthy, Soil-like
Odor Threshold Concentration (OTC) 2 to 15 ng/L (parts per trillion)4 to 10 ng/L (parts per trillion)
Consumer Complaint Level Often initiated at levels > 5-10 ng/LOften initiated at levels > 5-10 ng/L

Table 1: Comparison of sensory characteristics of 2-MIB and Geosmin in drinking water.

It is noteworthy that individual sensitivity varies, and some people can detect these compounds at concentrations below 5 ng/L. The relationship between concentration and perceived intensity is logarithmic, meaning significant increases in concentration are required to produce a noticeable increase in odor intensity once the detection threshold is surpassed.

Analytical Detection Methodologies

Accurate quantification of 2-MIB and Geosmin at sub-ng/L levels is critical for effective water quality management. The standard analytical approach involves pre-concentration of the analytes from the water sample followed by instrumental analysis.

Standard Method 6040D outlines a common procedure using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: SPME-GC-MS Analysis
  • Sample Preparation: A water sample (typically 10 mL) is placed in a 20 mL headspace vial. To increase the volatility of the analytes, a salt, such as sodium chloride (e.g., 2.5-3 g), is added to the sample.

  • SPME Extraction: The vial is heated (e.g., to 80°C) and agitated to promote the transfer of 2-MIB and Geosmin from the aqueous phase to the headspace. An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/Carboxen/PDMS) is exposed to the headspace for a set time (e.g., 20 minutes) to adsorb the analytes.

  • Thermal Desorption and GC Injection: The SPME fiber is withdrawn and inserted into the heated injection port (e.g., 250°C) of a gas chromatograph. The high temperature desorbs the analytes from the fiber onto the GC column.

  • GC Separation: The analytes are separated on a capillary column (e.g., HP-5MS) based on their boiling points and interaction with the column's stationary phase.

  • MS Detection: As the compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected. For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode or Single Ion Monitoring (SIM) mode on a single quadrupole MS is used.

    • Commonly Monitored Ions (SIM): For 2-MIB, the primary ion is often m/z 95; for Geosmin, it is m/z 112.

Visualization of Analytical Workflow

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction SPME Headspace Extraction cluster_analysis Instrumental Analysis Sample 10 mL Water Sample in 20 mL Vial Salt Add NaCl (e.g., 3g) Sample->Salt Heat Heat & Agitate (e.g., 80°C) Salt->Heat Expose Expose SPME Fiber (20 min) Heat->Expose Desorb Thermal Desorption in GC Inlet (250°C) Expose->Desorb GC GC Separation (HP-5MS column) Desorb->GC MS MS/MS Detection (MRM Mode) GC->MS Result Data Analysis & Quantification (ppt) MS->Result

Caption: Workflow for the analysis of 2-MIB and Geosmin using SPME-GC-MS.

Method Performance

Advanced techniques like GC-MS/MS have significantly improved detection limits, allowing for quantification at sub-part-per-trillion levels, which is often necessary to stay below the human odor threshold.

MethodAnalyteMethod Detection Limit (MDL) (ng/L)
SPME-GC-MS (SIM) 2-MIB~4.12
Geosmin~3.60
SPME-GC-MS/MS (MRM) 2-MIB0.134
Geosmin0.094

Table 2: Comparison of detection limits for different analytical methods. Data sourced from.

Treatment and Removal in Water Facilities

Conventional water treatment processes such as coagulation, sedimentation, and chlorination are largely ineffective at removing 2-MIB and Geosmin. Their chemical stability and low concentration make them challenging to remove. Therefore, water utilities must often employ advanced treatment processes.

Key Treatment Strategies
  • Adsorption with Activated Carbon: This is a widely used and effective method.

    • Powdered Activated Carbon (PAC): PAC is added to the water, where it adsorbs the taste and odor compounds. The carbon is then removed during the coagulation and sedimentation stages. PAC is effective for seasonal or episodic events, but its performance can be reduced by competition from dissolved organic carbon for adsorption sites.

    • Granular Activated Carbon (GAC): GAC is used in filter beds, where it adsorbs contaminants as water passes through. GAC filters can also support biological activity (becoming "biological activated carbon" or BAC), which further enhances the removal of these compounds through biodegradation.

  • Oxidation: Strong oxidants can break down the chemical structures of 2-MIB and Geosmin.

    • Ozone (O₃): Ozonation is highly effective at destroying both compounds. Ozone directly attacks the molecules, breaking them into smaller, less odorous compounds. The combination of ozonation followed by biofiltration is a particularly robust treatment strategy.

    • Potassium Permanganate (KMnO₄): Can be effective but is generally less potent than ozone for these specific compounds.

    • Chlorine (Cl₂): Standard chlorination is not effective and can, in some cases, create other disinfection byproducts.

  • Biofiltration: Using filters with established microbial communities (biofilters) can effectively remove 2-MIB and Geosmin through biodegradation. This is often used after an initial oxidation step, which can make the compounds more biodegradable.

Visualization of Treatment Decision Logic

Treatment_Decision_Tree start T&O Event Detected (> 5 ng/L) freq Is the event seasonal/infrequent? start->freq pac Implement PAC Dosing freq->pac Yes gac Consider GAC / BAC Filter Installation freq->gac No (Chronic) intensity Is the concentration very high (>50 ng/L)? pac->intensity end T&O Below Threshold gac->end ozone Utilize Advanced Oxidation (Ozone + Biofiltration) intensity->ozone Yes monitor Optimize PAC dose & Monitor effluent intensity->monitor No ozone->end monitor->end

Caption: A simplified decision tree for selecting T&O treatment strategies.

Health and Regulatory Standards

A critical point of communication for water utilities is that the presence of 2-MIB and Geosmin is an aesthetic issue, not a direct public health threat. There is no evidence to suggest they are harmful at the extremely low concentrations found in drinking water.

Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have not established mandatory, health-based Maximum Contaminant Levels (MCLs) for these compounds. Instead, they are listed under the Secondary Maximum Contaminant Levels (SMCLs), which are non-enforceable guidelines related to aesthetic qualities like taste, odor, and color. However, some states or other jurisdictions may have adopted their own enforceable standards or action levels to ensure consumer satisfaction.

Conclusion

2-Methylisoborneol and Geosmin represent a significant and persistent challenge for drinking water facilities worldwide. Despite their structural differences, they share common biological sources, are triggered by similar environmental conditions, and are detectable by consumers at exceptionally low concentrations. Their resistance to conventional treatment necessitates the use of advanced and often costly technologies, such as activated carbon adsorption and ozonation.

Effective management requires a multi-pronged approach: proactive monitoring of source water for potential bloom-forming cyanobacteria, utilization of highly sensitive analytical methods for early detection, and the implementation of robust, targeted treatment strategies. Continued research into the ecological triggers for their production and the optimization of removal technologies is essential for ensuring that drinking water remains not only safe but also aesthetically pleasing to the public.

References

  • Cobb County-Marietta Water Authority. (n.d.). Geosmin and Methyl-Isoborneol (MIB). Retrieved from [Link]

  • Pahila, J. R., & Yap, E. S. (2014). Establishment of sensory threshold levels of geosmin and 2-methylisoborneol for Filipinos. AACL Bioflux, 7(2), 94-102.
  • City of Bathurst. (n.d.). Understanding Geosmin in Our Drinking Water. Retrieved from [Link]

  • Jurek, A., Cravenor, K., & Pyron, L. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. EST Analytical. Retrieved from [Link]

  • LCGC International. (2008). Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. Retrieved from [Link]

  • City of Fort Worth. (n.d.). Geosmin - Frequently Asked Questions. Retrieved from [Link]

  • Westerhoff, P., et al. (2005). Removal of 2-methylisoborneol and geosmin in surface water treatment plants in Arizona. Water Quality Research Journal of Canada, 40(3), 327-338.
  • Ho, L., & Newcombe, G. (2004). Removal of MIB and geosmin in drinking water by biological activated carbon process.
  • Columbus Water Works. (n.d.). Musty or Earthy Taste and Odor in Your Drinking Water - Where Does it Come From? Retrieved from [Link]

  • Wikipedia. (2024). Geosmin. Retrieved from [Link]

  • ProQuest. (1995). The Relationship between Concentration and Sensory Properties of 2-Methylisoborneol and Geosmin in Drinking Water. Retrieved from [Link]

  • Safferman, R. S. (2011). Treatment of taste and odor causing compounds 2-methyl isoborneol and geosmin in drinking water: a critical review. PubMed, 21476334.
  • Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406.
  • IWA Publishing. (2022). Geosmin and 2-methylisoborneol removal in drinking water treatment. Retrieved from [Link]

  • Elhadi, S. L. N., et al. (2004).
  • RSC Publishing. (2012). *Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples

A Senior Application Scientist's Guide to the Validation of Immunoassays for the Rapid Detection of (+)-Fenchol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Small Molecule

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, more commonly known as (+)-Fenchol or D-Fenchyl alcohol, is a monoterpene alcohol utilized as a fragrance ingredient and investigated for its antifungal properties.[1] Its small molecular weight (154.25 g/mol ) and non-immunogenic nature present a significant analytical challenge.[2] While methods like gas chromatography (GC) are suitable for its analysis, they often require significant sample preparation and are not ideal for rapid screening.[3] An enzyme-linked immunosorbent assay (ELISA) offers a powerful alternative for high-throughput, rapid, and sensitive detection.

However, the development and validation of an ELISA for a small molecule, or "hapten," is a nuanced process. Unlike large protein antigens, haptens like (+)-Fenchol cannot elicit an immune response on their own.[4][5] They must first be conjugated to a larger carrier protein to become immunogenic, a critical first step in generating the specific antibodies that are the heart of the immunoassay.[4][5][6]

This guide provides a comprehensive framework for the validation of a competitive ELISA for (+)-Fenchol, grounded in the principles of bioanalytical method validation outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[7][8][9][10] It is designed for researchers, scientists, and drug development professionals who are either developing a novel assay or validating a commercial kit.

Section 1: The Competitive ELISA - The Method of Choice for Haptens

For small molecules like (+)-Fenchol, which have only a single epitope for antibody binding, the competitive ELISA format is the most suitable approach.[11][12][13][14] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[12][13]

The general workflow involves the following key steps:

  • Coating: A microplate is coated with a capture antibody specific to (+)-Fenchol.

  • Competition: The sample containing unknown amounts of (+)-Fenchol is added to the wells along with a fixed amount of enzyme-conjugated (+)-Fenchol (e.g., Fenchol-HRP).

  • Incubation: The plate is incubated, allowing the free (+)-Fenchol from the sample and the Fenchol-HRP conjugate to compete for binding to the coated antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate (like TMB) is added. The HRP enzyme bound to the plate catalyzes a color change.

  • Detection: The absorbance is read using a microplate reader. A lower absorbance value indicates a higher concentration of (+)-Fenchol in the sample.

Competitive ELISA Workflow Figure 1: Competitive ELISA Workflow for (+)-Fenchol cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Signal Generation A Microplate Well B Capture Antibody (Anti-Fenchol) A->B Immobilization E Antibody-Coated Well C Sample (+)-Fenchol (Free Analyte) C->E Competition for Binding Sites D Enzyme-Labeled Fenchol (Fenchol-HRP) D->E Competition for Binding Sites F High Sample Fenchol: Low Fenchol-HRP Binding G Low Sample Fenchol: High Fenchol-HRP Binding H Substrate (TMB) F->H Enzyme Reaction G->H Enzyme Reaction I Low Signal (Light Color) H->I J High Signal (Dark Color) H->J caption Workflow of a competitive ELISA for (+)-Fenchol.

Caption: Workflow of a competitive ELISA for (+)-Fenchol.

Section 2: The Validation Master Plan: A Framework for Trustworthiness

A robust validation process ensures that the developed assay is fit for its intended purpose.[10][15] The validation plan should be designed to test the key performance characteristics of the assay as recommended by ICH and FDA guidelines.[16][17][18][19][20]

The core validation parameters are:

  • Specificity & Cross-Reactivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Sensitivity (LOD & LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Precision: The closeness of agreement among a series of measurements.

  • Accuracy: The closeness of the mean test result to the true value.

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

  • Robustness & Stability: The capacity to remain unaffected by small, deliberate variations in method parameters and the stability of the analyte in a given matrix under specific conditions.

Validation_Process_Flow Figure 2: Logical Flow of Assay Validation cluster_Reagents Phase 1: Reagent Qualification cluster_AssayDev Phase 2: Assay Development cluster_Validation Phase 3: Performance Validation Hapten Hapten Synthesis ((+)-Fenchol Derivative) Conjugation Carrier Protein Conjugation (e.g., KLH/BSA) Hapten->Conjugation Antibody Antibody Production & Purification Conjugation->Antibody Checkerboard Checkerboard Titration (Ab & Conjugate Conc.) Antibody->Checkerboard Optimization Parameter Optimization (Incubation Time, Temp, pH) Checkerboard->Optimization Specificity Specificity & Cross-Reactivity Optimization->Specificity Sensitivity Sensitivity (LOD/LOQ) Specificity->Sensitivity Precision Precision (Intra/Inter-Assay) Sensitivity->Precision Accuracy Accuracy (Spike/Recovery) Precision->Accuracy Linearity Linearity & Range Accuracy->Linearity caption Logical flow of the validation process.

Caption: Logical flow of the validation process.

Section 3: Experimental Protocols for Core Validation Parameters

Specificity and Cross-Reactivity

Causality: This experiment is critical to ensure that the assay detects only (+)-Fenchol and not structurally similar molecules that might be present in the sample matrix. Lack of specificity can lead to false-positive results.[9][10]

Protocol:

  • Identify potential cross-reactants. For (+)-Fenchol, these would include stereoisomers like (-)-Fenchol, and related terpenes such as Borneol, Isoborneol, and Camphor.[21][22][23][24][25]

  • Prepare a standard curve for (+)-Fenchol (e.g., from 0.1 ng/mL to 100 ng/mL).

  • Prepare serial dilutions of each potential cross-reactant over a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL).

  • Run the ELISA with the (+)-Fenchol standards and the cross-reactant dilutions.

  • Calculate the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of (+)-Fenchol / IC50 of Cross-Reactant) x 100%

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: Determining the LOD and LOQ defines the lower limits of the assay's reliable performance. The LOD is the lowest concentration that can be distinguished from zero, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[10][20]

Protocol:

  • Prepare a series of low-concentration (+)-Fenchol standards near the expected bottom of the standard curve.

  • Prepare at least 10 replicates of a blank sample (zero analyte).

  • Run the ELISA on all samples.

  • LOD Calculation:

    • Calculate the mean and standard deviation (SD) of the blank sample replicates.

    • LOD = Mean of Blank + 3 * SD of Blank. Determine the concentration corresponding to this absorbance value from the standard curve.

  • LOQ Calculation:

    • LOQ = Mean of Blank + 10 * SD of Blank. Determine the concentration corresponding to this absorbance value.

    • Alternatively, the LOQ can be defined as the lowest concentration on the standard curve that can be measured with a coefficient of variation (%CV) of <20%.

Precision: Intra- and Inter-Assay Variability

Causality: Precision measures the repeatability and reproducibility of the assay. High precision is essential for reliable sample analysis and comparison of results over time and between different experiments.[20]

Protocol:

  • Prepare three quality control (QC) samples at low, medium, and high concentrations within the assay's range.

  • Intra-Assay Precision (Repeatability):

    • Analyze at least 10 replicates of each QC sample on the same plate in a single run.

    • Calculate the mean, SD, and %CV for each QC level.

    • Acceptance Criterion: %CV ≤ 15%.

  • Inter-Assay Precision (Intermediate Precision):

    • Analyze 3-5 replicates of each QC sample on different days, by different analysts, or with different lots of reagents.

    • Calculate the overall mean, SD, and %CV for each QC level across all runs.

    • Acceptance Criterion: %CV ≤ 20%.

Accuracy: Spike and Recovery

Causality: Accuracy determines how close the measured value is to the true value. The spike and recovery method assesses the influence of the sample matrix (e.g., perfume base, water, plasma) on the assay's ability to quantify the analyte. Matrix effects can cause under- or over-estimation of the true concentration.

Protocol:

  • Obtain representative blank matrix samples (confirmed to have no endogenous (+)-Fenchol).

  • Spike the blank matrix with known concentrations of (+)-Fenchol (low, medium, and high QC levels).

  • Analyze the spiked and unspiked matrix samples using the ELISA.

  • Calculate the percent recovery using the formula: % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration x 100%

  • Acceptance Criterion: 80-120% recovery.

Section 4: Comparative Analysis of Hypothetical Assay Performance

To illustrate the importance of these validation parameters, the table below compares the performance of two hypothetical ELISA kits. "Kit A" represents a well-validated, high-performance assay, while "Kit B" is a less optimized alternative.

Validation Parameter Kit A (High Performance) Kit B (Sub-Optimal) Implication for Researchers
Specificity Cross-reactivity with (-)-Fenchol: <1%Cross-reactivity with Borneol: <0.1%Cross-reactivity with (-)-Fenchol: 15%Cross-reactivity with Borneol: 5%Kit B may overestimate (+)-Fenchol levels if related compounds are present in the sample. Results from Kit B are less trustworthy.
Sensitivity (LOQ) 0.5 ng/mL5.0 ng/mLKit A is 10-fold more sensitive, allowing for the detection of trace amounts of the analyte. Kit B is unsuitable for low-level detection.
Precision (%CV) Intra-Assay: <10%Inter-Assay: <15%Intra-Assay: <20%Inter-Assay: >25%Kit A provides highly consistent and reproducible data. The high variability of Kit B makes it difficult to obtain reliable results.
Accuracy (% Recovery) 85-115% in target matrix60-140% in target matrixKit A provides accurate quantification, free from significant matrix effects. Kit B's results are heavily influenced by the sample matrix.

Conclusion

The validation of an ELISA kit for a small molecule like (+)-Fenchol is a rigorous but essential process. It is not merely a quality control checklist but a scientific investigation to define the capabilities and limitations of an analytical method. By systematically evaluating specificity, sensitivity, precision, and accuracy according to established guidelines, researchers can ensure that their data is reliable, reproducible, and fit for purpose. Choosing or developing an assay based on a thorough validation package, as exemplified by the "Kit A" profile, is paramount for generating data with the highest degree of scientific integrity.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • Gobi, M., et al. (2004, January 15). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pinar, A., et al. (2018, November 14). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. MDPI. [Link]

  • Aptamer Group. Anti-hapten Antibody Problems. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NorthEast BioLab. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]

  • ResearchGate. Assay principle of the combined competitive micro-ELISA for detecting.... [Link]

  • MBL Life Science. The principle and method of ELISA. [Link]

  • Texila International Journal. Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environment. [Link]

  • Texila International Journal. (2018, June 15). Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environ. [Link]

  • NextSDS. (1S)-EXO-1,2,7,7-TETRAMETHYLBICYCLO[2.2.1]HEPTAN-2-OL — Chemical Substance Information. [Link]

  • NIST WebBook. Fenchol. [Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • NIST WebBook. Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)-. [Link]

  • PubChem. (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. [Link]

  • NIST WebBook. exo-2,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. [Link]

  • NIST WebBook. Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-. [Link]

  • PubChem. (+)-Fenchol. [Link]

Sources

Comparing adsorption capacities of biochar versus activated carbon for (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Adsorption Dynamics of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL: Biochar vs. Activated Carbon

Executive Summary

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, universally known in environmental chemistry as 2-Methylisoborneol (2-MIB)[1], is a highly potent bicyclic monoterpene derivative responsible for severe earthy-musty taste and odor (T&O) issues in water supplies. With a human odor threshold as low as 10 ng/L, its complete removal is a critical objective for water treatment professionals. This guide provides an objective, data-driven comparison of the two primary carbonaceous adsorbents used for 2-MIB remediation: Activated Carbon (AC) and Biochar (BC).

Mechanistic Causality: The Physics of 2-MIB Adsorption

When designing an adsorption matrix for 2-MIB, application scientists must look beyond bulk surface area (BET). The true driver of adsorption capacity is the synergistic effect of highly specific micropore volume and surface hydrophobicity.

  • Size Exclusion & Micropore Filling: 2-MIB has a kinetic diameter of approximately 0.6 nm[2]. According to the pore-filling mechanism, the optimal pore size for adsorption is 1.5 to 2 times the adsorbate's kinetic diameter[3]. Therefore, micropores strictly in the 0.9–1.2 nm range act as the critical active sites[2]. Mesopores (>2 nm) merely serve as diffusion conduits and do not contribute significantly to the final adsorption capacity.

  • Hydrophobic Partitioning: 2-MIB is a highly hydrophobic molecule (log Kow = 3.31)[3]. If a carbon surface is rich in oxygen-containing functional groups (e.g., carboxyls, hydroxyls), water molecules will preferentially adsorb via hydrogen bonding, forming water clusters that sterically block the micropore entrances. Consequently, highly hydrophobic carbons—such as 3 or thermally reduced carbons—exhibit vastly superior 2-MIB adsorption capacities by eliminating competitive water adsorption[2],[3].

Adsorption_Mechanism A 2-MIB Molecule (Kinetic Dia: ~0.6 nm) E Size Exclusion & Pore Filling A->E B Adsorbent Surface Chemistry D Hydrophobic Partitioning (Low O-content) B->D C Micropore Network (0.9 - 1.2 nm) C->E F High Adsorption Capacity D->F E->F

Mechanistic pathways driving 2-MIB adsorption via pore filling and hydrophobicity.

Comparative Performance Data

Activated carbon remains the industry standard due to its highly developed microporous structure[2]. Powdered Activated Carbon (PAC) and Coconut Shell Carbon (CSC) consistently outperform raw biochar[3]. While biochar offers a sustainable, low-cost alternative with a lower carbon footprint[4], raw biochar lacks the necessary microporosity for effective 2-MIB removal[5]. However, engineered biochars (e.g., KOH-activated or N-doped) can achieve micropore volumes that rival commercial PAC.

Adsorbent MaterialPrecursor / TreatmentMicropore Vol (<2 nm)O-Content (%)2-MIB Adsorption CapacityMechanism Dominance
Powdered Activated Carbon (PAC) Coal-based (Standard)0.25 – 0.45 cm³/g8 – 12%15 – 25 μg/gStandard pore filling
Hydrophobic Porous Carbon (HPC) PAC (Fe-catalyzed thermal)~0.40 cm³/g< 5%45 – 75 μg/gEnhanced hydrophobic partitioning
Raw Biochar Wood / Agricultural< 0.10 cm³/g15 – 25%< 5 μg/gLimited surface adsorption
Engineered Biochar KOH Activated / N-doped0.30 – 0.45 cm³/g5 – 10%20 – 40 μg/gMicropore filling & π-π EDA

Data synthesized from recent comparative isotherm studies evaluating odorant removal[2],[5],[3].

Self-Validating Experimental Protocol for 2-MIB Isotherms

Because 2-MIB is highly volatile and analyzed at ultra-trace levels, standard batch adsorption protocols are prone to false positives (attributing volatilization losses to actual adsorption). This protocol utilizes Solid-Phase Microextraction (SPME) coupled with GC/MS to ensure a closed, self-validating mass balance[2].

Step-by-Step Methodology:

  • Adsorbent Preparation: Dry the activated carbon and biochar samples at 105°C for 24 hours to eliminate moisture that could prematurely occupy binding sites.

  • Matrix Spiking: Prepare a 500 ng/L 2-MIB solution in ultrapure water, buffered to pH 7.0 using a 10 mM phosphate buffer. Causality: pH stabilization prevents structural changes to the carbon's surface charge, isolating the pore-filling variable.

  • Batch Equilibration: Dispense 500 mL of the spiked solution into amber glass bottles. Add varying adsorbent doses (e.g., 5, 10, 20, 40 mg/L). Seal immediately with PTFE-lined caps. Causality: PTFE prevents the volatile 2-MIB from partitioning into the cap material. Agitate at 150 rpm in a thermostatic shaker at 25°C for 24 hours to ensure equilibrium[2].

  • Phase Separation: Extract aliquots using a glass syringe and filter through a 0.22 μm PTFE membrane. Critical Step: Discard the first 2 mL of filtrate to saturate any non-specific binding sites on the membrane itself.

  • SPME-GC/MS Quantification: Transfer 10 mL of the filtrate to a 20 mL headspace vial containing 3 g of NaCl (to drive the "salting out" effect, pushing 2-MIB into the headspace). Extract using a DVB/CAR/PDMS SPME fiber at 60°C for 30 minutes, followed by thermal desorption in the GC inlet at 250°C. Quantify using Selected Ion Monitoring (SIM) at m/z 95 and 107[2].

Experimental_Workflow S1 Adsorbent Preparation (105°C, 24h) S3 Isotherm Shaking (25°C, 24h) S1->S3 S2 2-MIB Spiking (500 ng/L, pH 7) S2->S3 S4 SPME Extraction (DVB/CAR/PDMS) S3->S4 S5 GC/MS Analysis (SIM Mode) S4->S5

Self-validating experimental workflow for trace 2-MIB quantification using SPME-GC/MS.

Conclusion

For immediate, high-capacity removal of 2-MIB, highly microporous and hydrophobic Activated Carbons (particularly coconut shell-derived or thermally reduced PACs) remain the superior choice. While raw biochar is ineffective for this specific application due to its lack of 0.9–1.2 nm micropores, heavily engineered biochars present a promising, sustainable alternative for the future of water remediation.

References

  • Title: Enhancing the Adsorption Performance of 2-Methylisoborneol by Activated Carbon by Promoting Hydrophobic Effects Source:ACS ES&T Water URL
  • Title: Adsorption of Algal-Derived 2-Methylisoborneol (MIB) and Dimethyl Disulfide (DMDS)
  • Title: Understanding the properties of activated carbon and biochar for the adsorption and removal of cyanotoxins: a systematic review Source:SciELO URL
  • Title: Environmental Comparison of Biochar and Activated Carbon for Tertiary Wastewater Treatment Source:ACS Publications URL
  • Title: KNApSAcK Metabolite Information - C00011026 (exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol)

Sources

Inter-laboratory validation of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL quantification methods

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation Guide: Advanced Quantification Methods for (1S)-Exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-OL

Executive Summary

The trace quantification of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol, commonly known as 2-Methylisoborneol (2-MIB), presents a significant analytical challenge due to its extreme volatility, susceptibility to thermal degradation, and ultra-low human detection thresholds (1–10 ng/L)[1]. For researchers and analytical scientists, selecting a robust quantification method is critical. This guide objectively evaluates legacy extraction methodologies against the gold-standard Stable Isotope Dilution Method (SIDM) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating framework for inter-laboratory reproducibility.

Mechanistic Challenges in 2-MIB Quantification

Before comparing methodologies, it is crucial to understand the physicochemical barriers that cause inter-laboratory discrepancies in 2-MIB quantification:

  • Thermal Dehydration: Legacy Purge-and-Trap (P&T) methods often suffer from poor day-to-day precision (up to 20.96% RSD). The causality behind this variance is the thermal instability of 2-MIB; at purge temperatures of 40°C and higher, 2-MIB actively dehydrates into 2-methyl-2-bornene, artificially lowering recovery rates[2].

  • Matrix Suppression: In complex biological matrices (e.g., tissue homogenates or heavily organic aqueous samples), variable proximate compositions alter the vapor pressure and partitioning coefficients of 2-MIB. Direct HS-SPME without isotopic correction can result in severe matrix suppression, yielding recoveries as low as 3%[3].

  • Isotopic Fragmentation Overlap: When using deuterated internal standards (e.g., 2-MIB-d3), the isotopic label is lost upon electron impact fragmentation, resulting in an identical base peak (m/z 95) for both the native and deuterated compounds. Consequently, analysts must rely on the less intense molecular ions for differentiation[3].

Comparative Analysis of Analytical Alternatives

To establish a benchmark for inter-laboratory validation, we must compare the performance of current analytical alternatives.

  • Purge-and-Trap (P&T) GC-MS: While capable of achieving a Limit of Detection (LOD) of 5 ng/L, P&T is fundamentally limited by the aforementioned dehydration of 2-MIB[2]. It is suitable for clean aqueous matrices but fails inter-laboratory validation standards when applied to complex samples due to thermal degradation artifacts.

  • Stir Bar Sorptive Extraction (SBSE) GC-MS: SBSE utilizes a solventless extraction technique that provides exceptional sensitivity, achieving LODs as low as 0.87 ng/L and excellent linearity (0.5–20 ng/L)[4]. However, the extraction kinetics require prolonged equilibrium times, making it less ideal for high-throughput laboratories.

  • Direct HS-SPME GC-MS: A highly automatable approach, but highly vulnerable to matrix effects. Without internal calibration, sample-to-sample recovery deviations make it unreliable for heterogeneous biological samples[3].

  • SIDM-HS-SPME GC-MS (Recommended): By routinely spiking samples with known quantities of deuterium-labeled 2-MIB (2-MIB-d3), this method implements a self-validating system. The internal standard corrects for any matrix-induced recovery deviations, achieving up to 106% recovery even in highly complex matrices[3].

Quantitative Performance Matrix
Analytical MethodologyTarget MatrixLOD (ng/L)Mean Recovery (%)Inter-Day Precision (RSD %)Primary Mechanistic Limitation
P&T GC-MS Clean Water5.0104.220.96Thermal dehydration to 2-methyl-2-bornene[2]
SBSE GC-MS Water0.87>90.0<10.0Extended thermodynamic equilibrium times[4]
Direct HS-SPME Biological5.5~3.0>25.0Severe matrix suppression[3]
SIDM-HS-SPME Complex/Bio1.0106.0<5.0Requires use of lower-intensity molecular ions[3]

Self-Validating Protocol: SIDM-HS-SPME-GC-MS

To ensure strict E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system . By introducing the 2-MIB-d3 isotope prior to extraction, any matrix suppression or fiber competition affects the native analyte and the isotope equally. The final quantification relies on their ratio, automatically neutralizing experimental variables.

G cluster_0 Self-Validating SIDM Extraction Workflow cluster_1 Quantification & Validation N1 1. Matrix Sampling (Water/Tissue) N2 2. Isotope Spiking (2-MIB-d3 Addition) N1->N2 N3 3. Salting Out & Heat (NaCl + 60°C) N2->N3 N4 4. HS-SPME (PDMS/DVB Fiber) N3->N4 N5 5. GC Separation (HP-5MS, H2 Carrier) N4->N5 N6 6. MS (SIM) Detection (m/z 95, 168, 171) N5->N6 N7 7. Ratio Calculation (Self-Correcting Data) N6->N7

Workflow of self-validating SIDM-HS-SPME-GC-MS for 2-MIB quantification.

Step-by-Step Methodology

1. Sample Preparation & Isotopic Spiking

  • Action: Aliquot 10 mL of the sample into a 20 mL headspace vial. Add 3.0 g of NaCl. Spike the sample with a precise volume of 2-MIB-d3 internal standard to achieve a final IS concentration of 10 ng/L.

  • Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the non-polar 2-MIB in the aqueous phase and driving it into the headspace, thereby increasing the extraction yield.

2. Headspace Equilibration

  • Action: Seal the vial with a PTFE-lined septum. Incubate at 60°C for 10 minutes with orbital agitation (500 rpm).

  • Causality: 60°C provides the optimal thermodynamic balance. Higher temperatures risk thermal degradation[2], while lower temperatures fail to achieve sufficient vapor pressure for trace detection.

3. Solid-Phase Microextraction (SPME)

  • Action: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber to the headspace for 20 minutes at 60°C.

  • Causality: The mixed-phase PDMS/DVB fiber is explicitly chosen because the DVB polymer structure provides superior affinity and surface area for trapping semi-volatile bicyclic alcohols compared to pure PDMS.

4. GC Separation

  • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Consider using Hydrogen (H2) as the carrier gas instead of Helium.

  • Causality: Utilizing H2 significantly enhances chromatographic separation by exploiting a higher linear gas velocity, leading to reduced separation times and sharper peak shapes[1].

5. MS Detection & Data Validation

  • Action: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 95 (common base peak), m/z 168 (molecular ion for native 2-MIB), and m/z 171 (molecular ion for 2-MIB-d3).

  • Causality: Because the isotopic label in 2-MIB-d3 is lost during fragmentation (creating identical m/z 95 peaks), the molecular ions (m/z 168 and 171) must be used for accurate quantification[3]. Calculate the final concentration by plotting the peak area ratio (168/171) against a multi-point calibration curve.

References

  • Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap. Hilaris Publisher. 2

  • Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • Determination of 2-methylisoborneol and geosmin in water by gas chromatography-mass spectrometry using stir bar sorptive extraction. ResearchGate. 4

  • Rapid Detection of Geosmin and 2-Methylisoborneol in Drinking Water. University of Liverpool Repository.1

Sources

Gas chromatography vs liquid chromatography for (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL analysis

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: Gas Chromatography vs. Liquid Chromatography for (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL Analysis

Introduction

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, universally known in the environmental and analytical sectors as 2-Methylisoborneol (2-MIB), is a potent secondary metabolite produced by cyanobacteria and actinomycetes[1]. It is infamous for imparting an earthy, musty off-flavor to drinking water, aquaculture products, and wines[1]. Because the human olfactory system can detect 2-MIB at trace concentrations as low as 5 to 10 ng/L (parts-per-trillion)[2], analytical methods must be exceptionally sensitive.

Mechanistic Causality: Why Chromatography Choice Matters

As an Application Scientist, I evaluate analytical platforms not just by their specifications, but by how the analyte's fundamental physicochemical properties dictate the workflow.

  • Volatility and Partitioning: 2-MIB is a semi-volatile bicyclic tertiary alcohol. Its relatively high vapor pressure and hydrophobicity make it an ideal candidate for headspace extraction techniques. This inherently favors Gas Chromatography (GC), where the analyte readily partitions from the aqueous phase into the headspace[3].

  • Ionization Dynamics: 2-MIB lacks conjugated pi-systems (rendering UV detection useless) and lacks strongly acidic or basic functional groups. In Liquid Chromatography-Mass Spectrometry (LC-MS), standard Electrospray Ionization (ESI) struggles to ionize 2-MIB efficiently. Instead, Atmospheric Pressure Chemical Ionization (APCI) must be employed to force ionization via corona discharge [4]. Conversely, the Electron Impact (EI) ionization used in GC-MS effortlessly fragments the bicyclic structure, yielding highly abundant and stable product ions (e.g., m/z 95)[5].

GC-MS/MS vs. LC-APCI-MS: The Core Comparison

While GC-MS/MS remains the undisputed gold standard for 2-MIB analysis due to its superior sensitivity and minimal matrix interference [6], LC-APCI-MS has emerged as a niche alternative. LC-MS is particularly useful in marine aquaculture monitoring, where aerosolized high-salinity matrices can foul GC inlets, or when laboratories need to simultaneously screen for non-volatile cyanotoxins [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems. By incorporating an isotopically labeled internal standard (2-MIB-d3) prior to extraction, any deviation in the absolute peak area of the internal standard instantly flags matrix suppression or extraction failure, preventing false negatives without requiring external post-run analysis.

Protocol A: HS-SPME-GC-MS/MS (The Gold Standard)

This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) with an Arrow fiber, which provides a larger phase volume than traditional fibers, drastically improving the phase ratio and recovery [6].

  • Sample Preparation: Transfer 10 mL of the aqueous sample into a 20 mL headspace vial. Add 3.0 g of high-purity NaCl to induce a "salting-out" effect, driving the semi-volatile 2-MIB into the headspace. Spike with 10 ng/L of 2-MIB-d3 (Internal Standard).

  • Extraction: Expose a DVB/Carbon WR/PDMS SPME Arrow fiber to the headspace. Incubate at 60°C for 20 minutes with orbital agitation (250 rpm) to reach thermodynamic equilibrium.

  • Desorption: Retract the fiber and inject it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

  • Separation: Route the analyte through a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: 40°C (hold 2 min), ramp at 10°C/min to 250°C.

  • Detection: Utilize EI-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantify using the transition m/z 95 → 79. The 2-MIB-d3 IS is monitored at m/z 98 → 82.

Protocol B: SBSE-LC-APCI-MS (The Alternative)

Developed for complex matrices where GC is unsuitable, this method relies on Stir Bar Sorptive Extraction (SBSE) followed by LC-APCI-MS [4].

  • Sample Preparation: Place 50 mL of the sample into a sealed flask. Spike with 10 ng/L of 2-MIB-d3.

  • Extraction: Introduce a PDMS-coated magnetic stir bar. Stir at 1000 rpm for 120 minutes at room temperature. The exhaustive extraction compensates for LC's inherently lower sensitivity for this molecule.

  • Desorption: Remove the stir bar, rinse with ultrapure water, and place it in a microvial containing 200 µL of Acetonitrile/Methanol (50:50 v/v). Sonicate for 30 minutes to back-extract the analyte.

  • Separation: Inject 20 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm). Elute using a gradient of Water and Acetonitrile (flow rate: 0.4 mL/min).

  • Detection: Operate the MS in APCI positive ion mode. Because the tertiary alcohol rapidly loses water during ionization, monitor the[M+H-H2O]+ pseudo-molecular ion at m/z 151.

Quantitative Performance Matrix

The following table summarizes the empirical performance of both platforms based on established literature [3][4].

Analytical ParameterGC-EI-MS/MS (HS-SPME Arrow)LC-APCI-MS (SBSE)
Limit of Detection (LOD) < 1.0 ng/L (ppt)~6.0 ng/L (ppt)
Linear Dynamic Range 1.0 – 100 ng/L10 – 500 ng/L
Sample Volume Required 10 mL50 mL
Extraction Time 20 minutes120 minutes
Matrix Interference Low (Headspace isolation)Moderate (Liquid desorption)
Ionization Mechanism Electron Impact (70 eV)APCI (Positive, Water Loss)

Workflow Visualization

G cluster_GC GC-MS/MS Workflow (Gold Standard) cluster_LC LC-APCI-MS Workflow (Alternative) Start Water Sample Matrix Target: (1S)-Exo-2-MIB Prep_GC HS-SPME Extraction (60°C, NaCl, 20 min) Start->Prep_GC Prep_LC Stir Bar Sorptive Extraction (Room Temp, 120 min) Start->Prep_LC Desorb_GC Thermal Desorption (GC Inlet, 250°C) Prep_GC->Desorb_GC Sep_GC Gas Chromatography (DB-5MS, Temp Gradient) Desorb_GC->Sep_GC Detect_GC EI-MS/MS Detection (MRM: 95 -> 79, LOD < 1 ppt) Sep_GC->Detect_GC Desorb_LC Liquid Desorption (ACN/MeOH, Sonication) Prep_LC->Desorb_LC Sep_LC Liquid Chromatography (C18, Reversed-Phase) Desorb_LC->Sep_LC Detect_LC APCI-MS Detection ([M+H-H2O]+, LOD ~ 6 ppt) Sep_LC->Detect_LC

Figure 1: Comparative workflows for 2-MIB extraction and detection via GC-MS/MS and LC-APCI-MS.

Conclusion

For routine, high-throughput analysis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, GC-MS/MS paired with HS-SPME is unequivocally the superior choice. It exploits the analyte's natural volatility, requires minimal sample preparation, and easily achieves the sub-ppt detection limits required by regulatory bodies. LC-APCI-MS should be reserved strictly for specialized applications, such as marine aquaculture monitoring, where avoiding salt-induced GC maintenance outweighs the longer extraction times and slightly higher detection limits.

References

  • Bedner, M., & Saito, K. (2020). Development of an LC-APCI-MS Method for Determining Off-Flavor Compounds and its Application Towards Marine Recirculating Aquaculture System Monitoring. Journal of Chromatography A.[Link]

  • Shimadzu Corporation. (n.d.). Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Shimadzu Application News.[Link]

  • Restek Corporation. (2025). Analysis of Volatile Organic Compounds and Odorants in Drinking Water via HS-SPME Arrow-GC-MS. Restek Resource Hub. [Link]

  • Nakamura, S., et al. (2001). Determination of 2-methylisoborneol and geosmin in water by gas chromatography-mass spectrometry using stir bar sorptive extraction. Journal of Separation Science.[Link]

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Validation of predictive models for (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL outbreaks in reservoirs

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Predictive Models for (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL Outbreaks in Reservoirs: A Comparative Guide

As a Senior Application Scientist specializing in water quality and analytical chemistry, I frequently encounter utilities and environmental agencies reacting to taste-and-odor (T&O) episodes rather than preventing them. The compound (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, universally known as 2-Methylisoborneol (2-MIB), is a volatile secondary metabolite produced primarily by cyanobacteria (such as Pseudanabaena and Planktothrix) and actinobacteria[1],[2].

Because the human olfactory system can detect 2-MIB at ultra-trace levels (5–10 ng/L)[1], even minor reservoir outbreaks lead to severe consumer distrust. Furthermore, 2-MIB is recalcitrant to conventional water treatment, necessitating costly advanced oxidation (ozone) or granular activated carbon (GAC)[1],[2]. To shift from reactive treatment to proactive management, the validation of robust predictive models is essential. This guide objectively compares the leading predictive architectures and provides a self-validating experimental protocol for field implementation.

The Mechanistic Basis of 2-MIB Outbreaks

To build a predictive model, we must first understand the causality of the outbreak. 2-MIB is not produced at a constant rate; it is a stress-response and growth-phase metabolite. High-resolution monitoring reveals that 2-MIB production typically occurs in the epilimnion (the upper layer of a stratified reservoir)[3]. The primary environmental triggers include surface water temperatures exceeding 22°C, the relaxation of phosphorus limitations, and extended water detention times[4].

When these conditions are met, cyanobacterial populations proliferate. However, chemical detection of 2-MIB via GC-MS only identifies the phenotypic result. By the time 2-MIB accumulates to 10 ng/L, the outbreak is already underway. Modern predictive models must integrate genotypic potential—specifically, the abundance of the 2-MIB synthase gene—to forecast outbreaks before they peak[2].

G A Environmental Triggers (Temp >22°C, P-limitation) B Cyanobacteria Growth (e.g., Pseudanabaena sp.) A->B C 2-MIB Synthase Gene Expression B->C D 2-MIB Accumulation (>10 ng/L) C->D E Reservoir T&O Outbreak D->E

Fig 1. Environmental triggers leading to 2-MIB biosynthesis and subsequent taste-and-odor outbreaks.

Architectural Comparison of Predictive Models

Selecting the correct model architecture depends on the reservoir's spatial complexity and the depth of historical data available.

A. 3D Hydrodynamic-Ecological Models (e.g., ELCOM-CAEDYM) These models couple physical fluid dynamics with phytoplankton ecology. They are highly effective in shallow reservoirs where wind-driven mixing and thermal destratification dictate cyanobacterial distribution[1],[3].

  • The Science: By simulating spatial distribution, these models can predict exactly where in the reservoir the 2-MIB plume will occur.

  • The Limitation: They are computationally expensive and can overestimate T&O concentrations if non-producing cyanobacteria (e.g., Microcystis sp.) dominate the bloom[1].

B. Advanced Machine Learning (Cubist, Random Forest, SVM) Biological systems are inherently non-linear. Machine learning (ML) architectures, particularly rule-based regression trees like Cubist, excel at mapping the complex relationships between physiochemical inputs and cyanobacterial metabolites over long-term (e.g., 14-year) datasets[5].

  • The Science: Unlike standard algorithms, Cubist modeling is uniquely capable of predicting maxima concentrations of cyanobacteria and metabolites, which is the most critical metric for reservoir managers preparing for an outbreak[5].

C. Multiple Linear Regression (MLR) & Empirical Dynamic Modeling MLR relies on linear correlations between water quality parameters (pH, nitrogen, phosphorus) and 2-MIB levels.

  • The Science: It is computationally light and easy to deploy.

  • The Limitation: MLR consistently fails to accurately predict peak bloom events because it assumes a constant rate of change, which breaks down during exponential biological growth phases[2],[5].

Quantitative Performance Comparison

The following table summarizes the performance metrics of these models based on field-validated data from eutrophic drinking-water reservoirs.

Model ArchitectureCore MechanismKey AdvantagesLimitationsValidation Metrics (RMSE)
3D Hydrodynamic (ELCOM-CAEDYM) Couples physical mixing with phytoplankton population dynamics.High spatial resolution; accurately models thermal destratification.Computationally heavy; overestimates during non-producing blooms.5.6 – 24.2 ng/L[1]
Rule-Based ML (Cubist / RF) Non-linear regression trees based on historical physiochemical data.Excellent at predicting maxima concentrations and non-linear responses.Requires massive historical datasets (e.g., 10+ years) for training.< 10.0 ng/L[5]
Multiple Linear Regression (MLR) Linear correlation of water quality parameters (Temp, pH, Nutrients).Low computational cost; easy to deploy for baseline monitoring.Fails to predict peak bloom events due to rigid linear assumptions.> 25.0 ng/L (Poor peak fit)[5]

Self-Validating Experimental Protocol for Model Calibration

A predictive model is only as reliable as the data feeding it. To establish a self-validating system, physical, molecular, and chemical data must be triangulated. The inclusion of quantitative PCR (qPCR) data has proven to be the most effective method for predicting high T&O levels[2].

Phase 1: High-Resolution Data Acquisition

  • Spatial Sampling: Collect 1-liter water samples from the epilimnion (upper 5–10 m) where 2-MIB net production is highest[3].

  • Preservation: Immediately quench samples with sodium thiosulfate to halt biological degradation and store at 4°C in amber glass bottles to prevent photolysis.

Phase 2: Molecular & Chemical Quantification 3. Genotypic Profiling (qPCR): Filter 500 mL of the sample through a 0.22 µm polycarbonate membrane. Extract genomic DNA and perform qPCR using specific primers targeting the 2-MIB synthase gene. Causality note: Quantifying this gene provides a 7-to-14 day leading indicator of a T&O outbreak before the metabolite is synthesized[2]. 4. Phenotypic Profiling (SPME-GC-MS): Extract 2-MIB from the remaining water sample using Solid-Phase Microextraction (SPME). Quantify via Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard (e.g., 2-isobutyl-3-methoxypyrazine) to ensure accuracy down to a 1.0 ng/L limit of detection.

Phase 3: Model Calibration & Validation 5. Data Integration: Feed the continuous physiochemical sensor data (Temp, DO, pH), qPCR gene copy numbers, and GC-MS 2-MIB concentrations into the chosen model architecture. 6. Cross-Validation: Execute k-fold cross-validation. Calculate the Root Mean Square Error (RMSE) and Absolute Mean Error (AME) between the predicted 2-MIB concentrations and the empirical GC-MS data[1]. A self-validating model should maintain an RMSE of <10 ng/L during peak bloom events.

G A Data Acquisition (qPCR, GC-MS, Sensors) B Model Selection (3D Hydrodynamic vs. ML) A->B C Training & Calibration (Historical Datasets) B->C D Cross-Validation (K-fold Testing) C->D E Performance Metrics (RMSE, AME) D->E

Fig 2. Step-by-step validation workflow for assessing predictive models of 2-MIB outbreaks.

Conclusion

Relying on traditional linear regression or basic chemical monitoring is insufficient for modern reservoir management. By transitioning to advanced architectures like Cubist Machine Learning or ELCOM-CAEDYM, and grounding those models in rigorous, multi-omics experimental protocols (combining qPCR and GC-MS), scientists can accurately forecast (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL outbreaks. This proactive approach ensures water integrity and optimizes the deployment of expensive advanced treatment processes.

References

  • Chong, S., Lee, H., & An, K.-G. (2018). Predicting Taste and Odor Compounds in a Shallow Reservoir Using a Three–Dimensional Hydrodynamic Ecological Model. Water, 10(10), 1396. Available at:[Link]

  • Harris, T. D., & Graham, J. L. (2017). Predicting cyanobacterial abundance, microcystin, and geosmin in a eutrophic drinking-water reservoir using a 14-year dataset. Lake and Reservoir Management, 33(1), 32-48. Available at:[Link]

  • Goodling, P. (2021). Development of a predictive model for taste and odor episodes in regional drinking water reservoirs. Auburn University Electronic Theses and Dissertations. Available at:[Link]

  • Westerhoff, P., Rodriguez-Hernandez, M., Baker, L., & Sommerfeld, M. (2005). Seasonal occurrence and degradation of 2-methylisoborneol in water supply reservoirs. Water Research, 39(20), 4899-4912. Available at:[Link]

  • Japan Commission on Large Dams (JCOLD). (2015). Development of a prediction model used in measures for reducing mold odor in dam reservoirs. Available at:[Link]

Sources

A Comparative Guide to the Degradation of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL (Fenchol) under UV, Ozone, and Chlorine Treatments

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the degradation rates and underlying mechanisms of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, commonly known as Fenchol, when subjected to three prevalent advanced oxidation and disinfection processes: ultraviolet (UV) irradiation, ozonolysis, and chlorination. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the stability and transformation of this bicyclic monoterpenoid alcohol under various treatment conditions.

Introduction to Fenchol and its Degradation

Fenchol is a naturally occurring bicyclic monoterpenoid alcohol found in the essential oils of various plants.[1] Its rigid bicyclo[2.2.1]heptane framework and tertiary alcohol functional group dictate its chemical reactivity and, consequently, its persistence or degradation in different chemical environments. Understanding the degradation kinetics of Fenchol is crucial for applications ranging from flavor and fragrance stability to its fate as a potential environmental contaminant and its transformation during water treatment processes.

This guide will delve into the efficacy of UV, ozone, and chlorine treatments in degrading Fenchol. We will explore the reaction mechanisms, compare degradation rates based on available kinetic data, and provide detailed experimental protocols for researchers seeking to replicate or build upon these findings.

Comparative Analysis of Degradation Rates

The efficiency of each treatment method in degrading Fenchol varies significantly, primarily due to the different reactive species generated and their respective mechanisms of attack on the Fenchol molecule. The following table summarizes the available kinetic data for the reaction of Fenchol with the primary reactive species involved in each treatment.

TreatmentPrimary Reactive SpeciesRate Coefficient (at 298 K)Notes
UV (Advanced Oxidation) Hydroxyl Radical (•OH)(2.49 ± 0.30) x 10¹¹ cm³ molecule⁻¹ s⁻¹Data from gas-phase reactions, which is a good indicator for aqueous phase reactivity.[2]
Ozone Ozone (O₃)Estimated < 1 M⁻¹s⁻¹Direct reaction with saturated alcohols is very slow. The actual rate will depend on pH and the potential for indirect oxidation via hydroxyl radicals.
Chlorine Chlorine Atoms (Cl•) & Hypochlorous Acid (HOCl)(2.72 ± 0.13) x 10¹⁰ cm³ molecule⁻¹ s⁻¹ (for Cl•)The reaction with HOCl is expected to be slower than with chlorine radicals.[2]

Degradation Mechanisms and Pathways

The structural integrity of the bicyclo[2.2.1]heptane core of Fenchol makes it relatively resistant to ring-opening. Degradation is therefore anticipated to be initiated at the hydroxyl group or the adjacent carbon atoms.

UV Treatment (Advanced Oxidation via •OH)

Direct photolysis of saturated alcohols like Fenchol by UV light is generally inefficient due to the lack of a significant chromophore that absorbs UV radiation in the typical range (254 nm).[5] Therefore, effective UV treatment relies on the generation of highly reactive species, most commonly hydroxyl radicals (•OH), through processes like UV/H₂O₂.

The degradation is initiated by the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group (the α-carbon). This is the most energetically favorable position for radical attack. This initial step leads to the formation of a carbon-centered radical, which is then rapidly oxidized to form Fenchone , the corresponding ketone.[6][7]

Caption: Proposed degradation pathway of Fenchol under UV/•OH treatment.

Ozone Treatment

Ozone is a selective oxidant that primarily reacts with electron-rich moieties such as double bonds and activated aromatic systems. Saturated alcohols like Fenchol are generally unreactive towards ozone under neutral or acidic conditions.[3][4] The reaction rate is expected to be very low, making ozonolysis an inefficient method for Fenchol degradation.

At higher pH, ozone decomposition is accelerated, leading to the formation of hydroxyl radicals. In this scenario, the degradation would proceed via the same mechanism as the UV/H₂O₂ process, though the generation of •OH might be less efficient.

Chlorine Treatment

Chlorination is a widely used disinfection method that can also oxidize certain organic compounds. The primary reactive species in chlorination are hypochlorous acid (HOCl) and, under certain conditions (e.g., UV irradiation or the presence of radical initiators), highly reactive chlorine radicals (Cl•).

The reaction of Fenchol with chlorine is expected to proceed via two main pathways:

  • Radical-mediated oxidation: Chlorine radicals, if present, will readily abstract a hydrogen atom from the α-carbon, similar to hydroxyl radicals, leading to the formation of Fenchone.[2]

  • Direct oxidation by HOCl: Hypochlorous acid can also act as an oxidizing agent, though it is generally less reactive than chlorine radicals. This reaction would also likely lead to the formation of Fenchone.[8]

Given the bicyclic structure and the absence of activating groups, electrophilic substitution on the carbon skeleton is unlikely.

Experimental Protocols

To facilitate further research, the following are detailed, step-by-step methodologies for conducting degradation studies of Fenchol.

General Analytical Procedure for Fenchol Quantification

Accurate quantification of Fenchol is critical for determining degradation rates. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable method.

Sample Preparation:

  • Collect aqueous samples at specified time intervals from the reaction vessel.

  • Quench the reaction immediately. For UV/H₂O₂ and ozone, sodium thiosulfate can be used. For chlorine, ascorbic acid is an effective quenching agent.

  • Perform a liquid-liquid extraction of Fenchol from the aqueous matrix using a water-immiscible organic solvent such as dichloromethane or hexane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the sample to a known volume before GC-MS analysis.

GC-MS Parameters (Example):

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless mode at 250 °C.

  • Oven Program: Start at 60 °C, ramp to 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-300.

  • Quantification: Use an internal standard method for accurate quantification.

Alternatively, High-Performance Liquid Chromatography (HPLC) with UV detection can be used, although Fenchol's lack of a strong chromophore may necessitate derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD).[9][10]

Caption: General analytical workflow for Fenchol quantification.

Protocol 1: UV/H₂O₂ Degradation

This protocol outlines the degradation of Fenchol using a UV/hydrogen peroxide advanced oxidation process.

Materials:

  • Fenchol standard

  • Hydrogen peroxide (30%, analytical grade)

  • Ultrapure water

  • Photoreactor equipped with a low or medium-pressure mercury lamp (emitting at 254 nm)

  • Stirring plate and stir bar

  • Quartz reaction vessel

Procedure:

  • Prepare a stock solution of Fenchol in a suitable solvent (e.g., methanol) and spike it into ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).

  • Place the Fenchol solution in the quartz reaction vessel and add a stir bar.

  • Add a predetermined concentration of hydrogen peroxide (e.g., 50 mg/L).

  • Turn on the stirring plate to ensure the solution is well-mixed.

  • Turn on the UV lamp to initiate the photoreaction.

  • Collect samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in the collected samples as described in the analytical procedure.

  • Analyze the samples for Fenchol concentration using GC-MS.

Protocol 2: Ozonolysis

This protocol describes the degradation of Fenchol using ozone.

Materials:

  • Fenchol standard

  • Ozone generator

  • Gas washing bottle (for ozone delivery)

  • Reaction vessel with a gas inlet and outlet

  • Stirring plate and stir bar

  • Phosphate buffer solutions (for pH control)

Procedure:

  • Prepare a buffered aqueous solution of Fenchol at the desired pH.

  • Transfer the solution to the reaction vessel and add a stir bar.

  • Bubble a continuous stream of ozone gas at a known concentration and flow rate through the solution.

  • Ensure continuous stirring throughout the experiment.

  • Collect samples at various time points.

  • Immediately quench the reaction by purging with an inert gas (e.g., nitrogen) and adding a quenching agent like sodium thiosulfate.

  • Analyze the samples for Fenchol concentration.

Protocol 3: Chlorination

This protocol details the degradation of Fenchol by chlorination.

Materials:

  • Fenchol standard

  • Sodium hypochlorite (NaOCl) solution

  • Phosphate buffer solutions

  • Amber glass reaction vials with screw caps

  • Stirring plate and stir bars

Procedure:

  • Prepare a buffered aqueous solution of Fenchol in amber glass vials to prevent photodegradation.

  • Add a stir bar to each vial.

  • Initiate the reaction by adding a known concentration of sodium hypochlorite solution.

  • Seal the vials and place them on a stirring plate.

  • At predetermined time intervals, sacrifice a vial and quench the reaction with a stoichiometric excess of ascorbic acid.

  • Extract and analyze the samples for Fenchol concentration.

Conclusion

This comparative guide indicates that advanced oxidation processes involving hydroxyl radicals, such as UV/H₂O₂, are the most effective means of degrading Fenchol. Chlorination, particularly if chlorine radicals are generated, also shows potential for degradation. In contrast, direct ozonolysis is likely to be an inefficient method for Fenchol removal due to the saturated nature of the molecule.

The primary degradation product in oxidative treatments is expected to be Fenchone. Further research is warranted to fully elucidate the degradation kinetics of Fenchol under ozonolysis and direct UV photolysis and to identify any subsequent degradation byproducts. The experimental protocols provided herein offer a robust framework for conducting such investigations.

References

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A Comparative Guide to the Detection of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL: Cross-Validation of Sensor-Based Technologies Against Traditional GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, the precise and reliable detection of volatile organic compounds (VOCs) is paramount for applications ranging from pharmaceutical quality control to environmental monitoring. This guide provides an in-depth technical comparison of two distinct analytical paradigms for the detection of the monoterpenoid (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL: the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) and the rapidly emerging sensor-based technologies, often referred to as electronic noses (e-noses).

This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits, operational principles, and practical considerations of these two powerful analytical techniques. We will explore a hypothetical cross-validation study to objectively assess their performance, providing supporting experimental data and protocols.

Introduction to (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL and its Analytical Importance

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, a derivative of the bicyclic monoterpene family, is a compound of interest in various fields due to its structural similarity to well-known compounds like borneol and isoborneol. Its detection and quantification are crucial for applications such as the analysis of essential oils, flavor and fragrance profiling, and as a potential biomarker. The structural complexity and potential for isomeric variations of this molecule present a compelling case for evaluating the capabilities of different analytical platforms.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.[1] This combination has established GC-MS as the benchmark for the analysis of volatile and semi-volatile compounds.[2]

Principle of Operation

In GC-MS, a sample is first vaporized and injected into a gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. The separation of compounds is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.[3]

As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), which fragments the molecules into a predictable pattern of charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the confident identification of the compound by comparing it to spectral libraries.[3]

The Challenger: Sensor-Based Detection (Electronic Noses)

Electronic noses are devices designed to mimic the human olfactory system, utilizing an array of chemical sensors to detect and differentiate between complex odors.[4] These systems offer a holistic "fingerprint" of a sample's volatile composition rather than identifying individual compounds.[5] For the detection of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, which possesses a hydroxyl functional group, several sensor types are particularly relevant.

Sensor Technologies for Alcohol and Terpenoid Detection
  • Metal Oxide Semiconductor (MOS) Sensors: These are among the most common sensors used in electronic noses.[6] They operate based on a change in electrical resistance when the sensor surface interacts with VOCs.[7] For an alcohol like our target analyte, the hydroxyl group can interact with the metal oxide surface, leading to a measurable change in conductivity. The operating temperature of the sensor can be modulated to enhance selectivity for different compounds.[8]

  • Quartz Crystal Microbalance (QCM) Sensors: QCM sensors are extremely sensitive mass-based detectors.[9] They consist of a quartz crystal that resonates at a specific frequency. When the crystal is coated with a material that selectively absorbs the target analyte, the added mass causes a decrease in the resonance frequency, which can be precisely measured.[10] The choice of coating is critical for selectivity.

  • Electrochemical Sensors: These sensors operate by measuring the change in an electrical property (such as current or potential) that occurs when the target analyte undergoes a redox reaction at an electrode surface.[11] They can offer high sensitivity and are particularly well-suited for detecting electrochemically active compounds, including some alcohols.[2]

Head-to-Head Comparison: GC-MS vs. Sensor-Based Detection

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Sensor-Based Detection (Electronic Nose)
Principle Chromatographic separation followed by mass-based detection and identification.Array of cross-reactive sensors generating a pattern or "fingerprint".[4]
Selectivity Very High: Can separate and identify individual compounds, including isomers.Moderate to High: Depends on the sensor array and pattern recognition algorithms. Can struggle with complex mixtures and isomers.[4][12]
Sensitivity Very High: Limits of detection (LOD) can reach picogram to femtogram levels.High: LODs can range from parts per million (ppm) to parts per billion (ppb), and in some cases even parts per trillion (ppt).[13]
Speed Slow: Analysis times typically range from several minutes to over an hour per sample.Fast: Analysis can be completed in seconds to a few minutes.[14]
Cost High: Instruments are expensive to purchase and maintain.Low to Moderate: Generally more affordable than GC-MS systems.
Portability Limited: Typically benchtop instruments requiring a stable laboratory environment.High: Can be developed into portable, handheld devices for on-site analysis.[11]
Data Output Provides quantitative and qualitative data on individual compounds.[5]Generates a pattern that is typically analyzed using chemometrics for classification or qualification.[15]
Expertise Requires a skilled operator for method development, operation, and data interpretation.Can be designed for operation by non-specialists.

A Hypothetical Cross-Validation Study

To objectively compare these two techniques for the analysis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, a cross-validation study is essential. The goal of such a study is to determine whether the data obtained from both methods are comparable and reliable.[10]

Experimental Design

A series of standard solutions of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL at varying concentrations (e.g., from 0.1 µg/mL to 100 µg/mL) in a suitable solvent (e.g., methanol) would be prepared. These standards would be analyzed by both a validated GC-MS method and a custom-built electronic nose.

A typical GC-MS method for the analysis of terpenes would be employed.[16][17]

  • Sample Preparation: Direct liquid injection of the standard solutions.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

An electronic nose equipped with an array of MOS, QCM, and electrochemical sensors would be used.

  • Sample Introduction: Headspace analysis. A known volume of the standard solution is placed in a sealed vial and allowed to equilibrate at a controlled temperature (e.g., 40°C) to generate a stable headspace.

  • Sensor Exposure: The headspace vapor is then passed over the sensor array for a defined period (e.g., 60 seconds).

  • Data Acquisition: The response of each sensor is recorded over time.

  • Purge Cycle: After exposure, the sensors are purged with a clean, inert gas to return to their baseline.

Data Analysis and Comparison
  • GC-MS: The peak area of the target compound at its specific retention time would be used for quantification against a calibration curve. The mass spectrum would be used for positive identification.

  • Electronic Nose: The sensor array response data would be compiled into a dataset. Principal Component Analysis (PCA) or other pattern recognition algorithms would be used to visualize the discrimination between different concentrations. A calibration model, such as Partial Least Squares (PLS) regression, would be developed to correlate the sensor responses to the known concentrations.

Expected Performance Metrics

Performance MetricGC-MS (Expected)Electronic Nose (Expected)
Limit of Detection (LOD) 0.1 - 1 ng/mL[18]0.1 - 1 ppm
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL[16][19]1 - 10 ppm
Linearity (R²) > 0.99[19]> 0.95
Precision (%RSD) < 5%[16][19]< 15%
Analysis Time per Sample ~30 minutes[14]~2-5 minutes[14]

Visualizing the Workflows

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Standard Solution of Analyte Injector Vaporization in Injector Prep->Injector Injection Column Separation in Capillary Column Injector->Column IonSource Ionization Column->IonSource Elution MassAnalyzer Mass Analysis (m/z) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Chromatogram & Mass Spectrum Detector->Data

Caption: Workflow for GC-MS analysis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL.

Electronic Nose Experimental Workflow

ENose_Workflow cluster_prep Sample Preparation cluster_detection Sensor Array Detection cluster_data Data Analysis Sample Analyte in Sealed Vial Headspace Headspace Generation Sample->Headspace Equilibration SensorArray Exposure to Sensor Array Headspace->SensorArray Vapor Introduction Signal Signal Transduction SensorArray->Signal Pattern Response Pattern Generation Signal->Pattern Chemometrics Chemometric Analysis (PCA, PLS) Pattern->Chemometrics

Caption: Workflow for sensor-based detection of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL.

Conclusion and Future Perspectives

The cross-validation of sensor-based detection against the established GC-MS method for the analysis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL reveals a clear trade-off between analytical depth and operational efficiency. GC-MS remains the undisputed gold standard for its unparalleled selectivity and sensitivity, providing definitive identification and precise quantification of individual compounds.[1][5]

However, electronic nose technology presents a compelling alternative for applications where rapid screening, portability, and lower cost are critical.[11][14] While they may not offer the same level of chemical specificity as GC-MS, their ability to provide a rapid "fingerprint" of a sample's volatile profile makes them highly suitable for quality control, process monitoring, and field-based screening.[20]

The choice between these two powerful techniques ultimately depends on the specific analytical question being addressed. For comprehensive, research-grade analysis and structural elucidation, GC-MS is indispensable. For high-throughput screening and real-time monitoring where a holistic assessment is sufficient, sensor-based technologies offer a practical and efficient solution. The continued development of novel sensor materials and advanced pattern recognition algorithms will undoubtedly further enhance the capabilities of electronic noses, narrowing the performance gap with traditional analytical methods in a growing number of applications.

References

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  • Ibrahim, E. A., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 85(4), 431-438. Retrieved from [Link]

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  • MDPI. (2021). Coating-Based Quartz Crystal Microbalance Detection Methods of Environmentally Relevant Volatile Organic Compounds. MDPI. Retrieved from [Link]

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  • Aalto University. (2022). Quantum of selectivity testing: detection of isomers and close homologs using an AZO based e-nose. Aalto Research Portal. Retrieved from [Link]

  • MDPI. (2022). A Review on Flexible Electrochemical Biosensors to Monitor Alcohol in Sweat. MDPI. Retrieved from [Link]

  • MDPI. (2025). Preclinical Validation of an Electrochemical Sensor for Alcohol Consumption Monitoring in a Polydrug Self-Administration Animal Model. MDPI. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective Wearable Alcohol Homologue Sensors Derived from Pt-Coated Truncated Octahedron Au. ACS Publications. Retrieved from [Link]

  • PubMed. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. PubMed. Retrieved from [Link]

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  • Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications. Pubmedia Journals Series. Retrieved from [Link]

  • Agilent. (2023). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Agilent. Retrieved from [Link]

  • Restek. (2023). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Restek. Retrieved from [Link]

  • Iowa State University. (n.d.). Comparison of Olfactometry, Gas Chromatography, and Electronic Nose Technology for Measurement of Indoor Air from Swine Faciliti. Iowa State University. Retrieved from [Link]

  • ACS Publications. (2024). Covalent-Organic-Framework-Modified Quartz Crystal Microbalance Sensor for Selective Detection of Hazardous Formic Acid. ACS Applied Materials & Interfaces. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). A photoprogrammable electronic nose with switchable selectivity for VOCs using MOF films. Royal Society of Chemistry. Retrieved from [Link]

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  • MDPI. (2023). Comparative Study of E-Nose, GC-MS, and GC-IMS to Distinguish Star Anise Essential Oil Extracted Using Different Extraction Methods. MDPI. Retrieved from [Link]

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Comparative Toxicity and Metabolic Assessment Guide: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL vs. Geosmin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL , universally referred to as 2-Methylisoborneol (2-MIB) , is a volatile bicyclic monoterpene alcohol. Produced primarily as a secondary metabolite by cyanobacteria and actinomycetes[1], 2-MIB—alongside its sesquiterpene counterpart Geosmin —is the primary causal agent of earthy and musty off-flavors in drinking water and aquaculture systems[2].

Historically, the water treatment and drug development industries viewed 2-MIB strictly as an aesthetic nuisance due to its exceptionally low human odor detection threshold (2–20 ng/L)[3]. However, recent toxicological profiling has shifted focus toward understanding the physiological impacts of 2-MIB, Geosmin, and their microbial degradation byproducts[4]. This guide objectively compares the toxicity profiles of these compounds and outlines the validated methodologies required to assess their safety and metabolic breakdown.

Comparative Toxicity Assessment

Contrary to early assumptions that cyanobacterial volatile organic compounds (VOCs) are entirely benign, recent in vitro and in vivo models reveal complex biological interactions.

Both 2-MIB and Geosmin function ecologically as aposematic (warning) signals. In vivo models demonstrate that these compounds alter the behavior of eukaryotic predators, such as the nematode Caenorhabditis elegans, deterring them from grazing on toxic cyanobacterial blooms[5].

From a mammalian toxicity standpoint, 2-MIB exhibits low acute toxicity. In vitro genotoxicity assessments utilizing Chinese Hamster Ovary (CHO) cells—specifically the Comet assay and Cytokinesis-Block Micronucleus (CBMN) assay—demonstrate that 2-MIB does not induce significant DNA single-strand breaks or chromosome mutations at environmentally relevant concentrations. Positive genotoxic responses are strictly restricted to extreme, non-environmental doses (e.g., ≥60 µg/mL)[6].

Quantitative Toxicity and Physicochemical Profile
Parameter2-Methylisoborneol (2-MIB)Geosmin (Reference Alternative)2-Methyl-2-bornene (2-MIB Metabolite)
Chemical Class Bicyclic Monoterpene AlcoholBicyclic Sesquiterpene AlcoholBicyclic Monoterpene (Dehydrated)
Odor Threshold 2 – 20 ng/L4 – 10 ng/L> 100 ng/L (Estimated)
In Vitro Genotoxicity Negative (Comet assay <60 µg/mL)NegativeUnknown / Under Investigation
In Vivo Toxicity Non-toxic to C. elegans (Acts as repellent)Non-toxic to C. elegans (Acts as repellent)Unknown
Primary Source Cyanobacteria, ActinomycetesCyanobacteria, ActinomycetesBacterial Biotransformation

Metabolic Degradation Pathways & Byproducts

Because 2-MIB is highly recalcitrant to conventional chemical oxidation, biological filtration is the preferred remediation strategy[7]. However, incomplete biotransformation can yield secondary metabolites. Understanding these pathways is critical to ensure that degradation does not produce intermediates with higher toxicity than the parent compound.

Two primary bacterial degradation pathways have been characterized:

  • Dehydration : Strains such as Pseudomonas mandelii utilize an NAD-dependent dehydratase to strip the hydroxyl group from 2-MIB, yielding 2-methyl-2-bornene [8].

  • Hydroxylation : Camphor-degrading bacteria (e.g., Rhodococcus ruber T1 and Pseudomonas putida G1) utilize Cytochrome P450-like hydroxylases to oxidize the secondary carbons on the six-member ring, producing 3-hydroxy-2-MIB and 6-hydroxy-2-MIB , which are further oxidized to 5-keto-2-MIB [9].

MetabolicPathway MIB (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL (2-MIB) Enz1 NAD-dependent dehydratase (e.g., P. mandelii) MIB->Enz1 Enz2 Cytochrome P450 / Hydroxylases (e.g., Rhodococcus spp.) MIB->Enz2 Met1 2-Methyl-2-bornene (Dehydration Byproduct) Enz1->Met1 Dehydration Met2 3-Hydroxy-2-MIB & 6-Hydroxy-2-MIB Enz2->Met2 Hydroxylation Met3 5-Keto-2-MIB (Downstream Metabolite) Met2->Met3 Further Oxidation

Caption: Metabolic degradation pathways of 2-MIB into its primary byproducts.

Experimental Methodologies: Self-Validating Protocols

To objectively assess the toxicity and degradation of 2-MIB, laboratories must employ rigorous, self-validating analytical frameworks.

Protocol A: In Vitro Genotoxicity Assessment (Alkaline Comet Assay)

This protocol assesses DNA single-strand breaks induced by 2-MIB and its metabolites.

  • Causality & Design : Chinese Hamster Ovary (CHO) cells are selected due to their stable karyotype and rapid doubling time, providing a robust mammalian model free of whole-organism pharmacokinetic variables. The alkaline condition (pH > 13) is strictly required to denature DNA and express alkali-labile sites as single-strand breaks.

  • Self-Validation System : A positive control (100 µM H₂O₂) must yield >40% Tail DNA; a vehicle control (0.1% DMSO) must yield <5% Tail DNA. If these thresholds are not met, the assay run is invalid.

Step-by-Step Workflow:

  • Cell Treatment : Seed CHO cells at 2×10⁵ cells/well. Expose to 2-MIB concentrations (ranging from 0.1 to 60 µg/mL) for 24 hours at 37°C.

  • Slide Preparation & Lysis : Harvest cells and embed them in 0.75% low-melting-point agarose on frosted glass slides. Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour. (Lysis removes cellular membranes and histones, leaving isolated nucleoids).

  • Alkaline Unwinding & Electrophoresis : Incubate slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow DNA unwinding. Electrophorese at 25V (300 mA) for 20 minutes.

  • Neutralization & Scoring : Neutralize slides with 0.4 M Tris buffer (pH 7.5). Stain with ethidium bromide (20 µg/mL) and analyze via fluorescence microscopy, scoring the % Tail DNA to quantify damage.

Protocol B: Trace Metabolite Profiling via SPME-GC-MS

This protocol quantifies 2-MIB degradation efficiency and identifies volatile byproducts like 2-methyl-2-bornene.

  • Causality & Design : Solid-Phase Microextraction (SPME) utilizing a DVB/CAR/PDMS fiber is chosen over liquid-liquid extraction. 2-MIB is highly volatile and exists at ultra-trace (ng/L) levels; SPME achieves superior pre-concentration directly from the headspace without solvent dilution or masking.

  • Self-Validation System : Samples must be spiked with an internal standard (e.g., 2-isobutyl-3-methoxypyrazine, IBMP). Recovery rates of the internal standard must fall between 80–120% to confirm extraction efficiency and correct for matrix competition.

Step-by-Step Workflow:

  • Sample Preparation : Transfer 10 mL of the bacterial degradation assay medium into a 20 mL headspace vial. Add 3 g of NaCl and 10 µL of the internal standard (IBMP). (NaCl induces a "salting-out" effect, thermodynamically driving volatile terpenes into the headspace).

  • SPME Extraction : Insert a 50/30 µm DVB/CAR/PDMS fiber into the vial headspace. Incubate at 60°C for 30 minutes with continuous agitation (250 rpm).

  • GC-MS Desorption & Analysis : Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode. Separate analytes on an HP-5MS capillary column using a programmed temperature gradient. Detect via Mass Spectrometry in Selected Ion Monitoring (SIM) mode (m/z 95 and 107 for 2-MIB).

References

  • Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters Source: Applied and Environmental Microbiology (via PubMed Central) URL:[Link]

  • In vivo and in vitro genotoxicity assessment of 2-methylisoborneol, causal agent of earthy-musty taste and odor in water Source: Mutation Research/Genetic Toxicology and Environmental Mutagenesis (via PubMed) URL:[Link]

  • Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria Source: Applied and Environmental Microbiology (via PubMed Central) URL:[Link]

  • Biodegradation of 2-methylisoborneol by enzyme separated from Pseudomonas mandelii Source: Water Supply (IWA Publishing) URL:[Link]

  • The Ubiquitous Soil Terpene Geosmin Acts as a Warning Chemical Source: Applied and Environmental Microbiology (via PubMed Central) URL:[Link]

  • Biodegradation of 2-Methylisoborneol (2-MIB) by Single-Bacterium Isolations from Biological Filters in Drinking Water Treatment Plants Source: ACS ES&T Water URL:[Link]

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Safety Operating Guide

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories that have severely compromised their operational environments due to the mishandling of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL , universally known in the field as 2-Methylisoborneol (2-MIB) .

While 2-MIB is not acutely toxic, it presents an extreme logistical and operational hazard. It is one of the most potent odorants known, with a human detection threshold as low as [1]. A single drop of dilute 2-MIB solution poured down a standard laboratory sink can contaminate the plumbing infrastructure of an entire research facility, resulting in a pervasive, intractable "swampy" or "earthy" odor that frequently triggers false alarms for mold infestations or electrical fires.

To prevent facility-wide contamination, disposal must be treated with the same rigorous containment strategies used for highly volatile toxic substances, paired with targeted chemical destruction.

The Scientific Rationale: Why Standard Disposal Fails

A common, catastrophic mistake in laboratory settings is attempting to neutralize 2-MIB waste using standard chlorination (e.g., sodium hypochlorite/bleach).

Chemically, 2-MIB is a saturated cyclic tertiary alcohol . It lacks reactive double bonds or easily oxidizable functional groups. Consequently, it is like chlorine ( Cl2​ ), chlorine dioxide ( ClO2​ ), and potassium permanganate ( KMnO4​ )[1]. Bleach will not destroy the molecule; it will merely mask the odor temporarily while the 2-MIB volatilizes into the laboratory atmosphere.

To effectively eliminate 2-MIB, we must rely on Advanced Oxidation Processes (AOPs) that generate non-selective hydroxyl radicals ( •OH ) to cleave the bicyclic ring, or utilize specialized physical adsorption via Powdered Activated Carbon (PAC) . Recent studies demonstrate that through strong electron donor-acceptor (EDA) interactions[2], making it the preferred stabilization method for non-aqueous waste.

Quantitative Efficacy of Neutralization Methods

The following table summarizes the mechanistic causality and efficacy of various treatment methods for 2-MIB laboratory waste.

Treatment MethodPrimary MechanismEfficacyLab SuitabilityOperational Notes
Standard Chlorination Electrophilic substitutionPoor (<10%)LowIneffective due to the saturated tertiary alcohol structure[1].
Fenton's Reagent (AOP) •OH radical cleavageExcellent (>95%)High (Aqueous)Requires strict pH control (pH 3.0) and venting for off-gassing.
N-Doped Activated Carbon EDA interactions & pore-fillingExcellent (>90%)High (Organic/Solid)Ideal for organic solvent streams where AOPs pose explosion risks[2].
Thermal Baking (Ovens) VolatilizationN/A (Hazardous)ZeroDO NOT USE. Will vaporize 2-MIB into the HVAC system[3].

Operational Workflows & Methodologies

The following self-validating protocols ensure that 2-MIB is either chemically destroyed or irreversibly bound before leaving your fume hood.

Protocol A: Aqueous Waste Destruction via Fenton's Oxidation

Use this protocol strictly for aqueous solutions containing 2-MIB. Do not use for organic solvents.

  • Consolidation: Transfer all aqueous 2-MIB waste into a heavy-walled glass reactor situated inside a certified, high-flow fume hood.

  • Acidification: Adjust the solution to pH 3.0 using 1M Sulfuric Acid ( H2​SO4​ ). Causality: Fenton's reagent requires an acidic environment to prevent the precipitation of iron hydroxides.

  • Catalysis: Add Iron(II) sulfate ( FeSO4​ ) to achieve a catalytic concentration of approximately 20mM . Stir until fully dissolved.

  • Oxidation: Slowly, dropwise, add 30% Hydrogen Peroxide ( H2​O2​ ) while maintaining vigorous stirring. The generation of hydroxyl radicals will immediately begin attacking the 2-MIB ring structure.

  • Validation & Disposal: Allow the reaction to proceed for 2 hours. Verification of destruction is achieved when the characteristic earthy odor is completely absent from the headspace. Neutralize the solution to pH 7.0 with 1MNaOH and dispose of it in the standard aqueous hazardous waste stream.

Protocol B: Organic Waste Stabilization via Adsorption

Because AOPs cannot be safely used with organic solvents, physical trapping is required.

  • Carbon Dosing: To the organic waste container, add Nitrogen-Doped Powdered Activated Carbon (PAC) at a ratio of 50g per Liter of waste. Causality: The nitrogen functional groups create π−π electron donor-acceptor interactions that bind the 2-MIB far more tightly than standard carbon[2].

  • Agitation: Seal the container with a Teflon-lined (PTFE) cap and agitate mechanically for 15 minutes to maximize surface area contact.

  • Secondary Containment: Place the primary waste container inside a secondary Mylar or heavy-duty nylon barrier bag. Standard polyethylene bags are highly permeable to 2-MIB vapors and will fail to contain the odor.

  • Handoff: Label the container explicitly as "PAC-Treated Organic Waste - Extreme Odor Hazard" for your licensed disposal facility.

Protocol C: Glassware and Solid Consumables Decontamination
  • Solvent Rinsing: Never bake 2-MIB contaminated glassware. Rinse all glassware three times with Methanol. 2-MIB is highly soluble in alcohols. Collect this rinsate into the Organic Waste stream (Protocol B).

  • Acid Bath: Submerge the rinsed glassware in a standard laboratory acid bath ( HCl or H2​SO4​ ) for 24 hours to degrade any residual trace molecules before moving to the standard washing area.

  • Consumables: Place all pipette tips, gloves, and wipes immediately into a heavy-duty odor-barrier bag containing a 10g scoop of PAC. Heat-seal the bag before placing it into the solid hazardous waste bin.

Waste Routing & Treatment Logic

G cluster_0 Waste Categorization Start 2-MIB Waste Generation Liquid Liquid Waste Start->Liquid Solid Solid Waste (Glassware/Consumables) Start->Solid Aqueous Aqueous Streams Liquid->Aqueous Organic Organic Solvents Liquid->Organic Glassware Glassware Decontamination Solid->Glassware Consumables Disposable Consumables Solid->Consumables AOP Advanced Oxidation (AOP) Fenton's Reagent (Fe2+ / H2O2) Aqueous->AOP PAC Adsorption N-Doped Activated Carbon (PAC) Organic->PAC Licensed Licensed Chemical Disposal Facility AOP->Licensed PAC->Licensed SolventWash Methanol Rinse + Acid Bath Glassware->SolventWash DoubleSeal Double-Seal in Mylar with PAC Addition Consumables->DoubleSeal SolventWash->Organic DoubleSeal->Licensed

Figure 1: Decision matrix and operational workflow for 2-MIB laboratory waste treatment.

References

  • Wang M, Xu Y, Xie Y, Yang L, Zhang J. "A Review of the Sources, Monitoring, Detection, and Removal of Typical Olfactory Substances Geosmin and 2-Methylisoborneol." Water. 2025; 17(8):1236. Available at:[Link]

  • Jüttner F, Watson SB. "Biochemical and ecological control of geosmin and 2-methylisoborneol in source waters." Applied and Environmental Microbiology. 2007 Jul;73(14):4395-406. Available at:[Link]

  • Huang X, Geng M, Yang F, Yu J, Shi B, Yang M. "Electron Donor–Acceptor Interaction Strengthens 2-Methylisoborneol Affinity to Nitrogen-Doped Activated Carbon: A Combined Batch and Theoretical Calculation Study." ACS ES&T Water. 2023, 3(9). Available at:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven perspective on the appropriate personal protective equipment (PPE) for handling (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, a common chiral auxiliary and fragrance component also known as Fenchol. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of proactive safety in your laboratory.

Understanding the Hazard Profile

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Its moderate volatility and potential for generating aerosols during handling necessitate a thorough risk assessment to determine the appropriate level of personal protection. The causality behind our PPE recommendations is directly linked to these inherent properties.

Core Principles of Protection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the substance being handled, the duration of exposure, and the engineering controls in place.

Essential Personal Protective Equipment

Eye and Face Protection: The First Line of Defense

Direct contact of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL with the eyes can cause serious irritation.[1][2] Therefore, appropriate eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-volume handling (e.g., weighing small quantities, preparing dilute solutions) in a well-ventilated area, safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[1][4] The side shields are critical to protect against splashes from the side.

  • Goggles: When there is a higher risk of splashes, such as during transfers of larger volumes or when working with heated solutions, chemical splash goggles should be worn.[5] Goggles provide a more complete seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: In situations with a significant splash hazard, such as when handling large quantities or during vigorous reactions, a face shield should be worn in conjunction with goggles. This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

This compound is a known skin irritant.[1][2][3][6] Therefore, selecting the correct gloves is crucial to prevent dermal absorption and irritation.

  • Material Selection: Chemically resistant gloves are mandatory.[1][2] Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is essential to consult the glove manufacturer's compatibility chart to ensure adequate protection.

  • Proper Technique: The "buddy system" for glove removal is a best practice to avoid contaminating the skin. Always inspect gloves for any signs of degradation or puncture before and during use. After handling the chemical, remove gloves promptly and wash hands thoroughly with soap and water.[1]

Respiratory Protection: Mitigating Inhalation Risks

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL may cause respiratory irritation, particularly when handled at elevated temperatures or in poorly ventilated areas.[1][2][3]

  • Engineering Controls as the Primary Barrier: The most effective way to control respiratory hazards is through the use of engineering controls, such as a chemical fume hood.[1] All manipulations of this compound that could generate vapors or aerosols should be performed within a properly functioning fume hood.

  • Respiratory Protection: In the rare event that engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH (US) or CEN (EU) approved respirator with an organic vapor cartridge is recommended.[1] The specific type of respirator should be selected based on a formal risk assessment conducted by a qualified safety professional.

Protective Clothing: Shielding the Body

To protect against accidental spills and contamination of personal clothing, appropriate protective garments should be worn.

  • Laboratory Coat: A standard laboratory coat should be worn at all times when handling this chemical.

  • Chemical-Resistant Apron or Gown: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or gown should be worn over the lab coat.[1]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.

PPE Selection Guide for Common Laboratory Tasks

TaskScaleRecommended PPERationale
Weighing < 10 gSafety glasses with side shields, nitrile gloves, lab coatLow risk of splash and aerosol generation.
Solution Preparation < 1 LChemical splash goggles, nitrile gloves, lab coatModerate risk of splashing during transfer and mixing.
Reaction Setup > 1 LGoggles and face shield, chemical-resistant gloves, lab coat, chemical-resistant apronHigher risk of splashes and potential for exothermic reactions.
Heating/Refluxing AnyGoggles and face shield, chemical-resistant gloves, lab coat, chemical-resistant apronIncreased vapor pressure and risk of splashes. Always perform in a fume hood.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls A Identify Chemical: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL B Review Hazards: Skin/Eye/Respiratory Irritant, Combustible Liquid A->B C Assess Task: Scale, Duration, Temperature B->C H Work in Fume Hood? C->H D Eye/Face Protection D1 Safety Glasses with Side Shields D->D1 Low Splash Risk D2 Goggles & Face Shield D->D2 High Splash Risk E Hand Protection E1 Nitrile Gloves E->E1 Incidental Contact E2 Chemical-Resistant Gloves (Consult Compatibility Chart) E->E2 Prolonged Contact F Respiratory Protection I NIOSH/CEN Approved Respirator F->I Select appropriate respirator G Protective Clothing G1 Lab Coat G->G1 Standard Use G2 Chemical-Resistant Apron/Gown G->G2 High Spill Risk H->D Yes H->E Yes H->F No/ Insufficient H->G Yes

Caption: PPE Selection Workflow for Handling Fenchol.

Spill and Disposal Considerations

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear the appropriate PPE, including respiratory protection if necessary, before attempting to clean up. Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[1][2]

All waste containing (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain.[1]

By adhering to these guidelines and fostering a comprehensive understanding of the principles behind them, you can ensure a safe and productive research environment.

References

  • (1S)-EXO-1,2,7,7-TETRAMETHYLBICYCLO[2.2.1]HEPTAN-2-OL - NextSDS. Available at: [Link]

  • 2-ethyl fenchol, 18368-91-7 - The Good Scents Company. Available at: [Link]

  • Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol — Chemical Substance Information - NextSDS. Available at: [Link]

  • exo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol Request for Quotation - ChemBK. Available at: [Link]

Sources

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